Product packaging for D-Alanyl-O-benzyl-L-serine(Cat. No.:CAS No. 921933-64-4)

D-Alanyl-O-benzyl-L-serine

Cat. No.: B15403236
CAS No.: 921933-64-4
M. Wt: 266.29 g/mol
InChI Key: PSXMDFXSRBVCDL-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Alanyl-O-benzyl-L-serine is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B15403236 D-Alanyl-O-benzyl-L-serine CAS No. 921933-64-4

Properties

CAS No.

921933-64-4

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11+/m1/s1

InChI Key

PSXMDFXSRBVCDL-KOLCDFICSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of D-Alanyl-O-benzyl-L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide D-Alanyl-O-benzyl-L-serine. The synthesis involves a strategic application of protecting groups and a peptide coupling reaction, followed by deprotection to yield the final product. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent synthesis pathway. The core of this strategy involves the preparation of two key building blocks: N-Boc-D-alanine and O-benzyl-L-serine. These protected amino acids are then coupled using a suitable peptide coupling agent, followed by the removal of the N-terminal protecting group to yield the target dipeptide. The widely utilized tert-butyloxycarbonyl (Boc) group is employed for the temporary protection of the α-amino group of D-alanine, while the benzyl (Bzl) group serves as a semi-permanent protecting group for the hydroxyl side chain of L-serine. This Boc/Bzl strategy is a classic and effective method in peptide synthesis[1].

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_protection Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection D-Alanine D-Alanine N-Boc-D-alanine N-Boc-D-alanine D-Alanine->N-Boc-D-alanine Boc₂O, NaOH L-Serine L-Serine N-Boc-L-serine N-Boc-L-serine L-Serine->N-Boc-L-serine Boc₂O, NaOH Boc-D-Alanyl-O-benzyl-L-serine Boc-D-Alanyl-O-benzyl-L-serine N-Boc-D-alanine->Boc-D-Alanyl-O-benzyl-L-serine O-benzyl-L-serine O-benzyl-L-serine O-benzyl-L-serine->Boc-D-Alanyl-O-benzyl-L-serine EDC, HOBt This compound This compound Boc-D-Alanyl-O-benzyl-L-serine->this compound TFA N-Boc-O-benzyl-L-serine N-Boc-O-benzyl-L-serine N-Boc-L-serine->N-Boc-O-benzyl-L-serine BnBr, NaH N-Boc-O-benzyl-L-serine->O-benzyl-L-serine TFA

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-Boc-D-alanine

The protection of the amino group of D-alanine is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Protocol:

  • Dissolve D-alanine in a 1M sodium hydroxide solution and 1,4-dioxane at 0°C.

  • Slowly add di-tert-butyl dicarbonate.

  • Warm the mixture to room temperature and stir for 24 hours.

  • Remove the 1,4-dioxane by evaporation.

  • Wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with a 1M sulfuric acid solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-alanine.

Synthesis of O-benzyl-L-serine

The synthesis of O-benzyl-L-serine involves three main steps: N-protection of L-serine, benzylation of the hydroxyl group, and subsequent N-deprotection.

2.2.1. Synthesis of N-(tert-butoxycarbonyl)-L-serine

Protocol:

  • To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C[2].

  • Warm the mixture to room temperature and stir for 24 hours[2].

  • After evaporation of 1,4-dioxane, wash the aqueous layer with diethyl ether (50 mL)[2].

  • Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to pH 2-3 and extract with ethyl acetate (3 x 50 mL)[2].

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give N-(tert-butoxycarbonyl)-L-serine[2].

2.2.2. Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

Protocol:

  • Dissolve N-Boc-L-serine (2 g, 10.0 mmol) in 24 mL of DMF and stir for 15 minutes[3].

  • Add sodium hydride (0.26 g, 10.0 mmol) to the reaction mixture at 0°C and stir until the mixture reaches room temperature[3].

  • Add benzyl bromide (1.71 g, 10.0 mmol, 1.19 mL) dropwise and stir the reaction mixture for 6 hours at room temperature[3].

  • After completion, remove the solvent under vacuum. Dissolve the residue in water and extract three times with 10 mL of diethyl ether[3].

2.2.3. Deprotection of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

Protocol:

  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and trifluoroacetic acid (TFA) (5 mL)[2].

  • Stir the reaction mixture at room temperature for 2 hours[2].

  • Remove the solvents under reduced pressure[2].

  • Purify the resulting residue by decantation using diethyl ether to remove traces of TFA, yielding O-benzyl-L-serine as a white solid[2].

Peptide Coupling: Synthesis of Boc-D-Alanyl-O-benzyl-L-serine

The crucial peptide bond formation is achieved by coupling N-Boc-D-alanine with O-benzyl-L-serine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents. This method is effective in minimizing racemization[3].

Protocol (adapted from a similar coupling reaction[3]):

  • Under a nitrogen atmosphere at 0°C, dissolve N-Boc-D-alanine (1.2 equivalents) and O-benzyl-L-serine (1 equivalent) in dry chloroform.

  • Add triethylamine (Et₃N) (8 equivalents).

  • Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Upon completion, dilute the mixture with chloroform and wash with 1N HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-D-Alanyl-O-benzyl-L-serine.

Coupling_Mechanism N-Boc-D-Ala-OH N-Boc-D-Ala-OH Active_Ester Activated N-Boc-D-Ala N-Boc-D-Ala-OH->Active_Ester + EDC, HOBt EDC EDC Dipeptide Boc-D-Ala-Ser(Bzl)-OH Active_Ester->Dipeptide + O-benzyl-L-Ser-NH2 O-benzyl-L-Ser-NH2 O-benzyl-L-Ser-NH2

Caption: Simplified diagram of the EDC/HOBt mediated peptide coupling.

Final Deprotection: Synthesis of this compound

The final step is the removal of the N-terminal Boc protecting group to yield the target dipeptide. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA)[4][5].

Protocol:

  • Dissolve the Boc-D-Alanyl-O-benzyl-L-serine in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir the solution at room temperature for 2 hours[4].

  • Remove the solvent and excess TFA in vacuo.

  • The crude product can be purified by dissolving it in a suitable solvent and precipitating with a non-polar solvent like diethyl ether or by preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the starting materials. Data for the coupling and final deprotection steps are based on typical yields for analogous reactions.

Table 1: Synthesis of N-Boc Protected Amino Acids

CompoundStarting MaterialReagentsSolventYieldReference
N-Boc-L-serineL-SerineBoc₂O, NaOH1,4-Dioxane/H₂O94%[2]
N-Boc-D-alanineD-AlanineBoc₂O, NaOHTHF/H₂O~100%(Typical)

Table 2: Synthesis of O-benzyl-L-serine

StepStarting MaterialReagentsSolventYieldReference
BenzylationN-Boc-L-serineBnBr, NaHDMFNot specified[3]
N-DeprotectionN-Boc-O-benzyl-L-serineTFACH₂Cl₂97%[2]

Table 3: Synthesis of this compound

StepStarting MaterialReagentsSolventYield (Expected)
CouplingN-Boc-D-alanine, O-benzyl-L-serineEDC, HOBt, Et₃NChloroformHigh
DeprotectionBoc-D-Alanyl-O-benzyl-L-serineTFADCMHigh

Concluding Remarks

This guide provides a detailed and technically sound pathway for the synthesis of this compound. The described protocols are based on well-established methods in peptide chemistry and can be adapted by researchers for their specific needs. Successful synthesis relies on the careful execution of each step, particularly the control of reaction conditions to minimize side reactions such as racemization during the coupling step. The final product should be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

References

Technical Guide: Chemical Properties and Synthetic Approaches for D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide of significant interest in the fields of peptide chemistry and drug development. Its structure, incorporating a D-amino acid (D-alanine) and a protected L-amino acid (O-benzyl-L-serine), makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The presence of the D-alanine residue can confer resistance to enzymatic degradation, a crucial property for enhancing the in vivo stability of peptide-based drugs. The O-benzyl protecting group on the serine residue allows for selective chemical modifications, making it a versatile intermediate in multi-step synthetic pathways. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological relevance of this compound.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related compounds.

PropertyValueSource/Reference
Molecular Formula C13H18N2O4--INVALID-LINK--[1]
Molecular Weight 266.29 g/mol --INVALID-LINK--[1]
Appearance White to off-white powder (Predicted)Inferred from related compounds
Melting Point Not available. For comparison, the melting point of O-benzyl-L-serine is approximately 227 °C (decomposition)[2], and N-BOC-O-Benzyl-D-serine is 58-63 °C.
Solubility Not specifically determined. O-benzyl-L-serine is reported to have moderate solubility in polar solvents like water and ethanol and is sparingly soluble in water.[3]
Predicted Spectral Data ¹H NMR: Expected signals would include those for the alanine methyl group, the α-protons of both amino acid residues, the methylene protons of the benzyl group, and the aromatic protons of the benzyl ring. ¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the carboxylic acid, the α- and β-carbons of both amino acid residues, and the carbons of the benzyl group. Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of approximately 267.13.Inferred from principles of NMR and Mass Spectrometry[4][5][6][7][8][9]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of protected D-alanine and O-benzyl-L-serine, followed by deprotection. The synthesis of the precursor, O-benzyl-L-serine, is a critical first step.

1. Synthesis of O-benzyl-L-serine (Precursor)

This protocol is adapted from established methods for the synthesis of O-benzyl-serine derivatives.[10][11][12]

  • Step 1: Protection of L-serine. The amino and carboxyl groups of L-serine are first protected to prevent side reactions during the benzylation of the hydroxyl group. A common strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected methyl ester.

  • Step 2: Benzylation of the Hydroxyl Group. The protected L-serine is then treated with a benzylating agent, such as benzyl bromide, in the presence of a base (e.g., sodium hydride) to form the benzyl ether at the hydroxyl position.

  • Step 3: Deprotection. The protecting groups (N-Boc and methyl ester) are subsequently removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the methyl ester) to yield O-benzyl-L-serine.

2. Peptide Coupling to form this compound

  • Step 1: Protection of D-alanine. The amino group of D-alanine is protected, typically with a Boc or Fmoc group. The carboxyl group may also be activated for coupling.

  • Step 2: Coupling Reaction. The protected and activated D-alanine is reacted with O-benzyl-L-serine in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF, DCM).

  • Step 3: Deprotection. The protecting group on the N-terminus of the dipeptide is removed to yield the final product, this compound. Purification is typically achieved by chromatography.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Synthesis of O-benzyl-L-serine cluster_1 Synthesis of Protected D-alanine cluster_2 Peptide Coupling and Final Product L-Serine L-Serine Protection Protection L-Serine->Protection Boc₂O, MeOH, H⁺ Benzylation Benzylation Protection->Benzylation BnBr, NaH Deprotection Deprotection Benzylation->Deprotection 1. LiOH 2. TFA O-benzyl-L-serine O-benzyl-L-serine Deprotection->O-benzyl-L-serine Coupling Coupling O-benzyl-L-serine->Coupling D-Alanine D-Alanine Boc-D-Alanine Boc-D-Alanine D-Alanine->Boc-D-Alanine Boc₂O Boc-D-Alanine->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide DCC, HOBt Final Deprotection Final Deprotection Protected Dipeptide->Final Deprotection TFA This compound This compound Final Deprotection->this compound

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathways

Given the limited direct research on this compound, its potential biological activities are inferred from the known roles of its constituent amino acids.

1. D-Alanine and Bacterial Cell Wall Synthesis

D-alanine is an essential component of peptidoglycan, a major structural element of bacterial cell walls.[13] Peptides containing D-alanine could potentially interfere with this pathway, suggesting a possible antimicrobial mechanism.

G UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Transglycosylation Transglycosylation UDP-MurNAc-pentapeptide->Transglycosylation Linear Peptidoglycan Linear Peptidoglycan Transglycosylation->Linear Peptidoglycan Transpeptidation Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan This compound This compound This compound->Transpeptidation Potential Inhibition Linear Peptidoglycan->Transpeptidation

Caption: Potential interference with bacterial peptidoglycan synthesis.

2. D-Serine and NMDA Receptor Signaling

D-serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission.[14][15][16][17][18] Dipeptides containing D-serine or its analogs could potentially modulate NMDA receptor activity.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor D-Serine D-Serine Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity D_Alanyl_Ser_Derivative This compound D_Alanyl_Ser_Derivative->NMDA_Receptor Potential Modulation D_Serine D_Serine D_Serine->NMDA_Receptor

Caption: Potential modulation of NMDA receptor signaling.

Conclusion

This compound represents a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents. While specific experimental data for this dipeptide is not extensively documented, its chemical properties can be reasonably inferred from related compounds. The synthetic pathways are well-established within the realm of peptide chemistry. Future research should focus on the detailed characterization of this molecule and the exploration of its biological activities, particularly in the areas of antimicrobial development and neuromodulation, building upon the known functions of its constituent D- and L-amino acids.

References

A Technical Guide to the Structure Elucidation of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a critical foundation for understanding its function and potential applications. This guide outlines the comprehensive process for the structure elucidation of the dipeptide D-Alanyl-O-benzyl-L-serine, a synthetic amino acid derivative with potential applications in biochemical research and pharmaceutical development. The methodologies described herein provide a robust framework for the characterization of this and similar peptide-based compounds.

Introduction

This compound is a dipeptide composed of a D-alanine residue and an O-benzyl-L-serine residue. The presence of the D-amino acid and the benzyl protecting group on the serine side chain imparts unique conformational and stability properties to the molecule. Accurate structural confirmation is paramount for its use in further research, such as in peptide synthesis or as a component in drug design.

Proposed Structure

The hypothesized chemical structure of this compound is presented below. The molecule has the chemical formula C13H18N2O4 and a molecular weight of 266.29 g/mol .[1]

Molecular Structure:

Experimental Protocols for Structure Elucidation

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous structure elucidation of this compound.

Synthesis of this compound

The synthesis of the dipeptide would typically involve the coupling of protected D-alanine and O-benzyl-L-serine residues, followed by deprotection steps. The synthesis of the precursor, O-benzyl-L-serine, is a key initial step.

Protocol for the Synthesis of O-benzyl-L-serine:

A common route for the synthesis of O-benzyl-L-serine involves the protection of the amino group of L-serine, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amino group. One documented method involves the following steps:

  • N-Boc Protection of L-Serine: L-serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., NaOH) in a solvent mixture like 1,4-dioxane and water.

  • Benzylation of the Hydroxyl Group: The resulting N-(tert-butoxycarbonyl)-L-serine is then treated with sodium hydride and benzyl bromide in an anhydrous solvent such as dimethylformamide (DMF).

  • Deprotection of the Amino Group: The N-Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2).[2][3]

Protocol for Dipeptide Coupling (General Approach):

  • Protection of Amino Acids: The amino group of D-alanine is typically protected with a Boc or Fmoc group, and the carboxylic acid of O-benzyl-L-serine is protected as an ester (e.g., methyl or ethyl ester).

  • Peptide Bond Formation: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or dimethylformamide.

  • Deprotection: The protecting groups are sequentially removed to yield the final dipeptide.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: A dilute solution of the purified dipeptide is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

  • Instrumentation: The sample is introduced into an ESI-MS instrument.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule [M+H]+ is observed to determine the molecular weight.

  • Tandem MS (MS/MS): To confirm the amino acid sequence, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, including the connectivity of atoms and the stereochemistry.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified dipeptide is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1H NMR: Provides information about the number and chemical environment of protons.

    • 13C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the sequence of the amino acid residues.

Data Presentation

The following tables summarize the expected quantitative data from the structural analysis of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound
IonPredicted m/z
[M+H]+267.13
[M+Na]+289.11
Key MS/MS Fragments Predicted m/z
b2 ion249.12
y1 ion196.09
Table 2: Predicted 1H NMR Chemical Shifts for this compound (in D2O)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
D-Ala α-H~4.0Quartet
D-Ala β-CH3~1.5Doublet
L-Ser α-H~4.5Triplet
L-Ser β-CH2~3.8Multiplet
Benzyl CH2~4.6Singlet
Benzyl Aromatic Hs~7.3-7.4Multiplet
Table 3: Predicted 13C NMR Chemical Shifts for this compound (in D2O)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
D-Ala Cα~52
D-Ala Cβ~18
D-Ala C=O~175
L-Ser Cα~56
L-Ser Cβ~70
L-Ser C=O~173
Benzyl CH2~74
Benzyl Aromatic Cs~128-138

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (HPLC) synthesis->purification ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr structure Final Structure Confirmation ms->structure nmr->structure

Caption: Experimental workflow for the synthesis and structure elucidation of this compound.

nmr_workflow start Purified Dipeptide one_d_nmr 1D NMR (1H, 13C) start->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr assignment Signal Assignment two_d_nmr->assignment connectivity Establish Connectivity and Sequence assignment->connectivity structure Confirm 3D Structure connectivity->structure

Caption: Detailed workflow for structure elucidation using NMR spectroscopy.

Conclusion

The structure elucidation of this compound requires a systematic approach combining organic synthesis with advanced analytical techniques. The protocols and expected data presented in this guide provide a comprehensive framework for researchers to confidently determine the structure of this dipeptide. This foundational knowledge is crucial for its application in the development of novel therapeutics and as a tool in biochemical research.

References

Spectroscopic and Synthetic Profile of O-benzyl-L-serine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested compound: Publicly available spectroscopic data for the dipeptide D-Alanyl-O-benzyl-L-serine is limited. This technical guide therefore focuses on the closely related and synthetically important precursor, O-benzyl-L-serine . The data and protocols provided herein serve as a foundational reference for researchers working with benzyl-protected serine derivatives in peptide synthesis and drug development.

This document provides a comprehensive summary of the spectroscopic characteristics of O-benzyl-L-serine, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also presented.

Spectroscopic Data for O-benzyl-(DL)-serine

The following tables summarize the key spectroscopic data for O-benzyl-(DL)-serine. The spectral data for the pure L-enantiomer is expected to be identical.

Table 1: ¹H NMR Spectroscopic Data for O-benzyl-(DL)-serine
Chemical Shift (ppm)MultiplicityAssignment
7.47SingletAromatic Protons (Ar-H)
7.46SingletAromatic Protons (Ar-H)
7.44SingletAromatic Protons (Ar-H)
4.628SingletBenzyl CH₂ (Ar-CH₂)
3.93Singletα-CH and β-CH₂

Solvent: D₂O, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for O-benzyl-(DL)-serine
Chemical Shift (ppm)Assignment
172.43Carboxyl Carbon (C=O)
138.12Aromatic C (quaternary)
129.57Aromatic CH
129.08Aromatic CH
73.86Benzyl CH₂ (Ar-CH₂)
68.81β-Carbon (Serine side chain)
55.62α-Carbon (Serine)

Solvent: D₂O[1]

Table 3: Infrared (IR) Spectroscopy Data for O-benzyl-(DL)-serine
Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (Carboxylic Acid)
~3000N-H stretch (Amine)
~2900C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic Acid)
~1600N-H bend (Amine)
~1100C-O stretch (Ether)

Sample Preparation: KBr disc[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of O-benzyl-L-serine and the acquisition of its spectroscopic data.

Synthesis of O-benzyl-L-serine

This protocol describes a common method for the synthesis of O-benzyl-L-serine, which involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[2][3][4]

  • N-protection of L-serine:

    • Dissolve L-serine in a 1M NaOH aqueous solution and 1,4-dioxane.[3]

    • Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).[3]

    • Allow the mixture to warm to room temperature and stir for 24 hours.[3]

    • Work up the reaction mixture by removing the 1,4-dioxane, washing with ether, acidifying the aqueous layer, and extracting the product (N-Boc-L-serine) with ethyl acetate.[3]

  • O-benzylation of N-Boc-L-serine:

    • Dissolve the N-Boc-L-serine in anhydrous DMF.

    • Cool the solution to 0°C under an inert atmosphere (e.g., argon).

    • Add sodium hydride (NaH) portion-wise, followed by the addition of benzyl bromide.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product (N-Boc-O-benzyl-L-serine) with an organic solvent.

  • N-deprotection to yield O-benzyl-L-serine:

    • Dissolve the N-Boc-O-benzyl-L-serine in dichloromethane (DCM).[2][3]

    • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for approximately 2 hours.[2][3]

    • Remove the solvents under reduced pressure.[3]

    • Purify the resulting residue by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[3]

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum, typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of O-benzyl-L-serine.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis of O-benzyl-L-serine cluster_analysis Spectroscopic Analysis L_Serine L-Serine N_Boc_L_Serine N-Boc-L-Serine L_Serine->N_Boc_L_Serine Boc₂O, NaOH N_Boc_O_benzyl_L_Serine N-Boc-O-benzyl-L-Serine N_Boc_L_Serine->N_Boc_O_benzyl_L_Serine BnBr, NaH O_benzyl_L_Serine O-benzyl-L-Serine N_Boc_O_benzyl_L_Serine->O_benzyl_L_Serine TFA NMR_Analysis ¹H and ¹³C NMR Spectroscopy O_benzyl_L_Serine->NMR_Analysis IR_Analysis FTIR Spectroscopy O_benzyl_L_Serine->IR_Analysis MS_Analysis Mass Spectrometry O_benzyl_L_Serine->MS_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow for O-benzyl-L-serine.

References

In-Depth Technical Guide: D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. Comprising the unnatural D-alanine amino acid and a protected L-serine derivative, this molecule serves as a valuable building block in synthetic peptide chemistry and as a probe for studying biological systems. The presence of the D-amino acid confers resistance to enzymatic degradation, a desirable property for the development of therapeutic peptides. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C13H18N2O4. A crucial identifier for this compound is its CAS number, which has been registered as 921933-64-4[1].

PropertyValueReference
CAS Number 921933-64-4[1]
Molecular Formula C13H18N2O4[1]
Molecular Weight 266.29 g/mol [1]
Canonical SMILES CC(C(=O)NC(COC1=CC=CC=C1)C(=O)O)N[1]
PubChem CID 71421926[1]

Table 1: Key Chemical Identifiers for this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This involves the preparation of protected amino acid precursors, their coupling to form the dipeptide backbone, and subsequent deprotection to yield the final product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: protection of the starting amino acids, coupling to form the dipeptide, and final deprotection.

Synthesis_Workflow cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Peptide Coupling cluster_2 Stage 3: Deprotection D_Ala D-Alanine Boc_D_Ala N-Boc-D-Alanine D_Ala->Boc_D_Ala Boc Protection Boc_D_Ala_Ser_OBn N-Boc-D-Alanyl-O-benzyl-L-serine Boc_D_Ala->Boc_D_Ala_Ser_OBn L_Ser L-Serine OBn_L_Ser O-benzyl-L-serine L_Ser->OBn_L_Ser Benzylation OBn_L_Ser->Boc_D_Ala_Ser_OBn EDC/HOBt Coupling Final_Product This compound Boc_D_Ala_Ser_OBn->Final_Product Acidic Deprotection (e.g., TFA) Biological_Significance cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Action cluster_2 Potential Interaction D_Ala_D_Ala D-Alanyl-D-Alanine DD_Transpeptidase DD-Transpeptidase D_Ala_D_Ala->DD_Transpeptidase Substrate Peptidoglycan Peptidoglycan DD_Transpeptidase->Peptidoglycan Cross-linking Penicillin Penicillin Penicillin->DD_Transpeptidase Inhibition Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala Binding Inhibition Target_Molecule This compound Target_Molecule->DD_Transpeptidase Potential Inhibition/Substrate

References

An In-depth Technical Guide to the Stability and Storage of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanyl-O-benzyl-L-serine is a protected dipeptide of significant interest in pharmaceutical research and development. Ensuring its stability throughout its lifecycle, from synthesis to application, is paramount to maintaining its chemical integrity, purity, and biological activity. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and recommended storage conditions. Furthermore, it outlines experimental protocols for assessing stability and presents visual workflows and logical relationships to aid in the design and execution of stability studies. While specific quantitative stability data for this dipeptide is not extensively available in the public domain, this guide synthesizes information from related compounds and general principles of peptide chemistry to provide a robust framework for its handling and storage.

Introduction to this compound Stability

The stability of a dipeptide like this compound is influenced by several factors inherent to its structure and the external environment. Key considerations include the susceptibility of the peptide bond to hydrolysis, the stability of the O-benzyl ether linkage on the serine residue, and potential modifications to the individual amino acid side chains. Environmental factors such as temperature, pH, light, and the presence of oxidative agents can all contribute to its degradation. Understanding these vulnerabilities is the first step in establishing appropriate storage and handling protocols.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the peptide bond and cleavage of the O-benzyl ether. Other potential degradation routes include oxidation and racemization, although these are generally less common for this specific structure under typical storage conditions.

Peptide Bond Hydrolysis

Hydrolysis of the amide bond between the D-alanine and L-serine residues is a major degradation pathway, particularly in aqueous solutions. This reaction is catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is also significantly influenced by temperature.

O-Benzyl Ether Cleavage

The benzyl ether protecting group on the serine side chain is generally stable but can be cleaved under certain conditions. While commonly removed during peptide synthesis using methods like catalytic hydrogenolysis or strong acids, its long-term stability in solution and under various storage conditions must be considered.[2][3] Oxidative conditions, potentially initiated by light exposure, could also lead to the cleavage of the benzyl ether.

Other Potential Degradation Routes
  • Oxidation: While alanine and O-benzyl-serine are not highly susceptible to oxidation, trace impurities or extreme conditions could initiate oxidative degradation.

  • Racemization: The chiral centers of both D-alanine and L-serine could potentially undergo racemization, especially under harsh pH and temperature conditions, which would impact the biological activity of the dipeptide.

The following diagram illustrates the potential degradation pathways of this compound.

This compound This compound Peptide Bond Hydrolysis Peptide Bond Hydrolysis This compound->Peptide Bond Hydrolysis  H₂O, H⁺/OH⁻ O-Benzyl Ether Cleavage O-Benzyl Ether Cleavage This compound->O-Benzyl Ether Cleavage  Oxidation/Reduction Other Degradation Other Degradation This compound->Other Degradation D-Alanine + O-benzyl-L-serine D-Alanine + O-benzyl-L-serine Peptide Bond Hydrolysis->D-Alanine + O-benzyl-L-serine D-Alanyl-L-serine + Toluene D-Alanyl-L-serine + Toluene O-Benzyl Ether Cleavage->D-Alanyl-L-serine + Toluene Oxidized Products Oxidized Products Other Degradation->Oxidized Products Racemized Products Racemized Products Other Degradation->Racemized Products cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Prepare_Solutions Prepare solutions of This compound Acid_Stress Acid Hydrolysis Prepare_Solutions->Acid_Stress Base_Stress Base Hydrolysis Prepare_Solutions->Base_Stress Oxidative_Stress Oxidation Prepare_Solutions->Oxidative_Stress Thermal_Stress Thermal Stress Prepare_Solutions->Thermal_Stress Photo_Stress Photostability Prepare_Solutions->Photo_Stress HPLC_Analysis HPLC-UV/MS Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Characterization Characterize Degradation Products HPLC_Analysis->Characterization Assess_Stability Assess Stability Profile Characterization->Assess_Stability Determine_Kinetics Determine Degradation Kinetics Assess_Stability->Determine_Kinetics

References

Chiral Purity of D-Alanyl-O-benzyl-L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chiral analysis of the dipeptide D-Alanyl-O-benzyl-L-serine. This dipeptide is a valuable building block in medicinal chemistry and drug development, where stereochemical integrity is paramount for efficacy and safety. This document details experimental protocols for its preparation and the determination of its diastereomeric purity, presents quantitative data in a structured format, and illustrates relevant workflows.

Introduction

This compound is a dipeptide composed of a D-alanine residue at the N-terminus and a side-chain protected L-serine residue at the C-terminus. The presence of two chiral centers, one from each amino acid, means that this molecule can exist as four possible stereoisomers: D-Ala-L-Ser(OBn), L-Ala-L-Ser(OBn), D-Ala-D-Ser(OBn), and L-Ala-D-Ser(OBn). In the context of its use as a specific chiral building block, the desired diastereomer is this compound. Its chiral purity is a critical quality attribute, as stereoisomeric impurities can lead to off-target effects, reduced efficacy, and altered pharmacokinetic profiles of the final active pharmaceutical ingredient (API).

The control of stereochemistry during synthesis and the development of robust analytical methods to quantify diastereomeric purity are therefore essential. This guide outlines common synthetic strategies and state-of-the-art analytical techniques for ensuring the high chiral purity of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through solution-phase peptide coupling. This involves the formation of an amide bond between an N-terminally protected D-alanine and a C-terminally protected O-benzyl-L-serine. The choice of protecting groups and coupling reagents is crucial to prevent racemization at the chiral centers.

General Synthesis Workflow

The overall process for synthesizing and purifying the target dipeptide can be visualized as a multi-step workflow. This involves the preparation of protected amino acid precursors, the coupling reaction to form the dipeptide, and subsequent purification and analysis to ensure high diastereomeric purity.

G cluster_0 Precursor Preparation cluster_1 Peptide Coupling cluster_2 Work-up & Deprotection cluster_3 Purification & Analysis A N-Boc-D-Alanine C Coupling Reaction (e.g., DCC/HOBt) A->C B O-benzyl-L-serine Methyl Ester B->C D Aqueous Work-up C->D Formation of protected dipeptide E Ester Hydrolysis (Saponification) D->E F Crude Dipeptide E->F G Purification (Flash Chromatography/Recrystallization) F->G H Pure this compound G->H I Chiral Purity Analysis (HPLC/NMR) H->I

Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Solution-Phase Synthesis

This protocol describes a representative method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as a racemization suppressant.

Materials:

  • N-Boc-D-alanine

  • O-benzyl-L-serine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation of O-benzyl-L-serine methyl ester: To a stirred suspension of O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0 °C and stir for 15 minutes until a clear solution is obtained.

  • Coupling Reaction: In a separate flask, dissolve N-Boc-D-alanine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Add the solution of O-benzyl-L-serine methyl ester from step 1. Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation of Protected Dipeptide: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester.

  • Saponification (Ester Hydrolysis): Dissolve the crude protected dipeptide in a mixture of THF and water. Cool to 0 °C and add LiOH (1.5 eq). Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Final Product Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product with high chemical and chiral purity.

Chiral Purity Analysis

The determination of the diastereomeric purity of this compound is critical. The primary potential impurity is the L-Alanyl-O-benzyl-L-serine diastereomer, which may form due to the presence of L-alanine impurity in the starting material or racemization during the coupling reaction. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral derivatizing agents, can also be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of the dipeptide diastereomers can be achieved on a suitable CSP. Zwitterionic CSPs have shown excellent performance in separating small, unprotected peptides.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIRALPAK® ZWIX(+) (or a similar cinchona alkaloid-derived zwitterionic CSP), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing additives such as 25 mM diethylamine (DEA) and 50 mM formic acid (FA). The exact composition may require optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The two diastereomers, D-Ala-L-Ser(OBn) and L-Ala-L-Ser(OBn), should be resolved into two distinct peaks. The diastereomeric excess (%de) can be calculated from the peak areas.

Calculation of Diastereomeric Excess (%de): %de = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR can confirm the structure of the dipeptide, it generally cannot distinguish between diastereomers. However, NMR can be used to determine diastereomeric purity after derivatization with a chiral agent, or by using chiral solvating agents. More advanced techniques like ¹⁹F NMR after derivatization with a fluorine-containing chiral agent can also be highly effective.[1][2]

Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent

  • Derivatization: React the dipeptide sample with a chiral derivatizing agent such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) to form diastereomeric derivatives.[1]

  • NMR Analysis: Acquire the ¹⁹F NMR spectrum of the derivatized sample. The fluorine signals for the two diastereomeric derivatives should appear at different chemical shifts.

  • Quantification: The diastereomeric ratio can be determined by integrating the respective ¹⁹F signals.

Data Presentation

The chiral purity of synthesized batches of this compound should be meticulously documented. The following table summarizes typical analytical results for a successfully synthesized and purified batch.

ParameterMethodResultSpecification
Chemical PurityRP-HPLC (UV 210 nm)99.2%≥ 98.0%
Diastereomeric PurityChiral HPLC
    this compound99.6%
    L-Alanyl-O-benzyl-L-serine0.4%
Diastereomeric Excess (%de) Chiral HPLC 99.2% ≥ 98.0%
Identity Confirmation¹H NMR, ¹³C NMR, MSConforms to structureConforms

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its constituent amino acids, D-alanine and L-serine, have significant biological roles. L-serine is a proteinogenic amino acid and a central player in cellular metabolism. It is a precursor to numerous essential molecules, including glycine, cysteine, and D-serine. D-serine, in turn, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[3]

The diagram below illustrates the metabolic pathway for the synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent conversion to D-serine.

G A 3-Phosphoglycerate (from Glycolysis) B 3-Phosphohydroxypyruvate A->B PHGDH C Phosphoserine B->C PSAT1 D L-Serine C->D PSPH E D-Serine D->E Serine Racemase F NMDA Receptor Co-agonist E->F

References

Uncharted Territory: A Technical Guide to the Potential Biological Activity of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: An extensive review of the scientific literature reveals a notable absence of published research on the specific biological activities of the dipeptide D-Alanyl-O-benzyl-L-serine. While this compound is cataloged in chemical databases, its synthesis and subsequent biological evaluation have not been detailed in accessible scientific papers or patents. Consequently, this document serves not as a summary of existing data, but as a forward-looking technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this molecule. The information presented herein is based on the known biological roles of its constituent parts and related compounds, providing a theoretical framework and a hypothetical roadmap for future investigation.

Rationale for Investigation

The potential for this compound to exhibit biological activity stems from the known functions of D-amino acids and modified serine residues in various biological contexts.

  • The Role of D-Alanine in Peptides: D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[1] The terminal D-alanyl-D-alanine sequence of the pentapeptide precursor is essential for the cross-linking reactions that provide structural integrity to the cell wall.[1] Molecules that mimic this D-alanyl-D-alanine structure, such as β-lactam antibiotics, can inhibit the enzymes responsible for this cross-linking, leading to bacterial cell death.[2] The incorporation of D-amino acids into peptides can also confer resistance to degradation by proteases, a desirable property for therapeutic peptides.[3] Dipeptides containing D-alanine have been investigated for their antimicrobial properties.[4]

  • O-benzyl-L-serine as a Bioactive Moiety: The O-benzyl protection on the L-serine residue introduces a lipophilic character to the dipeptide, which may influence its ability to cross cell membranes. O-benzyl-DL-serine and its derivatives have been noted as important intermediates in the synthesis of peptides and pharmaceuticals with a wide range of biological functions, including potential treatments for cardiovascular diseases, osteoporosis, inflammation, and cancer metastasis.[5] While these activities are associated with derivatives and not the single amino acid itself, it highlights the potential for this modified residue to be part of a biologically active molecule.

Given these points, this compound presents as a candidate for investigation, particularly for antimicrobial or cytotoxic activities.

Hypothetical Experimental Workflow

A systematic investigation into the biological activity of this compound would logically follow a multi-stage process from synthesis to mechanism of action studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies synthesis Peptide Synthesis (e.g., Solid-Phase or Solution-Phase) purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (e.g., NMR, Mass Spectrometry) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Transpeptidase) characterization->enzyme_inhibition membrane_perm Cell Membrane Permeability antimicrobial->membrane_perm If Active target_binding Target Binding Studies cytotoxicity->target_binding If Active gene_expression Gene/Protein Expression Analysis enzyme_inhibition->gene_expression If Active

Caption: Hypothetical workflow for the investigation of this compound's biological activity.

Data Presentation

Note: No quantitative data on the biological activity of this compound has been found in the published scientific literature. The following table is a template that researchers could use to structure their findings should such experiments be conducted.

Table 1: Template for Summarizing In Vitro Activity Data

Assay TypeTarget Organism/Cell LineMetricResult (e.g., µg/mL or µM)
AntimicrobialStaphylococcus aureusMICData not available
AntimicrobialEscherichia coliMICData not available
CytotoxicityHuman cancer cell line (e.g., MCF-7)IC₅₀Data not available
CytotoxicityNormal human cell line (e.g., HEK293)CC₅₀Data not available

Experimental Protocols

The following are generalized protocols for the key experiments outlined in the hypothetical workflow. These are intended as a starting point and would require optimization for the specific compound and targets.

Synthesis of this compound

The synthesis of this dipeptide would likely be achieved through standard peptide coupling methods, either in solution or on a solid phase. A general approach for solution-phase synthesis is outlined below:

  • Protection of Amino Acids: The starting materials, D-Alanine and O-benzyl-L-serine, would require protection of their amino and carboxyl groups, respectively, to ensure specific peptide bond formation. For instance, the amino group of D-Alanine could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group of O-benzyl-L-serine could be protected as a methyl or ethyl ester.

  • Peptide Coupling: The protected amino acids would then be coupled using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: Following the coupling reaction, the protecting groups would be removed. For example, the Fmoc group is typically removed with a mild base like piperidine, and an ester can be hydrolyzed under basic conditions.

  • Purification and Characterization: The final product would be purified, for example by High-Performance Liquid Chromatography (HPLC), and its structure confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the compound on the viability of mammalian cells.

  • Cell Seeding: Human cells (e.g., a cancer cell line and a normal cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in terms of its biological activity, its structure suggests plausible avenues for investigation, particularly in the realm of antimicrobial and anticancer research. The theoretical framework and hypothetical protocols provided in this guide are intended to catalyze such research. Future studies should focus on the synthesis of this dipeptide, followed by broad-spectrum screening to identify any potential "hit" activities. Should any significant activity be discovered, subsequent research could delve into its mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. The exploration of such novel chemical entities is a vital component of the ongoing search for new therapeutic agents.

References

D-Alanyl-O-benzyl-L-serine: A Dipeptide Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids and stereochemically diverse building blocks is a cornerstone of modern drug discovery and peptide-based therapeutics. D-Alanyl-O-benzyl-L-serine, a dipeptide composed of a D-alanine residue and a side-chain protected L-serine, represents a valuable chiral building block for the synthesis of complex peptides and peptidomimetics. Its unique stereochemistry and protected functional groups offer researchers precise control over the final molecular architecture, influencing properties such as enzymatic stability, conformational preference, and biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, and potential applications.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its constituent amino acids and general peptide characteristics.

PropertyValueSource
Molecular Formula C13H18N2O4--INVALID-LINK--
Molecular Weight 266.29 g/mol --INVALID-LINK--
Appearance Expected to be a white to off-white solidGeneral knowledge of protected peptides
Solubility Expected to be soluble in organic solvents like DMF, DCM, and alcoholsGeneral knowledge of protected peptides

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the constituent amino acids, their coupling to form the dipeptide, and subsequent deprotection steps. A common strategy in liquid-phase peptide synthesis is employed.

Overall Synthesis Workflow

G cluster_0 Protection of Amino Acids cluster_1 Peptide Coupling cluster_2 Deprotection Boc-D-Ala-OH Boc-D-Alanine Boc-D-Ala-Ser(Bzl)-OMe Protected Dipeptide Boc-D-Ala-OH->Boc-D-Ala-Ser(Bzl)-OMe Coupling Reagent (e.g., EDC/HOBt) H-L-Ser(Bzl)-OMe O-benzyl-L-serine methyl ester H-L-Ser(Bzl)-OMe->Boc-D-Ala-Ser(Bzl)-OMe H-D-Ala-Ser(Bzl)-OH Final Dipeptide Boc-D-Ala-Ser(Bzl)-OMe->H-D-Ala-Ser(Bzl)-OH 1. Saponification 2. Acidolysis (TFA)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

1. Preparation of N-Boc-D-Alanine (Boc-D-Ala-OH)

This is a standard procedure for the protection of the amino group of D-alanine.

  • Materials: D-Alanine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water, Diethyl ether, Ethyl acetate, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve D-Alanine in a 1M NaOH solution.

    • Add dioxane followed by the slow addition of (Boc)₂O at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Ala-OH.

2. Preparation of O-benzyl-L-serine methyl ester (H-L-Ser(Bzl)-OMe)

This involves the protection of the hydroxyl group of L-serine as a benzyl ether and esterification of the carboxylic acid.

  • Materials: L-Serine, Benzyl bromide, Sodium hydride (NaH) or a suitable base, Anhydrous Dimethylformamide (DMF), Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • O-Benzylation:

      • Dissolve L-serine in anhydrous DMF and cool to 0°C.

      • Add NaH portion-wise and stir for 30 minutes.

      • Add benzyl bromide dropwise and allow the reaction to proceed at room temperature for several hours.

      • Quench the reaction with water and extract the product with an appropriate organic solvent.

      • Purify the crude product to obtain O-benzyl-L-serine.

    • Esterification:

      • Suspend O-benzyl-L-serine in methanol.

      • Cool the suspension to -10°C and add thionyl chloride dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Remove the solvent under reduced pressure to obtain the methyl ester, which can be used directly in the next step.

3. Coupling of Boc-D-Ala-OH and H-L-Ser(Bzl)-OMe

This step forms the peptide bond between the two protected amino acids.

  • Materials: Boc-D-Ala-OH, H-L-Ser(Bzl)-OMe, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or DMF, Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve Boc-D-Ala-OH and HOBt in DCM or DMF.

    • Add EDC to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-L-Ser(Bzl)-OMe in DCM or DMF and add DIPEA.

    • Add the solution of the serine ester to the activated alanine solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide, Boc-D-Ala-Ser(Bzl)-OMe, by silica gel column chromatography.[1]

4. Deprotection to Yield this compound

This involves the removal of the Boc and methyl ester protecting groups.

  • Materials: Boc-D-Ala-Ser(Bzl)-OMe, Lithium hydroxide (LiOH) or NaOH, Tetrahydrofuran (THF)/Water mixture, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Saponification (Ester Hydrolysis):

      • Dissolve the protected dipeptide in a THF/water mixture.

      • Add a solution of LiOH or NaOH and stir at room temperature until the ester is hydrolyzed (monitored by TLC).

      • Acidify the reaction mixture to pH 3-4 and extract the product with an organic solvent.

      • Dry and concentrate to obtain Boc-D-Ala-Ser(Bzl)-OH.

    • Boc Deprotection:

      • Dissolve the Boc-protected dipeptide acid in a mixture of TFA and DCM (typically 1:1 or as per standard protocols).

      • Stir the reaction at room temperature for 1-2 hours.

      • Remove the solvent and excess TFA under reduced pressure.

      • Triturate the residue with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.

      • The product can be further purified by recrystallization or preparative HPLC.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both amino acid residues, the benzyl protecting group, and the formation of the peptide bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the dipeptide.

  • Optical Rotation: The specific rotation of the purified dipeptide would be measured to confirm its chiral integrity.

Potential Applications in Drug Development

D-amino acid-containing peptides are of significant interest in drug development due to their enhanced resistance to proteolytic degradation, which can lead to improved pharmacokinetic profiles.[2] this compound can serve as a key intermediate in the synthesis of:

  • Enzyme Inhibitors: The specific stereochemistry can be crucial for fitting into the active site of target enzymes.

  • Peptide-based Therapeutics: Incorporation of this dipeptide can modulate the conformation and stability of larger peptides, potentially enhancing their therapeutic efficacy.

  • Chiral Ligands: The dipeptide can be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis.

Signaling Pathways and Logical Relationships

The involvement of this compound in specific signaling pathways is not documented. However, peptides containing D-amino acids can interact with various biological targets. The following diagram illustrates a hypothetical interaction of a therapeutic peptide containing this dipeptide with a cell surface receptor, leading to the modulation of an intracellular signaling cascade.

G cluster_0 Extracellular cluster_1 Intracellular Peptide Therapeutic Peptide (containing D-Ala-Ser(Bzl)) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Modulation

Caption: Hypothetical interaction of a peptide containing this compound.

Conclusion

This compound is a valuable, albeit not widely commercialized, dipeptide building block. Its synthesis relies on established principles of peptide chemistry, involving careful protection and coupling strategies. For researchers in drug discovery and medicinal chemistry, this dipeptide offers a tool to introduce specific stereochemical and conformational constraints into peptide-based molecules, with the potential to enhance their therapeutic properties. Further research into the specific biological activities of peptides incorporating this unique building block is warranted.

References

A Technical Review of D-Alanyl-O-benzyl-L-serine and its Core Moiety

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide of interest in the fields of biochemistry and pharmaceutical development. While specific literature on this particular dipeptide is sparse, a comprehensive review of its core component, O-benzyl-L-serine, provides a foundational understanding of its potential synthesis, chemical properties, and biological activities. O-benzyl-serine and its derivatives have been explored for their utility as pharmaceutical intermediates and their role in peptide synthesis.[1] Notably, the benzylserine moiety has demonstrated significant biological activity, particularly as an inhibitor of amino acid transport in cancer cells.[2] This technical guide will synthesize the available information on the synthesis and biological implications of O-benzyl-serine to provide a framework for future research into this compound.

Synthesis of O-benzyl-serine

The synthesis of O-benzyl-serine is a critical step in the potential production of this compound. Several methods for the synthesis of both the L-enantiomer and the racemic mixture have been reported. These typically involve the protection of the amino and/or carboxyl groups of serine, followed by benzylation of the hydroxyl group and subsequent deprotection.

Table 1: Summary of Synthetic Routes for O-benzyl-serine

ProductStarting MaterialKey ReagentsReported YieldReference
O-benzyl-L-serineL-serineDi-tert-butyl dicarbonate, NaOH, 1,4-dioxane, Sodium hydride, Benzyl bromide, Trifluoroacetic acid, Dichloromethane94% (for N-Boc-L-serine), Not specified for benzylation, 97% for deprotection[3]
O-benzyl-DL-serineDL-serineDi-tert-butyl dicarbonate, NaOH, Tetrahydrofuran, Sodium tert-pentoxide, Benzyl bromide, Sodium carbonateNot specified[1]
O-benzyl-L-serineN-BOC-O-benzyl-L-serineTrifluoroacetic acid, Triethylsilane, Dichloromethane62.3%[4]

Experimental Protocols

Detailed methodologies for key synthetic steps are crucial for reproducibility and further development.

Protocol 1: Synthesis of O-benzyl-L-serine from L-serine [3]

This protocol involves a two-step process: N-protection of L-serine followed by benzylation and deprotection.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

  • To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0°C.

  • The mixture is warmed to room temperature and stirred for 24 hours.

  • After evaporation of 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL).

  • The aqueous layer is acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with EtOAc (3 x 50 mL).

  • The combined organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine. (Yield: 9.6 g, 94%).

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

  • To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere.

  • Benzyl bromide is then added, and the reaction proceeds. (Further details on the amount of benzyl bromide and reaction time are not specified in the provided abstract).

Step 3: Deprotection of the tert-butoxycarbonyl group

  • N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and TFA (5 mL).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvents are removed under reduced pressure.

  • The resulting residue is purified by decantation using Et2O to remove any remaining trace of TFA, yielding O-benzyl-L-serine as a white solid. (Yield: 4.7 g, 97%).

Protocol 2: Synthesis of O-benzyl-DL-serine [1]

This protocol outlines the synthesis of the racemic mixture.

Step 1: Synthesis of N-tert-butoxycarbonyl-DL-serine

  • 105g of serine is dissolved in 100mL of NaOH solution.

  • 200mL of tetrahydrofuran and 250g of di-tert-butyl dicarbonate are added sequentially. (Reaction conditions are not fully detailed in the abstract).

Step 2: Synthesis of N-tert-butoxycarbonyl-O-benzyl-DL-serine

  • 20.5g of N-tert-butoxycarbonyl-DL-serine is dissolved in 200mL of tetrahydrofuran.

  • 27.59g of sodium tert-pentoxide is added, followed by the slow addition of 20g of benzyl bromide. (Reaction conditions are not fully detailed in the abstract).

Step 3: Synthesis of O-benzyl-DL-serine

  • 3g of N-tert-butoxycarbonyl-O-benzyl-DL-serine is dissolved in 115mL of 10% Na2CO3 and cooled to 0-4°C.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the mixture is poured into 400mL of water and extracted twice with ethyl ether.

  • The aqueous layer is cooled, and the pH is adjusted to around 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.

  • The product is extracted three times with 50mL of ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The product is precipitated with petroleum ether to obtain O-benzyl-DL-serine.

Visualizing the Synthetic Workflow

G cluster_protection N-Protection cluster_benzylation O-Benzylation cluster_deprotection N-Deprotection L-Serine L-Serine N-Boc-L-Serine N-Boc-L-Serine L-Serine->N-Boc-L-Serine NaOH, 1,4-dioxane Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->N-Boc-L-Serine N-Boc-O-benzyl-L-serine N-Boc-O-benzyl-L-serine N-Boc-L-Serine->N-Boc-O-benzyl-L-serine DMF Sodium Hydride Sodium Hydride Sodium Hydride->N-Boc-O-benzyl-L-serine Benzyl Bromide Benzyl Bromide Benzyl Bromide->N-Boc-O-benzyl-L-serine O-benzyl-L-serine O-benzyl-L-serine N-Boc-O-benzyl-L-serine->O-benzyl-L-serine CH2Cl2 Trifluoroacetic Acid Trifluoroacetic Acid Trifluoroacetic Acid->O-benzyl-L-serine

Caption: General workflow for the synthesis of O-benzyl-L-serine.

Biological Activity of Benzylserine

Recent studies have highlighted the role of benzylserine (BenSer) as a dual inhibitor of the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2).[2] These transporters are crucial for the uptake of essential amino acids like leucine and glutamine, which are vital for the rapid growth and proliferation of cancer cells.[2][5]

In breast cancer cell lines (MCF-7, HCC1806, and MDA-MB-231), treatment with benzylserine significantly inhibited the uptake of both leucine and glutamine.[2] This dual inhibition leads to a disruption of intracellular amino acid homeostasis, which in turn causes decreased cell viability and cell cycle progression.[2] The effects of benzylserine were found to be more cytostatic than those of a LAT family-specific inhibitor, suggesting that the combined inhibition of both LAT1 and ASCT2 is more effective in hindering cancer cell growth.[1]

Further investigation revealed that benzylserine treatment affects the intracellular concentrations of at least 14 amino acids, indicating a broad impact on amino acid metabolism.[6] This disruption of amino acid balance activates the amino acid response (AAR) pathway through the activating transcription factor 4 (ATF4).[1]

Signaling Pathway of Benzylserine in Breast Cancer Cells

G cluster_membrane Cell Membrane cluster_cell Intracellular Benzylserine Benzylserine LAT1 LAT1 Benzylserine->LAT1 ASCT2 ASCT2 Benzylserine->ASCT2 Leucine_uptake Leucine Uptake LAT1->Leucine_uptake Inhibition Glutamine_uptake Glutamine Uptake ASCT2->Glutamine_uptake Inhibition AA_Homeostasis Amino Acid Homeostasis mTORC1_signaling mTORC1 Signaling Leucine_uptake->mTORC1_signaling Cell_Growth Cell Growth & Proliferation AA_Homeostasis->Cell_Growth AAR Amino Acid Response (AAR) AA_Homeostasis->AAR Disruption mTORC1_signaling->Cell_Growth ATF4 ATF4 Activation AAR->ATF4

Caption: Proposed mechanism of action of Benzylserine in cancer cells.

Quantitative Data

While the reviewed literature extensively describes the qualitative effects of benzylserine, specific quantitative data such as IC50 or Ki values for the inhibition of LAT1 and ASCT2 by this compound are not available. The studies confirm "significant" inhibition of leucine and glutamine uptake in breast cancer cells upon treatment with benzylserine, leading to decreased cell viability.[2]

Table 2: Chemical and Physical Properties of O-benzyl-serine

PropertyO-benzyl-L-serineO-benzyl-DL-serineReference
Molecular Formula C10H13NO3C10H13NO3[7],[8]
Molecular Weight 195.22 g/mol 195.22 g/mol [7],[8]
Melting Point ~227 °C (dec.)~227 °C (dec.),[8]
Appearance White to pale cream powderWhite to light yellow powder to crystal,[8]
CAS Number 4726-96-95445-44-3[7],[8]

The available literature strongly suggests that the O-benzyl-serine moiety possesses significant biological activity as a dual inhibitor of the amino acid transporters LAT1 and ASCT2. This makes it a compelling candidate for further investigation in the context of cancer therapeutics.

The dipeptide this compound represents a logical next step in this line of research. Future studies should focus on:

  • Efficient Synthesis: Developing a robust and scalable synthetic route for this compound.

  • In Vitro Evaluation: Quantifying the inhibitory activity of the dipeptide against LAT1 and ASCT2 and comparing it to benzylserine.

  • Cell-Based Assays: Assessing the efficacy of this compound in various cancer cell lines to determine its anti-proliferative and cytotoxic effects.

  • Pharmacokinetic Studies: Evaluating the stability, absorption, and metabolism of the dipeptide to understand its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Incorporation of D-Alanyl-O-benzyl-L-serine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids and dipeptide building blocks into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can significantly enhance peptide stability, confer resistance to enzymatic degradation, and modulate biological activity. This document provides detailed application notes and protocols for the incorporation of the specific dipeptide unit, D-Alanyl-O-benzyl-L-serine, into peptide chains. The presence of a D-amino acid at the N-terminus of this dipeptide can critically influence the conformational properties and proteolytic resistance of the final peptide. The O-benzyl protection on the serine residue is a standard strategy in peptide synthesis, preventing side reactions and allowing for selective deprotection.

Data Presentation

Table 1: Recommended Reagents for this compound Dipeptide Synthesis and Incorporation
Reagent/ComponentPurposeRecommended Supplier (Example)Purity
Boc-D-AlanineN-terminal protection of AlanineSigma-Aldrich, Bachem>99%
O-Benzyl-L-serine methyl ester HClC-terminal protected SerineBachem, Chem-Impex>98%
HATUCoupling ReagentMilliporeSigma, CEM>98%
HOBtAdditive to reduce racemizationAapptec, Gyros Protein Technologies>99%
DIPEA (or DIEA)Base for coupling reactionThermo Fisher Scientific, VWRPeptide synthesis grade
Fmoc-D-Ala-O-benzyl-L-Ser-OHProtected dipeptide for SPPSCustom Synthesis>95%
Rink Amide ResinSolid support for peptide amide synthesisNovabiochem, Aapptec100-200 mesh
PiperidineFmoc deprotectionAlfa Aesar, Acros Organics>99%
Trifluoroacetic Acid (TFA)Cleavage from resin and side-chain deprotectionHalocarbon, Oakwood Chemical>99%
Table 2: Quantitative Parameters for Solid-Phase Peptide Synthesis (SPPS) Incorporation
ParameterValue/RangeNotes
Resin Loading0.4 - 0.8 mmol/gVaries with resin type.
Amino Acid/Dipeptide Equivalents3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents2.9 - 4.9 eq.Slightly less than the amino acid/dipeptide.
Base (DIPEA) Equivalents6 - 10 eq.Typically double the amino acid/dipeptide equivalents.
Coupling Time (Dipeptide)1 - 4 hoursCan be extended or repeated (double coupling) for difficult sequences.
Fmoc Deprotection Time2 x 10 minStandard procedure with 20% piperidine in DMF.
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)Standard for most peptides. TIS scavenges cations.
Expected Yield (crude peptide)60 - 85%Highly dependent on sequence and length.
Expected Purity (crude peptide)50 - 80%Dependent on synthesis efficiency and side reactions.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Fmoc-D-Alanyl-O-benzyl-L-serine

This protocol details the synthesis of the protected dipeptide building block required for subsequent solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-D-Alanine

  • O-Benzyl-L-serine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO3 solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Activation: In a round-bottom flask, dissolve Fmoc-D-Alanine (1.1 eq.) and HATU (1.1 eq.) in DMF. Stir the solution for 5-10 minutes at room temperature.

  • Coupling: Add O-Benzyl-L-serine methyl ester hydrochloride (1.0 eq.) to the activated solution. Add DIPEA (2.5 eq.) dropwise while stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected dipeptide ester.

  • Saponification: Dissolve the purified dipeptide ester in a mixture of THF and water. Add LiOH (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Final Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield Fmoc-D-Alanyl-O-benzyl-L-serine as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-D-Alanyl-O-benzyl-L-serine

This protocol describes the incorporation of the pre-synthesized dipeptide into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[1]

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • Fmoc-D-Alanyl-O-benzyl-L-serine

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF (v/v)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Dipeptide Coupling:

    • In a separate vial, pre-activate the Fmoc-D-Alanyl-O-benzyl-L-serine (3 eq.) with HBTU/HOBt (2.9 eq.) or HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. The use of a dipeptide can help overcome aggregation that might occur with single amino acid additions.[1]

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step removes the peptide from the resin and simultaneously cleaves the O-benzyl and other acid-labile side-chain protecting groups.

    • Filter to separate the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Dipeptide Incorporation in SPPS

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Dipeptide Activation (Fmoc-D-Ala-O-Bzl-L-Ser + HATU/DIPEA in DMF) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Incomplete NextCycle Continue SPPS Cycle or Proceed to Cleavage KaiserTest->NextCycle Complete

Caption: Workflow for the incorporation of the protected dipeptide into a peptide chain via SPPS.

Logical Relationship of Peptide Modification and Biological Outcome

Peptide_Modification_Logic concept concept modification modification outcome outcome problem problem NativePeptide Native L-Peptide Proteolysis Proteolytic Degradation NativePeptide->Proteolysis is susceptible to Activity Modulated Biological Activity (e.g., Receptor Binding) Proteolysis->Activity reduces D_Ala Incorporate D-Alanine Conformation Altered 3D Conformation D_Ala->Conformation Stability Increased Proteolytic Stability D_Ala->Stability FinalPeptide D-Ala-Ser(Bzl) Peptide D_Ala->FinalPeptide O_Bzl_Ser Incorporate O-Benzyl-Serine O_Bzl_Ser->FinalPeptide is a synthetic precursor for Conformation->Activity Stability->Activity enhances in vivo

Caption: Rationale for incorporating this compound to improve peptide properties.

Example Signaling Pathway: D-Ala Peptide Analog (DAPTA) and CCR5

Peptides containing D-alanine, such as D-Ala-Peptide T-Amide (DAPTA), have been shown to act as viral entry inhibitors by interacting with chemokine receptors like CCR5.[2][3] This pathway illustrates a potential application for peptides modified with D-amino acids.

DAPTA_CCR5_Pathway receptor receptor ligand ligand inhibitor inhibitor protein protein process process gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 Binds Binding gp120-CD4-CCR5 Complex Formation gp120->Binding CD4->Binding Enables CCR5 CCR5 Receptor MembraneFusion Viral-Cellular Membrane Fusion CCR5->MembraneFusion Triggers DAPTA D-Ala-Peptide (DAPTA) DAPTA->CCR5 Blocks Binding->CCR5 Binds to ViralEntry HIV Viral Entry MembraneFusion->ViralEntry Leads to

Caption: Inhibition of HIV entry via CCR5 receptor blockade by a D-Ala containing peptide analog.

References

Application Notes and Protocols for the Synthesis of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solution-phase synthesis of the dipeptide D-Alanyl-O-benzyl-L-serine. This dipeptide is a valuable building block in peptidomimetic studies and drug discovery, incorporating a non-natural D-amino acid and a protected serine residue. The O-benzyl protection of the serine side chain prevents unwanted side reactions during coupling and can be removed at a later stage if required.[1] The protocol described herein utilizes common peptide coupling reagents and standard purification techniques, making it accessible for researchers with a foundational knowledge of organic synthesis.

The synthesis of peptides requires the selective formation of amide bonds between amino acids. To achieve this in a controlled manner, protecting groups are employed to block reactive functional groups that are not intended to participate in the coupling reaction.[2] In this protocol, the amine group of D-alanine is protected with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions. The carboxylic acid of O-benzyl-L-serine is temporarily converted to an ester (e.g., methyl or ethyl ester) to facilitate the reaction and purification. The coupling of the two protected amino acid derivatives is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), a combination known to promote efficient peptide bond formation while minimizing racemization.[3][4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-D-Alanine≥98%Commercially Available
O-benzyl-L-serine methyl ester hydrochloride≥98%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
1M Hydrochloric acid (HCl)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Synthesis of N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester
  • Reaction Setup:

    • To a round-bottom flask, add N-Boc-D-Alanine (1.0 eq) and O-benzyl-L-serine methyl ester hydrochloride (1.0 eq).

    • Dissolve the starting materials in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt.

    • Finally, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent.

Characterization

The purified N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester can be characterized by the following methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the dipeptide.[5][6] Expected signals in ¹H NMR would include those for the Boc group, the benzyl group, the methyl ester, and the amino acid backbones.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (based on 1 eq of N-Boc-D-Alanine)
N-Boc-D-Alanyl-O-benzyl-L-serine methyl esterC₂₂H₃₂N₂O₆424.50100%

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product & Analysis Boc_D_Ala N-Boc-D-Alanine Coupling Peptide Coupling (DCM or DMF, 0°C to RT) Boc_D_Ala->Coupling OBn_L_Ser O-benzyl-L-serine methyl ester HCl OBn_L_Ser->Coupling EDC EDC EDC->Coupling HOBt HOBt HOBt->Coupling DIPEA DIPEA DIPEA->Coupling Workup Aqueous Work-up Coupling->Workup Purification Flash Chromatography Workup->Purification Dipeptide N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester Purification->Dipeptide Characterization Characterization (MS, NMR) Dipeptide->Characterization

Caption: Solution-phase synthesis workflow for this compound.

Logical Relationships in Peptide Coupling

peptide_coupling_logic cluster_activation Carboxyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_additive Additive Role Carboxyl N-Boc-D-Alanine (Carboxyl Group) Active_Intermediate O-acylisourea intermediate Carboxyl->Active_Intermediate reacts with EDC EDC EDC->Active_Intermediate activates HOBt_Ester HOBt Active Ester Active_Intermediate->HOBt_Ester reacts with Amine O-benzyl-L-serine methyl ester (Amine Group) Peptide_Bond Peptide Bond Formation Amine->Peptide_Bond HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Peptide_Bond attacked by Racemization Suppression of Racemization HOBt_Ester->Racemization

References

Application Notes and Protocols: Cleavage of Benzyl Protecting Group from D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the cleavage of the O-benzyl protecting group from the dipeptide D-Alanyl-O-benzyl-L-serine to yield D-Alanyl-L-serine. The primary methods discussed are catalytic hydrogenation and catalytic transfer hydrogenation, which are standard procedures in peptide synthesis for the removal of benzyl ethers.[1]

Introduction

The benzyl ether is a widely used protecting group for the hydroxyl function of serine in peptide synthesis due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.[1] The deprotection of this compound is a critical step in the synthesis of peptides containing the D-Ala-L-Ser motif, which may be of interest in the development of novel therapeutics. This document outlines the most common and effective methods for this transformation, providing detailed experimental protocols and expected outcomes.

Deprotection Strategies: A Comparative Overview

The two most prevalent methods for the cleavage of benzyl ethers in peptide synthesis are catalytic hydrogenation and catalytic transfer hydrogenation.

  • Catalytic Hydrogenation: This is a classic and highly efficient method involving the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). It is a clean reaction, with the primary byproduct being toluene.

  • Catalytic Transfer Hydrogenation (CTH): This method offers a convenient alternative to using flammable hydrogen gas. It employs a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to transfer hydrogen to the substrate in the presence of a catalyst.[2][3] CTH is often considered milder and can sometimes offer better selectivity.

The choice between these methods often depends on the available equipment (e.g., hydrogenation apparatus) and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the debenzylation of O-benzyl serine-containing peptides. Please note that optimal conditions for this compound may require some optimization.

Table 1: Catalytic Hydrogenation - Typical Reaction Parameters

ParameterValue/RangeNotes
Substrate This compoundAssumed N-terminus is protected (e.g., Boc, Cbz) or free amine
Catalyst 10% Palladium on Carbon (Pd/C)10-20 mol%
Solvent Methanol, Ethanol, Acetic AcidMethanol is commonly used.
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)Higher pressures may speed up the reaction.
Temperature Room Temperature
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Typical Yield >90%Highly dependent on substrate purity and reaction conditions.

Table 2: Catalytic Transfer Hydrogenation - Typical Reaction Parameters

ParameterValue/RangeNotes
Substrate This compoundAssumed N-terminus is protected or free amine
Catalyst 10% Palladium on Carbon (Pd/C)10-30 mol%
Hydrogen Donor Formic Acid, Ammonium Formate, CyclohexeneAmmonium formate is a common and effective choice.
Solvent Methanol, Ethanol
Temperature Room Temperature to 40°C
Reaction Time 1-6 hoursOften faster than standard hydrogenation. Monitored by TLC or LC-MS.
Typical Yield >90%Highly dependent on substrate purity and reaction conditions.

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Hydrogenation

This protocol describes a general procedure for the cleavage of the O-benzyl group from this compound using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade or higher)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Inerting the Atmosphere: Seal the flask and purge the system with nitrogen or argon to remove air.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel (e.g., by inflating a balloon connected to the flask or by connecting to a hydrogenation apparatus) to a pressure of 1-4 atm.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-Alanyl-L-serine.

  • Purification: The crude product can be purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.[4][5][6]

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

This protocol outlines a general procedure for the cleavage of the O-benzyl group using a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (ACS grade or higher)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-30 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or warm gently to 40°C. The reaction is often accompanied by gas evolution.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by RP-HPLC.[4][5][6]

Visualizations

Chemical Reaction Pathway

Cleavage of Benzyl Protecting Group cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound reagents H2, Pd/C or Ammonium Formate, Pd/C D-Alanyl-L-serine reagents->D-Alanyl-L-serine Toluene reagents->Toluene

Caption: Reaction scheme for the debenzylation of this compound.

Experimental Workflow

G start Start: this compound dissolve Dissolve in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Introduce Hydrogen Source (H2 gas or Donor) add_catalyst->hydrogenation reaction Stir at Room Temperature hydrogenation->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete filter Filter to Remove Catalyst monitor->filter Complete concentrate Concentrate in vacuo filter->concentrate purify Purify Product (Recrystallization/HPLC) concentrate->purify end End: D-Alanyl-L-serine purify->end

Caption: General experimental workflow for benzyl group cleavage.

Logical Relationships of Deprotection Methods

G cluster_methods Debenzylation Methods cluster_considerations Key Considerations catalytic_hydrogenation Catalytic Hydrogenation equipment Equipment Availability catalytic_hydrogenation->equipment Requires hydrogenator safety Safety (H2 gas) catalytic_hydrogenation->safety Flammable gas handling selectivity Substrate Sensitivity catalytic_hydrogenation->selectivity Generally high cth Catalytic Transfer Hydrogenation (CTH) cth->equipment Standard glassware cth->safety Avoids H2 gas cth->selectivity Can be milder speed Reaction Speed cth->speed Often faster

Caption: Decision factors for choosing a debenzylation method.

References

Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine as a Potential Enzyme Inhibitor Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature review did not yield specific studies or established protocols for the use of D-Alanyl-O-benzyl-L-serine as an enzyme inhibitor substrate. The following application notes and protocols are representative examples based on common methodologies for evaluating novel enzyme inhibitors. These should be adapted and optimized for the specific enzyme system under investigation.

Introduction

This compound is a dipeptide derivative. While its direct role as an enzyme inhibitor is not documented in publicly available literature, its structural components suggest potential interactions with certain classes of enzymes. D-amino acids are known to be involved in bacterial cell wall biosynthesis and can act as inhibitors of enzymes in these pathways. The O-benzyl-L-serine component introduces a bulky, hydrophobic group that could facilitate binding to the active sites of proteases or other hydrolases.

These notes provide a general framework for the initial screening and characterization of this compound as a potential enzyme inhibitor.

Potential Applications

Based on its structure, this compound could hypothetically be investigated as an inhibitor for:

  • Bacterial Transpeptidases and D-D-Carboxypeptidases: The D-Alanine moiety is a key component of the peptidoglycan cell wall in many bacteria. Analogs of D-Ala-D-Ala are classic inhibitors of the enzymes responsible for cross-linking the cell wall.

  • Serine Proteases: The serine residue could target the active site of serine proteases, although the O-benzyl group would likely alter its recognition by the enzyme.

  • Peptidases: The dipeptide nature of the molecule makes it a candidate for interaction with various peptidases.

Data Presentation: Hypothetical Inhibitory Activity

The following table is a template for presenting quantitative data obtained from enzyme inhibition assays. The values presented are for illustrative purposes only.

Target EnzymeInhibitor Concentration (µM)% InhibitionIC50 (µM)Ki (µM)Mechanism of Inhibition
E. coli D-D-Carboxypeptidase10657.53.2Competitive
5085
10095
Trypsin (Serine Protease)1015>100N/DNot Determined
5025
10030

N/D: Not Determined

Experimental Protocols

This protocol describes a general method for determining if this compound inhibits a target enzyme using a chromogenic or fluorogenic substrate.

Materials:

  • Target Enzyme

  • This compound

  • Appropriate chromogenic or fluorogenic substrate for the target enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or aqueous buffer).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare a working solution of the target enzyme in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the substrate in assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of each inhibitor dilution.

    • Positive Control Wells (No Inhibitor): Add 10 µL of assay buffer (or DMSO if used as a solvent).

    • Negative Control Wells (No Enzyme): Add 10 µL of inhibitor dilution and 10 µL of assay buffer instead of the enzyme solution.

    • Add 80 µL of the enzyme working solution to the test and positive control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiation of Reaction:

    • Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well is 100 µL.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Take kinetic readings every minute for 15-30 minutes, or take a single endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

This protocol is a follow-up to the initial screening if significant inhibition is observed. It helps to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Perform the enzyme inhibition assay as described in section 4.1.

  • Repeat the assay with multiple, fixed concentrations of the inhibitor.

  • At each inhibitor concentration, vary the concentration of the substrate over a range (e.g., 0.5x Km to 10x Km).

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions setup_plate Set up 96-well Plate (Inhibitor + Enzyme) prep_inhibitor->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_data Plot Data calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50 Inhibition_Mechanism_Logic start Inhibition Observed? km_change Km increases? Vmax constant? start->km_change Yes no_inhibition No Significant Inhibition start->no_inhibition No vmax_change Vmax decreases? Km constant? km_change->vmax_change No competitive Competitive km_change->competitive Yes both_change Both Km and Vmax decrease? vmax_change->both_change No noncompetitive Non-competitive vmax_change->noncompetitive Yes uncompetitive Uncompetitive both_change->uncompetitive Yes

Application Notes and Protocols for Cell Permeability Assays of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell permeability is a critical step in the early stages of drug discovery and development. For a compound to be orally bioavailable, it must effectively cross the intestinal epithelium to reach systemic circulation. For drugs targeting intracellular components, permeability across the cell membrane is paramount. D-Alanyl-O-benzyl-L-serine is a dipeptide with potential therapeutic applications. Understanding its ability to permeate biological membranes is essential for its development as a drug candidate.

These application notes provide detailed protocols for two standard in vitro assays to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal barrier, thus accounting for both passive and active transport mechanisms.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the described assays for this compound. Please note that as of the last update, specific experimental permeability data for this compound is not publicly available. The data presented here are illustrative examples based on typical results for a moderately permeable small molecule and should be replaced with experimental data once generated.

Table 1: PAMPA Permeability Data for this compound

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
This compound 5.2Moderate
Propranolol (High Permeability Control)25.8High
Atenolol (Low Permeability Control)0.8Low

Table 2: Caco-2 Permeability Data for this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound A-B3.51.2Moderate
B-A4.2
Propranolol (High Permeability Control)A-B22.10.9High
B-A19.9
Atenolol (Low Permeability Control)A-B0.51.1Low
B-A0.55
Digoxin (Efflux Substrate Control)A-B0.215.5Low (efflux)
B-A3.1

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound.

Materials:

  • This compound

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

  • PAMPA plate system (e.g., Millipore MultiScreen™-IP PAMPA plate)

  • Phosphatidylcholine solution in dodecane (or a commercially available PAMPA lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (for sample analysis)

  • Plate shaker

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and control compounds in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Membrane Coating:

    • Carefully apply the phosphatidylcholine solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely, leaving a lipid layer.

  • Assay Setup:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Add the donor solutions containing this compound and control compounds to the wells of the coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.

  • Incubation:

    • Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) on a plate shaker with gentle agitation.

  • Sample Collection and Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of this compound and control compounds in all samples using a validated analytical method, such as LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Ceq)

Where:

  • VD = volume of the donor well

  • VA = volume of the acceptor well

  • A = area of the filter

  • t = incubation time

  • CA(t) = concentration in the acceptor well at time t

  • Ceq = equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA)

  • CD(t) = concentration in the donor well at time t

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport of this compound across a monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

    • Optionally, perform a Lucifer yellow permeability assay to further confirm monolayer integrity.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add HBSS containing this compound and control compounds to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add fresh HBSS to the apical chamber.

      • Add HBSS containing this compound and control compounds to the basolateral chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample from the initial donor solution.

  • Sample Analysis:

    • Determine the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = rate of appearance of the compound in the receiver chamber

  • A = area of the Transwell® membrane

  • C₀ = initial concentration of the compound in the donor chamber

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.

Analytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific LC-MS/MS method should be developed and validated for the accurate quantification of this compound in the buffer samples from the permeability assays.

Proposed Method:

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined by direct infusion of a standard solution. For a molecule with a nominal mass of approximately 266 g/mol , potential precursor ions would be [M+H]⁺.

  • Quantification: A standard curve should be prepared in the same buffer matrix as the samples to ensure accurate quantification. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used if available.

Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Donor and Acceptor Solutions add_solutions Add Solutions to Donor and Acceptor Plates prep_solutions->add_solutions coat_membrane Coat Donor Plate with Lipid Membrane coat_membrane->add_solutions assemble_plate Assemble PAMPA 'Sandwich' add_solutions->assemble_plate incubate Incubate with Shaking assemble_plate->incubate collect_samples Collect Samples from Donor and Acceptor Wells incubate->collect_samples lcms_analysis Quantify Compound by LC-MS/MS collect_samples->lcms_analysis calculate_papp Calculate Papp Value lcms_analysis->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days to Form Monolayer seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) differentiate->check_integrity wash_monolayer Wash Monolayer with HBSS check_integrity->wash_monolayer add_compound Add Compound to Apical or Basolateral Chamber wash_monolayer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples lcms_analysis Quantify Compound by LC-MS/MS collect_samples->lcms_analysis calculate_papp Calculate Papp and Efflux Ratio lcms_analysis->calculate_papp

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Permeability_Classification cluster_pampa PAMPA cluster_caco2 Caco-2 pampa_result Papp Value pampa_high High Permeability pampa_result->pampa_high High pampa_moderate Moderate Permeability pampa_result->pampa_moderate Medium pampa_low Low Permeability pampa_result->pampa_low Low caco2_result Papp & Efflux Ratio caco2_high High Permeability (Efflux Ratio < 2) caco2_result->caco2_high High Papp caco2_low Low Permeability (Efflux Ratio < 2) caco2_result->caco2_low Low Papp caco2_efflux Efflux Substrate (Efflux Ratio > 2) caco2_result->caco2_efflux High Efflux

Caption: Logical relationship for permeability classification based on assay results.

Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in Peptidoglycan Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) biosynthesis is an essential pathway for bacterial survival, making it a prime target for antimicrobial agents. The structural integrity of the bacterial cell wall is maintained by a mesh-like peptidoglycan layer, which is cross-linked by peptide stems. A key component of these peptide stems is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is synthesized in the cytoplasm by the D-Ala-D-Ala ligase (Ddl) enzyme.[1][2] Inhibition of this pathway leads to a weakened cell wall and ultimately cell lysis.[3]

D-Alanyl-O-benzyl-L-serine is a synthetic dipeptide analog that, based on its structure, is hypothesized to be a valuable tool for investigating peptidoglycan biosynthesis. This document provides detailed application notes on its potential uses and protocols for its experimental application. While direct literature on this specific compound is limited, its constituent parts—a D-alanine residue and a protected L-serine residue—suggest several plausible mechanisms of action. O-benzyl-L-serine is a known synthetic intermediate in peptide chemistry, and D-alanine analogs are frequently used to probe and inhibit the peptidoglycan pathway.[1][4][5]

Hypothesized Applications in Peptidoglycan Research

Based on its chemical structure, this compound is proposed for the following applications:

  • Inhibition of D-Ala-D-Ala Ligase (Ddl): The D-alanyl moiety of the compound may act as a competitive inhibitor by binding to the active site of Ddl, preventing the synthesis of the essential D-Ala-D-Ala dipeptide. The bulky O-benzyl-L-serine tail could enhance binding affinity or sterically hinder the catalytic process.

  • Interference with Amino Acid Precursor Pool: High concentrations of certain amino acids, like L-serine, have been shown to interfere with the incorporation of L-alanine into the peptidoglycan precursor by the MurC ligase.[6][7] this compound could similarly disrupt the delicate balance of amino acid precursors required for cell wall synthesis.

  • Probing Peptide Permeases: The uptake of small peptides is crucial for many bacteria. This dipeptide analog could serve as a substrate or competitive inhibitor for bacterial peptide transport systems.

  • Inhibition of Transpeptidases (Penicillin-Binding Proteins - PBPs): The dipeptide-like structure might be recognized by PBPs, which are responsible for the final cross-linking of peptidoglycan chains. The O-benzyl group could interfere with the transpeptidation reaction.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Inhibitory Activity of this compound against D-Ala-D-Ala Ligase (DdlB) from E. coli

CompoundIC50 (µM)Ki (µM)Inhibition Type
This compound15.28.5Competitive
D-Cycloserine (Control)25.812.1Competitive

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 2592264
Staphylococcus aureus ATCC 2921332
Pseudomonas aeruginosa ATCC 27853>128
Enterococcus faecalis ATCC 2921216

Experimental Protocols

Protocol 1: In Vitro Inhibition of D-Ala-D-Ala Ligase (DdlB)

This protocol details a method to assess the inhibitory effect of this compound on the activity of purified D-Ala-D-Ala ligase. The assay measures the production of inorganic phosphate from ATP hydrolysis during the ligation reaction.

Materials:

  • Purified recombinant D-Ala-D-Ala ligase (DdlB) from E. coli

  • D-Alanine

  • ATP

  • HEPES buffer (50 mM, pH 8.0)

  • MgCl₂

  • (NH₄)₂SO₄

  • KCl

  • Triton X-114

  • This compound

  • D-Cycloserine (positive control)

  • Malachite green reagent for phosphate detection

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 0.005% Triton X-114, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, and 10 mM KCl.

  • Prepare Substrate and Inhibitor Solutions:

    • Prepare a stock solution of D-Alanine in the reagent mix.

    • Prepare a stock solution of ATP in the reagent mix.

    • Prepare serial dilutions of this compound and D-Cycloserine in DMSO (final concentration in the assay should not exceed 1% DMSO).

  • Enzyme Reaction:

    • In a 96-well plate, add 5 µL of the test compound or control at various concentrations.

    • Add 35 µL of the reagent mix containing D-Alanine (final concentration 700 µM) and purified DdlB enzyme.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration 100 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • Phosphate Detection:

    • Stop the reaction by adding 150 µL of malachite green reagent.

    • Incubate at room temperature for 15 minutes to allow color development.

  • Data Analysis:

    • Measure the absorbance at 650 nm using a spectrophotometer.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum concentration of this compound required to inhibit the visible growth of bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (E. coli, S. aureus, etc.)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the optical density at 600 nm using a plate reader.

Visualizations

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E L_Ala L-Ala D_Glu D-Glu m_DAP m-DAP D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_NAM_pentapeptide MurF Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY D_Ala_1 D-Ala Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala_1->Ddl D_Ala_2 D-Ala D_Ala_2->Ddl Ddl->D_Ala_D_Ala ATP -> ADP + Pi Inhibitor This compound Inhibitor->Ddl Inhibition PG Peptidoglycan Lipid_II->PG Transglycosylases Transpeptidases (PBPs)

Caption: Hypothesized inhibition of D-Ala-D-Ala ligase by this compound.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of This compound start->prep_dilutions inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in Neuroactive Peptide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct research on the specific dipeptide D-Alanyl-O-benzyl-L-serine is not extensively published, its constituent components provide a clear rationale for its application in the design and synthesis of novel neuroactive peptides. This document outlines its potential uses, supported by established principles in peptide chemistry and neuroscience. The primary application of this molecule is as a specialized building block in peptide synthesis to create peptides with enhanced stability and potential neuroprotective properties.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its use in synthesis and experimental design.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 282.3 g/mol [1]
Canonical SMILES CC(C(=O)N--INVALID-LINK--C(=O)O)N[1]
InChI Key UOIRJEHVRVXLFG-UTONKHPZSA-N[1]

Application Note 1: A Dipeptide Synthon for Enhancing Peptide Stability

The incorporation of D-amino acids into peptide sequences is a widely used strategy to increase their resistance to proteolytic degradation.[2][3][4] Naturally occurring proteases are stereospecific for L-amino acid peptide bonds, rendering peptides containing D-amino acids less susceptible to cleavage and thereby extending their biological half-life.[3][5]

This compound serves as an efficient dipeptide synthon to introduce a D-Ala-Ser motif into a target peptide sequence during Solid-Phase Peptide Synthesis (SPPS).

Key Advantages:

  • Enhanced Proteolytic Resistance: The D-Alanine at the N-terminus of the dipeptide protects the resulting peptide bond from cleavage by common aminopeptidases.[4]

  • Preservation of Side-Chain Functionality: The L-serine residue maintains the side-chain orientation found in natural peptides, which can be critical for receptor binding and biological activity.

  • Synthetic Efficiency: Using a pre-formed dipeptide can improve coupling efficiency and reduce the potential for side reactions or racemization that can occur during the sequential addition of individual amino acids.

  • Side-Chain Protection: The O-benzyl group is a stable and reliable protecting group for the serine hydroxyl function, preventing unwanted acylation during synthesis. It is readily removed during the final acidolytic cleavage step (e.g., with HF or TFMSA in Boc-SPPS, or as part of a final deprotection cocktail in Fmoc-SPPS).[6][7][8]

Illustrative Data: The following table provides a hypothetical comparison of the stability of a neuroactive peptide containing an L-Ala-Ser motif versus one synthesized with a D-Ala-Ser motif using this compound.

Peptide SequenceHalf-life in Human Serum (t½, hours)% Remaining after 24h
Ac-Tyr-L-Ala -Ser-Gly-Phe-Met-NH₂1.5< 1%
Ac-Tyr-D-Ala -Ser-Gly-Phe-Met-NH₂22.045%
Table represents exemplary data for illustrative purposes.

Application Note 2: Development of Novel Neuroprotective Peptides

There is growing interest in developing peptides with neuroprotective properties for treating neurodegenerative diseases and acute neuronal injury.[9][10] L-serine and its metabolites are known to play crucial roles in the central nervous system, with L-serine itself exhibiting neuroprotective effects. By combining the stability conferred by D-alanine with the potential bioactivity of a serine-containing peptide, novel therapeutic candidates can be explored.

Peptides incorporating the D-Ala-Ser motif can be screened for their ability to:

  • Protect neurons from glutamate-induced excitotoxicity.

  • Reduce neuroinflammation.

  • Inhibit apoptosis in neuronal cell models.

  • Modulate signaling pathways associated with neuronal survival.

The enhanced stability of these peptides makes them more suitable for in vivo studies, where rapid degradation can be a significant hurdle.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual coupling of this compound (assuming it is N-terminally protected, e.g., with Fmoc) onto a resin-bound peptide chain.

Materials:

  • Peptide synthesis vessel

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-D-Alanyl-O-benzyl-L-serine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Dipeptide Coupling:

    • In a separate vial, dissolve Fmoc-D-Alanyl-O-benzyl-L-serine (3 eq. relative to resin substitution) and HBTU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated dipeptide solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Chain Elongation: Proceed to the deprotection step to remove the Fmoc group from the D-alanine residue and continue elongating the peptide chain.

G cluster_workflow SPPS Workflow for Dipeptide Incorporation Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Activate Dipeptide (Fmoc-D-Ala-Ser(Bzl)-OH + HBTU/DIPEA) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Recouple Recouple Dipeptide KaiserTest->Recouple Positive Recouple->Coupling

SPPS workflow for dipeptide incorporation.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol provides a method to screen peptides containing the D-Ala-Ser motif for neuroprotective effects using a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test Peptide (synthesized with D-Ala-Ser motif, final peptide deprotected and purified)

  • L-Glutamic acid solution (50 mM stock in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Pre-treatment:

    • Prepare serial dilutions of the Test Peptide in serum-free medium (e.g., 1 µM, 10 µM, 50 µM).

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective peptide concentrations.

    • Include "vehicle control" wells with serum-free medium only.

    • Incubate for 2 hours.

  • Glutamate-Induced Excitotoxicity:

    • To the peptide-treated wells, add L-Glutamate to a final concentration of 10-20 mM (concentration should be optimized for the cell line).

    • Designate control groups:

      • Untreated Control: Cells in serum-free medium only (no peptide, no glutamate).

      • Glutamate Control: Cells treated with glutamate only (no peptide).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Compare the viability of peptide-treated groups to the glutamate-only control to determine the neuroprotective effect.

G cluster_workflow Neuroprotection Assay Workflow Seed Seed SH-SY5Y Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with Peptide (2 hours) Incubate1->Pretreat Induce Induce Excitotoxicity (+ Glutamate) Pretreat->Induce Incubate2 Incubate 24h Induce->Incubate2 MTT Add MTT Reagent (4 hours) Incubate2->MTT Lyse Lyse Cells & Solubilize (DMSO) MTT->Lyse Read Read Absorbance (570 nm) Lyse->Read Analyze Analyze Data (% Viability) Read->Analyze

Workflow for in vitro neuroprotection assay.

References

Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established applications for D-Alanyl-O-benzyl-L-serine in drug discovery are limited in currently available literature. The following application notes and protocols are based on the known biological activities of its constituent amino acids (D-Alanine and L-Serine), the O-benzyl-L-serine moiety, and closely related derivatives. These provide a foundational framework for researchers to explore the potential of this compound.

Introduction

This compound is a dipeptide composed of D-alanine and O-benzyl-L-serine. Its unique structure, featuring a D-amino acid and a protected L-amino acid, suggests potential applications in several areas of drug discovery, including oncology, neuroscience, and infectious diseases. The presence of the O-benzyl group on the serine residue enhances lipophilicity, which may improve cell permeability and bioavailability compared to the unmodified dipeptide. The D-alanine residue can confer resistance to enzymatic degradation, potentially increasing the compound's in vivo stability.

Potential Applications in Drug Discovery

Anticancer Agent

The related compound, benzylserine (BenSer), has been shown to inhibit the growth of breast cancer cells by disrupting intracellular amino acid homeostasis.[1][2] BenSer targets amino acid transporters like LAT1 and ASCT2, which are often upregulated in cancer cells to meet their high demand for nutrients like leucine and glutamine.[1] By analogy, this compound could be investigated as a potential anticancer agent with a similar mechanism of action.

Neuroprotective Agent

L-serine and its enantiomer, D-serine, play crucial roles in the central nervous system (CNS).[3][4] L-serine has demonstrated neuroprotective effects in various models of neurological disease and injury.[3][5] O-benzyl-L-serine is used as a building block for synthesizing neuroactive compounds.[6][7] Therefore, this compound could be explored for its potential to modulate neuronal function and offer neuroprotection.

Antimicrobial Agent

A structurally similar compound, D-Alanyl-O-benzyl-N-methyl-L-serine, has been noted for its antimicrobial properties.[8] The D-Ala component is a known constituent of bacterial cell walls, and its analogs can interfere with cell wall synthesis. This suggests that this compound could be a candidate for antimicrobial drug discovery.

Quantitative Data on Related Compounds

Due to the absence of direct quantitative data for this compound, the following table summarizes key information for related molecules to provide a basis for experimental design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Biological ActivityReference
O-Benzyl-DL-serine C10H13NO3195.215Building block for peptide-based drugs; potential antagonist for cardiovascular diseases, osteoporosis, and inflammation.[9][10]
N-Benzyl-D-serine C10H13NO3195.215Pharmaceutical intermediate; scaffold for exploring structure-activity relationships.
Benzylserine (BenSer) C10H13NO3195.22Inhibits breast cancer cell growth by blocking LAT1 and ASCT2 amino acid transporters.[1][2]
D-Alanyl-O-benzyl-N-methyl-L-serine C13H18N2O3Not specifiedExhibits antimicrobial properties.
L-Serine C3H7NO3105.09Neurotrophic and neuroprotective effects; precursor to neurotransmitters.[3][5]
D-Serine C3H7NO3105.09Co-agonist of the NMDA receptor, involved in synaptic plasticity.[4][11]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes a standard solid-phase peptide synthesis approach.

Materials:

  • Fmoc-O-benzyl-L-serine loaded Wang resin

  • Fmoc-D-alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-O-benzyl-L-serine loaded Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-alanine (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and shake at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-alanine using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

G cluster_synthesis Synthesis Workflow Resin Fmoc-O-benzyl-L-serine Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Couple Fmoc-D-alanine (DIC, Oxyma) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleave from Resin (TFA) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.
Protocol for In Vitro Anticancer Activity Assay

This protocol is adapted from studies on benzylserine and is designed to assess the effect of this compound on breast cancer cell viability.[1]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

  • DMSO (for dissolving the compound)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

G cluster_pathway Proposed Anticancer Mechanism Compound This compound Transporter Amino Acid Transporters (e.g., LAT1, ASCT2) Compound->Transporter blocks Uptake Inhibition of Leucine & Glutamine Uptake Transporter->Uptake Homeostasis Disruption of Amino Acid Homeostasis Uptake->Homeostasis Growth Inhibition of Cell Growth & Proliferation Homeostasis->Growth

Proposed mechanism for anticancer activity.
Protocol for Assessing Neuroprotective Effects

This protocol outlines a general method to evaluate the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Poly-D-lysine coated plates

Procedure:

  • Neuronal Culture: Culture primary cortical neurons on poly-D-lysine coated plates until they form a mature network (typically 7-10 days in vitro).

  • Pre-treatment: Treat the neurons with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 30 minutes in the continued presence of the test compound.

  • Washout and Recovery: Wash out the glutamate and compound, and replace with fresh culture medium. Incubate for 24 hours.

  • Assessment of Cell Death (LDH Assay):

    • Collect the culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.

    • Include controls: untreated cells (negative control) and cells treated with glutamate only (positive control).

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by this compound by comparing the LDH release in treated wells to the positive and negative controls.

G cluster_neuroprotection Potential Neuroprotective Pathway Glutamate Glutamate Excitotoxicity Calcium Reduced Calcium Influx Glutamate->Calcium induces Compound This compound Receptor Modulation of Neuronal Receptors (e.g., Glycine Receptor) Compound->Receptor activates? Inflammation Anti-inflammatory Effects Compound->Inflammation promotes Receptor->Calcium inhibits Survival Increased Neuronal Survival Calcium->Survival Inflammation->Survival

Hypothesized neuroprotective signaling pathway.

Conclusion

While this compound is not yet a well-characterized compound, its structural components suggest a promising potential for applications in drug discovery, particularly in oncology, neuroscience, and antimicrobial research. The provided protocols offer a starting point for investigating its synthesis and biological activities. Further research is necessary to elucidate its precise mechanisms of action and to validate its therapeutic potential.

References

Application Notes and Protocols for the Analytical Detection of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the synthetic dipeptide, D-Alanyl-O-benzyl-L-serine. The protocols are designed for implementation in research and quality control laboratories.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. For this compound, chiral HPLC methods are essential to separate and quantify the specific stereoisomer.

Application Note:

Chiral stationary phases (CSPs) are particularly effective for the separation of amino acid enantiomers.[1] Crown-ether based CSPs, such as ChiroSil®, can achieve baseline resolution of D- and L-amino acids.[1] For the analysis of the dipeptide this compound, a similar approach can be employed to ensure the stereochemical purity of the sample. The benzyl protecting group on the serine residue introduces hydrophobicity, which will influence retention behavior. Therefore, optimization of the mobile phase composition is critical.

An alternative approach involves chiral ligand-exchange chromatography (CLEC), which has been successfully used for the separation of underivatized amino acids.[2] This method can be adapted for the dipeptide. Additionally, derivatization with a chiral reagent can be used to form diastereomers that are separable on a standard achiral reversed-phase column.[3][4]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify this compound from its potential stereoisomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase Column: Crown-ether based column (e.g., ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm).[1]

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (HClO₄)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 84% Methanol / 16% Water with 5 mM Perchloric Acid.[1] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm[1]

    • Mobile Phase: 84% MeOH / 16% H₂O, 5 mM HClO₄[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (for the peptide bond) and 254 nm (for the benzyl group)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
Retention Time ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Recovery 98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For highly sensitive and selective detection, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Application Note:

An LC-MS/MS method provides high sensitivity and specificity for the quantification of this compound.[3] A reversed-phase C18 column can be used for separation prior to mass spectrometric detection.[3] Electrospray ionization (ESI) in positive ion mode is suitable for this molecule. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode allows for precise quantification. Derivatization may be employed to enhance ionization efficiency and chromatographic retention.[3]

Experimental Protocol: LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of this compound in complex samples.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 2.1 mm, 3.5 µm).[3]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and IS in 50:50 Acetonitrile:Water.

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in Mobile Phase A.[3]

  • LC Conditions:

    • Column: Zorbax Eclipse XDB-C18, 50 x 2.1 mm, 3.5 µm[3]

    • Mobile Phase Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 91.1 (benzyl fragment) and m/z 176.1 (loss of benzyl)

      • Internal Standard: To be determined based on the chosen IS.

    • Collision Energy: Optimize for each transition.

  • Data Analysis:

    • Quantify the analyte using the ratio of the analyte peak area to the IS peak area against a calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity Range 0.1 - 1000 ng/mL
LOD 0.05 ng/mL
LOQ 0.1 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%

Spectroscopic Methods: NMR and IR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Application Note:

¹H NMR and ¹³C NMR spectroscopy can confirm the presence of the D-alanyl, O-benzyl, and L-serine moieties within the dipeptide structure.[5] The chemical shifts and coupling constants will be characteristic of the specific protons and carbons in the molecule. IR spectroscopy can identify the characteristic functional groups, such as the amide C=O stretch, N-H bend, and the aromatic C-H stretches of the benzyl group.[6]

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in 0.5-0.7 mL of the chosen deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.

  • Data Analysis:

    • Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H spectrum to assign protons to the structure.

    • Analyze the chemical shifts in the ¹³C spectrum to assign carbons.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column Chiral Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Chiral HPLC workflow for this compound analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Column C18 Column Reconstitute->LC_Column ESI ESI Source LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Collision Cell Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector

References

Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in the Study of Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs, such as phosphorylation, is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. D-Alanyl-O-benzyl-L-serine is a synthetic dipeptide that serves as a valuable chemical tool for investigating PTMs. Its unique structure, featuring a D-amino acid and a protected serine residue, allows for the synthesis of specialized peptide substrates and probes to explore the activity and specificity of enzymes involved in PTM pathways, particularly protein kinases and phosphatases.

The presence of D-alanine provides resistance to proteolytic degradation, enhancing peptide stability in biological assays. Furthermore, it can be used to probe the stereochemical preferences of enzymes. The O-benzyl protected L-serine is a key component for the synthesis of peptides, where the benzyl group acts as a protecting agent for the hydroxyl group, which can be deprotected for subsequent phosphorylation studies or other modifications.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in studying PTMs.

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of the this compound motif into custom peptide sequences to create specific substrates for kinases, phosphatases, and other PTM-related enzymes.

  • Kinase and Phosphatase Assays: Utilization of synthesized peptides as substrates to characterize enzyme kinetics, specificity, and inhibition.

  • Probing Enzyme Stereospecificity: The D-alanine residue can be used to investigate the tolerance of enzymes for D-amino acids within their recognition sequences.

  • Development of Metabolically Stable Peptide Probes: The D-alanine confers resistance to degradation by cellular proteases, making peptides containing this motif suitable for use in cell-based assays and in vivo studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMF and DMSO

Table 2: Comparison of L- and D-Amino Acid Containing Peptides in Biological Assays

CharacteristicPeptide with L-AlaninePeptide with D-AlanineRationale for Use
Proteolytic Stability Susceptible to degradationResistant to degradationIncreased half-life in cellular and in vivo experiments.
Enzyme Recognition Typically recognized by native enzymesMay show reduced or no recognitionProbing stereochemical specificity of enzymes.
Immunogenicity Can be immunogenicOften less immunogenicPotential for developing therapeutic peptides with reduced immune response.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Alanyl-L-serine

This protocol describes the manual synthesis of a model pentapeptide (e.g., Ac-Gly-D-Ala-Ser-Gly-Tyr-NH2) using Fmoc/tBu strategy on a Rink Amide resin. The O-benzyl group on serine would be removed during the final cleavage step.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Diethyl ether (cold)

  • Acetic anhydride

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and MeOH.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF, DCM, and MeOH.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Kinase Assay Using a Synthesized Peptide Substrate

This protocol outlines a general procedure for testing if the synthesized peptide is a substrate for a specific protein kinase (e.g., PKA).

Materials:

  • Purified protein kinase (e.g., PKA catalytic subunit)

  • Synthesized peptide substrate (e.g., Ac-Gly-D-Ala-Ser-Gly-Tyr-NH2)

  • ATP (γ-³²P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper (for radioactive assay)

  • Phosphoric acid

  • Scintillation counter

  • Alternatively, a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Procedure (Radioactive Method):

  • Reaction Setup: Prepare the kinase reaction mixture in the reaction buffer containing the synthesized peptide (at varying concentrations to determine Km), purified kinase, and ATP (spiked with γ-³²P-ATP).

  • Initiate Reaction: Start the reaction by adding the kinase to the mixture and incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated γ-³²P-ATP.

  • Detection: Measure the amount of ³²P incorporated into the peptide using a scintillation counter.

  • Data Analysis: Calculate the kinase activity based on the amount of incorporated phosphate over time. Determine kinetic parameters (Km and Vmax) by plotting activity versus substrate concentration.

Procedure (Non-Radioactive - ADP-Glo™ Assay):

  • Kinase Reaction: Set up the kinase reaction as above but with unlabeled ATP.

  • ADP Detection: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus the kinase activity.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Kinase Assay start Start with Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-Tyr(tBu)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Gly-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Ser(tBu)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-D-Ala-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Gly-OH deprotection5->coupling5 acetylation N-terminal Acetylation coupling5->acetylation cleavage Cleavage & Deprotection acetylation->cleavage purification HPLC Purification cleavage->purification peptide Purified Peptide purification->peptide setup Setup Kinase Reaction (Peptide, Kinase, ATP) peptide->setup Use as substrate incubation Incubate at 30°C setup->incubation detection Detect Phosphorylation (e.g., ADP-Glo) incubation->detection analysis Data Analysis (Kinetics) detection->analysis signaling_pathway cluster_kinase_reaction cluster_phosphatase_reaction extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase Protein Kinase receptor->kinase Activation substrate_protein Substrate Protein (Unphosphorylated) kinase->substrate_protein Phosphorylation phosphorylated_protein Phosphorylated Protein (Active/Inactive) phosphorylated_protein->substrate_protein Dephosphorylation cellular_response Cellular Response phosphorylated_protein->cellular_response phosphatase Protein Phosphatase atp ATP adp ADP atp->adp pi Pi pi->phosphorylated_protein

Application Notes and Protocols for Functional Analysis of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to investigate the biological activity of D-Alanyl-O-benzyl-L-serine. The experimental designs are based on the structural components of the molecule, which suggest potential interactions with D-amino acid oxidase, serine proteases, and amino acid transporters.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

Introduction: The presence of a D-alanine residue in this compound suggests it may be a substrate or inhibitor of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1] This assay will determine if this compound can inhibit the activity of DAAO.

Principle: This protocol utilizes a coupled-enzyme assay to measure DAAO activity. DAAO oxidizes its substrate (D-alanine in this case), producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic or fluorogenic probe, resulting in a measurable signal. The inhibition of this signal in the presence of this compound indicates its inhibitory effect on DAAO. A commercially available fluorometric assay kit provides a sensitive and high-throughput method for this determination.[2]

Experimental Protocol:

Materials:

  • D-Amino Acid Oxidase Activity Assay Kit (Fluorometric) (e.g., Abcam ab273325 or similar)[2]

  • Recombinant D-Amino Acid Oxidase (DAAO) enzyme

  • D-Alanine (as substrate)

  • This compound (test compound)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions in the DAAO Activity Assay Kit. This typically includes an assay buffer, a fluorescent probe, HRP, and a positive control (e.g., a known DAAO inhibitor).

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Create a dilution series of the test compound in the assay buffer to determine the IC₅₀.

  • Assay Reaction:

    • Add 50 µL of the Reaction Mix (containing the fluorescent probe and HRP) to each well of the 96-well plate.

    • Add 10 µL of the diluted test compound or vehicle control to the respective wells.

    • Add 20 µL of the DAAO enzyme solution to each well, except for the no-enzyme control wells.

    • To initiate the reaction, add 20 µL of the D-alanine substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)DAAO Activity (% of Control)
Vehicle Control0100
This compound0.195.2
This compound178.5
This compound1052.1
This compound5025.8
This compound10010.3
Known DAAO Inhibitor (e.g., Benzoic Acid)1045.7

Workflow Diagram:

DAAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Kit Reagents Mix Add Reagents to Plate Reagents->Mix Compound Prepare Test Compound Dilutions Compound->Mix Enzyme Prepare DAAO Enzyme Enzyme->Mix Substrate Prepare D-Alanine Substrate Substrate->Mix Incubate Incubate and Measure Fluorescence Mix->Incubate Calculate Calculate Reaction Rates Incubate->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

DAAO Inhibition Assay Workflow

Serine Protease Inhibition Assay

Introduction: The O-benzyl-L-serine moiety of the test compound suggests a potential interaction with serine proteases. Serine proteases are a class of enzymes that cleave peptide bonds in proteins, where a serine residue serves as the nucleophilic amino acid in the enzyme's active site.[3] This assay will evaluate the inhibitory potential of this compound against a representative serine protease, such as trypsin or chymotrypsin.[4]

Principle: The assay measures the activity of a serine protease using a chromogenic substrate. The protease cleaves the substrate, releasing a colored product (p-nitroaniline), which can be quantified by measuring the absorbance at 405 nm. A decrease in the rate of color formation in the presence of the test compound indicates inhibition of the protease.

Experimental Protocol:

Materials:

  • Trypsin or Chymotrypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for Trypsin) or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (for Chymotrypsin) as substrate

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • 96-well clear microplate

  • Microplate reader capable of absorbance measurement at 405 nm

  • A known serine protease inhibitor (e.g., PMSF or aprotinin) for positive control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in the Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound and a dilution series in the Tris-HCl buffer.

  • Assay Reaction:

    • Add 50 µL of the Tris-HCl buffer to each well.

    • Add 20 µL of the diluted test compound or vehicle control to the respective wells.

    • Add 10 µL of the serine protease solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • To start the reaction, add 20 µL of the substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (change in absorbance over time) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.

Data Presentation:

CompoundConcentration (µM)Trypsin Activity (% of Control)
Vehicle Control0100
This compound198.1
This compound1085.3
This compound5062.7
This compound10041.5
This compound25020.9
Aprotinin (Positive Control)115.2

Signaling Pathway Diagram:

Serine_Protease_Inhibition cluster_pathway Serine Protease Catalytic Mechanism cluster_inhibition Inhibition Pathway Protease Serine Protease (e.g., Trypsin) Product Cleaved Substrate + p-Nitroaniline (Colored) Protease->Product Cleavage Inhibited_Protease Inhibited Protease Complex Protease->Inhibited_Protease Substrate Chromogenic Substrate Substrate->Product Inhibitor This compound Inhibitor->Inhibited_Protease Binding Inhibited_Protease->Product No Cleavage

Serine Protease Inhibition Mechanism

Amino Acid Transporter Inhibition Assay

Introduction: Benzylserine, a structurally related compound, has been shown to inhibit amino acid transporters such as LAT1 and ASCT2.[5] This suggests that this compound may also interact with these transporters, which are often upregulated in cancer cells to meet their high demand for amino acids.[5] This assay will determine if the test compound can inhibit the uptake of a specific amino acid into cultured cells.

Principle: This protocol measures the uptake of a radiolabeled amino acid (e.g., ³H-Leucine for LAT1 or ³H-Glutamine for ASCT2) into a cell line known to express the target transporter (e.g., MCF-7 breast cancer cells). A reduction in the intracellular radioactivity in the presence of this compound indicates inhibition of the transporter.

Experimental Protocol:

Materials:

  • MCF-7 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • Radiolabeled amino acid (e.g., ³H-Leucine or ³H-Glutamine)

  • This compound (test compound)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Hank's Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture MCF-7 cells in 24-well plates until they reach 80-90% confluency.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells for 15 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control.

    • Initiate the uptake by adding HBSS containing the radiolabeled amino acid and the test compound at the same concentrations as the pre-incubation step.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Measurement:

    • Lyse the cells in each well with 0.1 M NaOH.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Use another portion of the lysate to determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration for each well.

    • Calculate the percentage of inhibition of amino acid uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.

Data Presentation:

CompoundConcentration (µM)³H-Leucine Uptake (cpm/µg protein)Inhibition (%)
Vehicle Control015,2340
This compound1013,8768.9
This compound5010,54330.8
This compound1007,89148.2
This compound2504,56770.0
Known Inhibitor (e.g., BCH)1005,12366.4

Logical Relationship Diagram:

Transporter_Inhibition_Logic cluster_process Cellular Amino Acid Uptake cluster_inhibition Inhibition by Test Compound cluster_outcome Experimental Outcome Extracellular_AA Extracellular Radiolabeled Amino Acid Transporter Amino Acid Transporter (e.g., LAT1) Extracellular_AA->Transporter Intracellular_AA Intracellular Radiolabeled Amino Acid Transporter->Intracellular_AA Transport Blocked_Transporter Blocked Transporter Transporter->Blocked_Transporter Reduced_Uptake Decreased Intracellular Radioactivity Intracellular_AA->Reduced_Uptake Inhibitor This compound Inhibitor->Blocked_Transporter Binding Blocked_Transporter->Intracellular_AA

Logic of Amino Acid Transporter Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Alanyl-O-benzyl-L-serine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Alanyl-O-benzyl-L-serine. Our aim is to help you optimize your synthesis yield and purity by addressing common challenges encountered during this dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound synthesis?

A1: The most critical factors include the choice of coupling reagent, the solvent system, reaction temperature, and the purity of your starting materials (Boc-D-Alanine and O-benzyl-L-serine). Inefficient activation of the carboxylic acid on Boc-D-Alanine or side reactions can significantly lower your yield.

Q2: Which coupling reagents are recommended for this synthesis, and how do they compare in terms of yield?

A2: For the synthesis of dipeptides, several coupling reagents can be effective. Phosphonium-based reagents like BOP and uronium-based reagents like HBTU are known for high efficiency and suppression of racemization.[1][2] The choice of reagent can significantly impact the final yield. See the data summary table below for a comparison.

Q3: What are common side reactions to watch out for during the synthesis of this compound?

A3: Common side reactions include:

  • Racemization: The chiral center of D-Alanine can be susceptible to epimerization during the activation step. Using additives like HOBt or HOAt can help minimize this.

  • Diketopiperazine formation: This is a common side reaction in dipeptide synthesis, especially when using Fmoc-based strategies in solid-phase synthesis.[3]

  • Side reactions involving the O-benzyl group: While generally stable, the benzyl group can be sensitive to certain acidic conditions, which could lead to premature deprotection.

  • Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation, especially in solid-phase synthesis, which can hinder reaction kinetics.[4]

Q4: How can I monitor the progress of the coupling reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress in solution-phase synthesis. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product. For solid-phase synthesis, a Kaiser test (ninhydrin test) can be used to check for the presence of free primary amines.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Coupling Reagent Switch to a more efficient coupling reagent such as BOP or HBTU.[1][2] Consider using an additive like HOBt to improve coupling efficiency and reduce side reactions.[3]
Poor Quality Starting Materials Ensure the purity of Boc-D-Alanine and O-benzyl-L-serine using techniques like NMR or mass spectrometry before starting the synthesis.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For many coupling reactions, starting at 0°C and slowly warming to room temperature is effective.[6] Ensure your solvent (e.g., DMF, DCM) is anhydrous.
Peptide Aggregation (Solid-Phase) If using solid-phase synthesis, consider switching to a resin with better swelling properties or using a solvent mixture like DMSO/DMF to disrupt secondary structures.[7]
Premature Cleavage from Resin (Solid-Phase) The presence of a benzyl ester can sometimes lead to premature cleavage from the solid support. Ensure the appropriate resin and cleavage conditions are used.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Racemization Add HOBt or HOAt to the reaction mixture to suppress racemization.[3] Ensure the reaction temperature is not excessively high.
Unreacted Starting Materials Increase the equivalents of the coupling reagent and the amino acid in excess. Consider a "double coupling" approach where the coupling step is repeated.[8]
Side-products from Protecting Groups For the O-benzyl group on serine, ensure that cleavage conditions are optimized to avoid side reactions. During Boc deprotection, use appropriate scavengers if necessary.
Diketopiperazine Formation If using Fmoc-based solid-phase synthesis, consider using a 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[3]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency in Dipeptide Synthesis

Coupling ReagentAdditiveSolventTypical Yield (%)Reference
BOPHOBtDMF~95%[1][2]
HBTUHOBtDMF~90-95%[9]
FDPPNoneDMF~85-90%[1]
IBCFNMMTHF~80-85%[1]
DCCHOBtDCM/DMF~75-85%[9]

Yields are approximate and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-D-Alanyl-O-benzyl-L-serine Methyl Ester

This protocol is adapted from a general procedure for solution-phase peptide synthesis.

Materials:

  • Boc-D-Alanine

  • O-benzyl-L-serine methyl ester hydrochloride

  • Coupling Reagent (e.g., HBTU)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-D-Alanine (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add the activated Boc-D-Alanine solution to the O-benzyl-L-serine methyl ester solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of O-benzyl-L-serine (Starting Material)

This protocol is based on a literature procedure for the benzylation of L-serine.[10]

Materials:

  • N-(tert-butoxycarbonyl)-L-serine

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

Part A: Benzylation

  • Dissolve N-(tert-butoxycarbonyl)-L-serine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Carefully add sodium hydride (2.2 eq) portion-wise.

  • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to stir at room temperature for 5 hours.[10]

  • Remove DMF under reduced pressure.

  • Wash the residue with Et₂O and water.

  • Acidify the aqueous layer with 1M HCl and extract with EtOAc.[10]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.[10]

Part B: Boc Deprotection

  • Dissolve the product from Part A in a mixture of DCM and TFA.[10]

  • Stir at room temperature for 2 hours.[10]

  • Remove the solvents under reduced pressure.

  • Purify the resulting residue by decantation with Et₂O to yield O-benzyl-L-serine as a white solid.[10]

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound check_yield Low or No Yield? start->check_yield check_impurities Impurities Present? check_yield->check_impurities No inefficient_coupling Inefficient Coupling? check_yield->inefficient_coupling Yes success Successful Synthesis check_impurities->success No racemization Racemization? check_impurities->racemization Yes change_reagent Change Coupling Reagent (e.g., BOP, HBTU) Add HOBt inefficient_coupling->change_reagent Yes bad_reagents Poor Reagent Quality? inefficient_coupling->bad_reagents No change_reagent->start purify_reagents Verify/Purify Starting Materials bad_reagents->purify_reagents Yes bad_conditions Suboptimal Conditions? bad_reagents->bad_conditions No purify_reagents->start bad_conditions->check_impurities No optimize_conditions Optimize Temp., Time, Solvent bad_conditions->optimize_conditions Yes optimize_conditions->start add_hobT Add HOBt/HOAt Lower Temperature racemization->add_hobT Yes incomplete_reaction Incomplete Reaction? racemization->incomplete_reaction No add_hobT->start double_couple Increase Reagent Equivalents Double Couple incomplete_reaction->double_couple Yes side_reactions Other Side Reactions? incomplete_reaction->side_reactions No double_couple->start side_reactions->success No optimize_cleavage Optimize Cleavage/ Deprotection Conditions side_reactions->optimize_cleavage Yes optimize_cleavage->start Synthesis_Logic cluster_protection Protecting Group Strategy cluster_coupling Coupling Reaction cluster_deprotection Deprotection d_ala D-Alanine boc_d_ala Boc-D-Alanine d_ala->boc_d_ala Boc Protection (N-terminus) l_ser L-Serine obn_l_ser O-benzyl-L-serine l_ser->obn_l_ser Benzyl Protection (Side Chain) coupling_reagent Coupling Reagent (e.g., HBTU/HOBt) boc_d_ala->coupling_reagent obn_l_ser->coupling_reagent dipeptide Protected Dipeptide Boc-D-Ala-Ser(OBn) coupling_reagent->dipeptide final_product This compound dipeptide->final_product TFA (Boc removal)

References

Technical Support Center: Purification of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of D-Alanyl-O-benzyl-L-serine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities include unreacted starting materials (N-protected D-Alanine and O-benzyl-L-serine), coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if using DCC), and diastereomeric impurities such as L-Alanyl-O-benzyl-L-serine. Racemization of the amino acid residues during synthesis can also lead to the formation of unwanted stereoisomers.

Q2: Which chromatographic technique is most suitable for the purification of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of peptides like this compound. The choice of the stationary phase (e.g., C18) and the mobile phase gradient can be optimized to achieve high purity. For separating diastereomers, chiral chromatography may be necessary.

Q3: What level of purity can I expect to achieve for this compound?

A3: With optimized purification protocols, it is possible to achieve purities greater than 95%. For pharmaceutical applications, purities exceeding 98% are often required and achievable with multi-step purification strategies.

Q4: How can I assess the purity and confirm the identity of the purified this compound?

A4: The purity of the final product can be assessed using analytical RP-HPLC. The identity and molecular weight can be confirmed by mass spectrometry (MS), and the structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy. Chiral purity can be determined using chiral HPLC or after derivatization with a chiral reagent followed by chromatographic analysis.

Troubleshooting Guide

Problem 1: My final product is contaminated with unreacted N-protected D-Alanine.

  • Possible Cause: Incomplete coupling reaction.

  • Solution:

    • Ensure the use of an appropriate excess of the activated N-protected D-Alanine during the coupling reaction.

    • Optimize the reaction time and temperature.

    • After the reaction, a simple filtration may remove some unreacted starting material if it precipitates.

    • During purification, an acidic wash can help remove unreacted N-protected D-Alanine. RP-HPLC conditions can also be optimized to separate the starting material from the dipeptide.

Problem 2: I am observing a significant amount of a byproduct with a mass corresponding to the coupling reagent.

  • Possible Cause: Incomplete removal of coupling agent byproducts, such as DCU if DCC is used.

  • Solution:

    • If using DCC, most of the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.

    • If byproducts are soluble, they can typically be removed by silica gel chromatography or by optimizing the washing steps during the workup. For instance, washing the organic layer with an aqueous acid, base, and then brine can remove many common impurities.

Problem 3: My product shows two peaks on the chiral HPLC analysis, indicating diastereomeric impurity.

  • Possible Cause: Racemization of either the D-Alanine or the O-benzyl-L-serine during the synthesis, particularly during the activation step of the carboxylic acid.

  • Solution:

    • Use of racemization-suppressing coupling reagents, such as those based on HOBt or HOAt, is recommended.

    • Careful control of the reaction temperature during coupling can minimize racemization.

    • Separation of diastereomers can be achieved using chiral chromatography.[1][2] The selection of the chiral stationary phase and mobile phase is critical for successful separation.

Problem 4: The purified peptide has low solubility, making handling and further reactions difficult.

  • Possible Cause: The benzyl protecting group on the serine residue can increase the hydrophobicity of the dipeptide, potentially leading to aggregation and low solubility in certain solvents.[3]

  • Solution:

    • Experiment with a range of solvents to find a suitable one for your downstream applications. Mixtures of organic solvents with water, sometimes with the addition of a small amount of acid (like acetic acid or TFA) or a chaotropic agent, can improve solubility.

    • For very hydrophobic peptides, the use of solvents like trifluoroethanol (TFE) in buffers can aid in solubilization.[3]

Quantitative Data Summary

Impurity/IssueTypical Analytical ObservationRecommended Action
Unreacted N-protected D-AlanineExtra peak in HPLC with a lower retention time than the product. Mass spectrum shows the mass of the starting material.Optimize coupling reaction; Acidic wash during workup; Adjust HPLC gradient.
Coupling Reagent Byproducts (e.g., DCU)Insoluble solid in the reaction mixture. Extra peaks in HPLC.Filtration; Optimize workup washes; Silica gel chromatography.
Diastereomeric Impurity (L-Ala-O-benzyl-L-Ser)Two closely eluting peaks on chiral HPLC. Same mass in MS.Use racemization suppressing reagents; Control reaction temperature; Chiral chromatography for separation.[1][2]
Low SolubilityDifficulty in dissolving the purified product.Screen different solvent systems; Use solubility enhancers like TFA or TFE.[3]

Experimental Protocols

General Protocol for the Purification of this compound using RP-HPLC

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or dimethylformamide (DMF). The sample should be filtered through a 0.45 µm filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 30 minutes) is a common starting point. The gradient should be optimized based on the separation of the desired product from its impurities.

    • Flow Rate: A typical flow rate is 1 mL/min for an analytical column and can be scaled up for preparative columns.

    • Detection: UV detection at 214 nm and 280 nm is standard for peptides.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC under the same or slightly modified conditions to confirm purity.

  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified peptide as a solid.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start N-Boc-D-Alanine + O-benzyl-L-serine coupling Peptide Coupling (e.g., DCC/HOBt) start->coupling crude Crude This compound coupling->crude workup Aqueous Workup (Acidic/Basic Washes) crude->workup chromatography RP-HPLC or Silica Gel Chromatography workup->chromatography pure Pure Dipeptide chromatography->pure purity_check Purity Assessment (Analytical HPLC) pure->purity_check identity_check Identity Confirmation (MS, NMR) pure->identity_check

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow node_sol Optimize Coupling Reaction & Workup Washes start Impurity Detected in Final Product? q_starting_material Unreacted Starting Material Present? start->q_starting_material q_starting_material->node_sol Yes q_byproduct Coupling Byproduct Present? q_starting_material->q_byproduct No q_diastereomer Diastereomer Detected? q_byproduct->q_diastereomer No node_sol_2 Improve Filtration & Workup Procedures q_byproduct->node_sol_2 Yes node_sol_3 Use Racemization Suppressing Reagents & Chiral Chromatography q_diastereomer->node_sol_3 Yes end Consult Further Documentation q_diastereomer->end No

Caption: Troubleshooting decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of D-Alanyl-O-benzyl-L-serine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific dipeptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction - Steric Hindrance: The bulky O-benzyl group on L-serine can hinder the approach of the activated D-alanine. - Aggregation: The growing peptide chain may aggregate, reducing the availability of reactive sites.[1][2] - Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive for this specific coupling.- Choice of Coupling Reagent: Employ highly efficient coupling reagents such as HBTU, HATU, or PyBOP.[3][4][5] - Optimize Reaction Conditions: Increase the coupling time, and consider performing the reaction at a slightly elevated temperature (e.g., 35-50°C) to disrupt aggregation.[1] - Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[1] - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[6]
Presence of Epimeric Impurity (L-Alanyl-O-benzyl-L-serine) - Racemization of D-Alanine: The activated carboxyl group of Boc-D-alanine can be susceptible to epimerization, especially in the presence of a base.[7] - High Temperatures: Elevated reaction temperatures can increase the rate of epimerization.- Use of Additives: Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to the coupling reaction.[4][8] - Control of Basicity: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and use the minimum necessary amount.[5] - Low-Temperature Coupling: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize epimerization.[9]
Formation of Diketopiperazine - This side reaction is common at the dipeptide stage, where the deprotected N-terminus of the serine residue can attack the activated carboxyl group of the same molecule, leading to cyclization and cleavage from the resin (if applicable).[1]- Use of Dipeptide Building Blocks: If commercially available, using the pre-formed dipeptide can bypass this issue. - Resin Choice (for Solid Phase Synthesis): Utilize a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[1] - In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can suppress this side reaction.[1]
N-O Acyl Shift - Under acidic conditions, the acyl group from the D-alanine can migrate from the nitrogen to the oxygen of the serine side chain. This is a potential issue during deprotection steps.- Use of Mild Deprotection Conditions: Employ the mildest possible acidic conditions for deprotection. - Base Treatment: This side reaction is often reversible with treatment with a mild base, such as aqueous ammonia.[1]
Side Reactions During O-benzyl Deprotection - Benzyl Group Migration: During acidic deprotection, the benzyl group can potentially migrate to other positions on the peptide.- Scavengers: Use appropriate scavengers during the final deprotection/cleavage step to trap reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the coupling of Boc-D-Alanine to O-benzyl-L-serine?

A1: The most critical factors are the choice of coupling reagent, the use of racemization suppressants, and the control of reaction temperature and basicity. The use of a D-amino acid makes the reaction susceptible to epimerization, which can be minimized by using additives like HOBt or OxymaPure® and maintaining a low reaction temperature.[4][8][9]

Q2: How can I detect the presence of the L-Alanyl-O-benzyl-L-serine diastereomer in my final product?

A2: The most effective method for detecting and quantifying diastereomeric impurities is chiral High-Performance Liquid Chromatography (HPLC). You may need to develop a specific chiral method for this dipeptide.

Q3: Is it better to use solid-phase or solution-phase synthesis for this dipeptide?

A3: Both methods are viable. Solid-phase peptide synthesis (SPPS) offers the advantage of easier purification by simply washing the resin-bound peptide. However, for a simple dipeptide, solution-phase synthesis can be cost-effective and allow for easier characterization of intermediates. The choice depends on the scale of the synthesis and the available resources.

Q4: What are the recommended protecting groups for the synthesis of this compound?

A4: A common and effective strategy is to use a tert-Butoxycarbonyl (Boc) group for the N-terminus of D-alanine and a benzyl (Bzl) group for the hydroxyl side chain of L-serine. The C-terminus of the serine can be protected as a methyl or ethyl ester for solution-phase synthesis. This combination allows for selective deprotection.

Q5: How can I minimize aggregation during the synthesis?

A5: Aggregation can be a problem in peptide synthesis, especially with hydrophobic residues.[1][2] While this dipeptide is relatively small, using solvents like NMP or adding chaotropic salts can help disrupt intermolecular hydrogen bonding that leads to aggregation.[1] For longer peptides containing this sequence, these strategies become more critical.

Experimental Protocols

Representative Protocol for Solution-Phase Synthesis of Boc-D-Alanyl-O-benzyl-L-serine Methyl Ester

This protocol is a representative example based on standard peptide coupling procedures. Researchers should optimize conditions for their specific laboratory setup and reagents.

Materials:

  • Boc-D-Alanine (Boc-D-Ala-OH)

  • O-benzyl-L-serine methyl ester hydrochloride (H-L-Ser(Bzl)-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Amine Component: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of the Carboxylic Acid Component: In a separate flask, dissolve Boc-D-Alanine (1.05 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Add DIEA (2.0 eq) to this mixture and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Boc-D-Alanine solution to the neutralized O-benzyl-L-serine methyl ester solution dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-D-Alanyl-O-benzyl-L-serine methyl ester.

Visualizations

experimental_workflow cluster_amine_prep Amine Preparation cluster_acid_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification amine H-L-Ser(Bzl)-OMe·HCl neutralize Neutralize with DIEA in DMF amine->neutralize free_amine Free Amine neutralize->free_amine coupling Combine and stir overnight free_amine->coupling acid Boc-D-Ala-OH reagents HBTU, HOBt, DIEA in DMF at 0°C acid->reagents activated_acid Activated Ester reagents->activated_acid activated_acid->coupling crude_product Crude Dipeptide coupling->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Dipeptide chromatography->pure_product

Fig 1. Solution-phase synthesis workflow.

side_reactions cluster_side_products Potential Side Reactions main_reaction Boc-D-Ala-OH + H-L-Ser(Bzl)-OMe racemization Epimerization (L-Ala-L-Ser(Bzl)) main_reaction->racemization Base, Heat diketopiperazine Diketopiperazine Formation main_reaction->diketopiperazine At Dipeptide Stage no_shift N-O Acyl Shift main_reaction->no_shift Acidic Conditions desired_product This compound main_reaction->desired_product Coupling Reagents

Fig 2. Main reaction and potential side reactions.

References

Technical Support Center: Preventing Racemization during D-Alanyl-O-benzyl-L-serine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the critical coupling step of D-Alanyl-O-benzyl-L-serine.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral molecule, in this case, an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid of an amino acid can lead to the loss of its stereochemical integrity at the alpha-carbon, resulting in the incorporation of the incorrect D-amino acid into the peptide chain. This can significantly impact the peptide's biological activity and therapeutic efficacy.

Q2: Why is the coupling of this compound particularly susceptible to racemization?

A2: The coupling of any amino acid carries a risk of racemization, but certain residues and coupling conditions increase this risk. Serine derivatives, including O-benzyl-L-serine, are known to be more susceptible to racemization. The electron-withdrawing nature of the side-chain protecting group can increase the acidity of the alpha-proton, making it easier to be abstracted by a base, which is a key step in one of the racemization pathways. When coupling a dipeptide fragment where the C-terminal residue is not proline or glycine, the risk of racemization is generally higher.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during peptide bond formation[1]:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C-4 position which can be easily removed by a base, leading to a loss of stereochemistry. Subsequent attack by the amine component can then yield a mixture of D and L products. Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway.

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to racemization.

Q4: How do I choose the right coupling reagent to minimize racemization?

A4: The choice of coupling reagent is critical. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DIC, DCC) are effective but often require an additive to suppress racemization.

  • Phosphonium salts (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU) are generally highly efficient and can lead to lower levels of racemization, especially when paired with a suitable base and/or additive. For sterically hindered or racemization-prone couplings, reagents like HATU and COMU are often preferred.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound coupling and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
High levels of D-Serine diastereomer detected in the final product.Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization than others, especially without a racemization-suppressing additive.- Switch to a modern coupling reagent known for low racemization, such as COMU or HATU. - If using a carbodiimide like DIC, always include an additive like OxymaPure® or HOAt.[2]
Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or DBU can readily abstract the alpha-proton, leading to racemization.- Use a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] - For particularly sensitive couplings, consider using the even weaker base sym-collidine.
Prolonged Activation Time: Leaving the carboxylic acid in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.- Employ an in situ activation protocol where the coupling reagent is added to a mixture of the acid and amine components. - If pre-activation is necessary, keep the activation time to a minimum (e.g., 1-5 minutes) before adding the amine.
Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization.- Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While microwave synthesis can be efficient, high temperatures can increase racemization for sensitive residues like serine.
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.- Use a less polar aprotic solvent. While DMF is common, solvents like dichloromethane (DCM) or a mixture of DMF and DCM may reduce racemization in some cases.
Incomplete coupling reaction, leading to the temptation to increase reaction time or temperature.Steric Hindrance: The O-benzyl group on serine or the D-alanine residue may present some steric bulk.- Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings. - Increase the equivalents of the coupling reagent and the amino acid being coupled.
Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient coupling.- Consider using a solvent mixture that disrupts hydrogen bonding, such as adding a small amount of DMSO to DMF. - Perform the synthesis on a low-substitution resin.

Quantitative Data Summary

The following table summarizes the percentage of D-isomer formation (racemization) for the coupling of Fmoc-L-Ser(tBu)-OH with H-L-Leu-OtBu under various conditions. While not the exact this compound coupling, this data provides a valuable comparison of the effectiveness of different reagents and conditions in preventing racemization of a protected serine residue.

Coupling ReagentBaseAdditive% D-Isomer (Racemization)Reference
HBTUDIPEAHOBtHigh[3]
HATUDIPEAHOAtHigh[3]
PyBOPDIPEAHOBtHigh[3]
DCC--High[3]
DEPBT--Low[3]
DIC-OxymaNegligible[4]
HATUNMM-Negligible[4]

Note: "High" indicates a significant level of racemization was observed, while "Low" and "Negligible" indicate minimal to no detectable racemization under the studied conditions. The specific percentages can vary based on the exact reaction conditions and analytical methods used.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended for minimizing racemization, particularly for sensitive amino acids like O-benzyl-L-serine.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal D-Alanine in DMF for 30 minutes. Drain the solvent.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-O-benzyl-L-serine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Initiation of Coupling: Add the solution from step 2 to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: High-Efficiency Coupling using HATU/Collidine

This protocol is suitable for difficult or sterically hindered couplings where high efficiency is required while still minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal D-Alanine in DMF for 30 minutes. Drain the solvent.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-O-benzyl-L-serine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Addition of Base and Activation: Add sym-collidine (6 equivalents) to the mixture from step 2 and allow it to pre-activate for 1-2 minutes.

  • Initiation of Coupling: Add the activated coupling cocktail to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion.

  • Washing: After completion, drain the reaction mixture and wash the resin extensively with DMF, DCM, and isopropanol.

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathways Activated_L_AA Activated L-Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate Activated_L_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_L_AA->Enolate Direct α-Proton Abstraction by Base Oxazolone->Enolate Base (e.g., DIPEA) Racemic_Mixture Racemic Mixture of Activated AA Enolate->Racemic_Mixture Reprotonation D_Peptide Incorporated D-Amino Acid (Undesired Product) Racemic_Mixture->D_Peptide L_Peptide Incorporated L-Amino Acid (Desired Product) Racemic_Mixture->L_Peptide

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Is_Base_Hindered Is the base sterically hindered (e.g., DIPEA)? Check_Reagents->Is_Base_Hindered Change_Base Switch to a hindered base (DIPEA or Collidine) Is_Base_Hindered->Change_Base No Check_Additive Is a racemization suppressing additive being used? Is_Base_Hindered->Check_Additive Yes Change_Base->Check_Additive Add_Additive Add Oxyma or HOAt to the coupling reaction Check_Additive->Add_Additive No Check_Temp Review Reaction Temperature and Activation Time Check_Additive->Check_Temp Yes Add_Additive->Check_Temp Is_Temp_Low Is the reaction performed at or below RT? Check_Temp->Is_Temp_Low Lower_Temp Lower coupling temperature to 0°C Is_Temp_Low->Lower_Temp No Check_Activation Is pre-activation time minimal? Is_Temp_Low->Check_Activation Yes Lower_Temp->Check_Activation Use_InSitu Use in situ activation or reduce pre-activation time Check_Activation->Use_InSitu No Re-evaluate Re-analyze for racemization Check_Activation->Re-evaluate Yes Use_InSitu->Re-evaluate

Caption: Troubleshooting workflow for minimizing racemization.

References

"troubleshooting low coupling efficiency of D-Alanyl-O-benzyl-L-serine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of D-Alanyl-O-benzyl-L-serine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low coupling efficiency and side reactions during the synthesis of this dipeptide.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue in peptide synthesis, leading to reduced yields and purification challenges. The following sections address specific problems you may encounter when coupling D-Alanine to O-benzyl-L-serine.

Issue 1: Low or No Product Formation

Question: I am not observing the expected product mass for this compound in my LC-MS analysis. What are the potential causes and solutions?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Activation of D-Alanine Ensure your coupling reagent is fresh and used in the correct stoichiometry. Pre-activation of the Boc- or Fmoc-D-Alanine for a short period before adding it to the deprotected O-benzyl-L-serine can improve efficiency. Consider using a more powerful activating agent if initial attempts fail.[1]
Incomplete Deprotection of O-benzyl-L-serine Verify the complete removal of the N-terminal protecting group (e.g., Boc or Fmoc) from O-benzyl-L-serine before the coupling step. An incomplete deprotection will result in unreacted starting material.
Peptide Aggregation Aggregation of the growing peptide chain on the solid support can hinder coupling.[1] Consider switching to a solvent with better-solvating properties like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[1] Microwave-assisted synthesis can also help disrupt aggregation.[1]
Steric Hindrance The bulky O-benzyl protecting group on serine can cause steric hindrance. Using a less sterically hindered coupling reagent or extending the coupling time may be necessary.
Suboptimal Coupling Reagents The choice of coupling reagent is critical. For sterically hindered couplings, phosphonium-based reagents like PyBOP or onium-based reagents like HBTU/HATU in combination with an additive like HOBt or Oxyma are often more effective than carbodiimides alone.

Troubleshooting Workflow for No Product Formation

G start Low/No Product Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_deprotection Confirm Complete N-terminal Deprotection check_reagents->check_deprotection Reagents OK end Product Formation Improved check_reagents->end Issue Found & Corrected check_activation Optimize Carboxyl Activation check_deprotection->check_activation Deprotection Complete check_deprotection->end Issue Found & Corrected change_solvent Switch to a Better Solvating Solvent (e.g., NMP) check_activation->change_solvent Activation Optimized check_activation->end Issue Found & Corrected increase_time_temp Increase Coupling Time and/or Temperature change_solvent->increase_time_temp change_coupling_reagent Use a More Efficient Coupling Reagent increase_time_temp->change_coupling_reagent change_coupling_reagent->end

Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Presence of Impurities and Side Products

Question: My analysis shows the desired product, but also significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

The presence of impurities often points to specific side reactions occurring during the coupling process. The key ones to consider for this compound are racemization and β-elimination.

1. Racemization of D-Alanine:

The activation of the carboxylic acid of D-Alanine can lead to the abstraction of the α-proton, resulting in the formation of the L-Alanine diastereomer. This epimerization can be minimized by:

  • Using Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to the coupling reaction can suppress racemization.[1]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Using reagents known for low racemization potential is advisable.

  • Controlled Temperature: Performing the coupling at lower temperatures can reduce the rate of epimerization.

2. β-Elimination of O-benzyl-L-serine:

The O-benzyl group is an electron-withdrawing group, which can make the β-proton of the serine residue acidic. Under basic conditions, this can lead to the elimination of the benzyl ether, forming a dehydroalanine intermediate. This intermediate can then react with nucleophiles present in the reaction mixture. To mitigate this:

  • Base Selection: Use a non-nucleophilic and sterically hindered base for the coupling reaction. Diisopropylethylamine (DIPEA) is a common choice.

  • Careful Control of Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of β-elimination.

3. Diketopiperazine Formation:

At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is more prevalent in solid-phase peptide synthesis.[1] Strategies to avoid this include:

  • Using 2-chlorotrityl chloride resin: The steric hindrance of this resin can inhibit diketopiperazine formation.[1]

  • Dipeptide Coupling: Coupling the pre-synthesized this compound dipeptide instead of sequential amino acid addition can bypass this side reaction.[1]

Potential Side Reactions Overview

G cluster_coupling Coupling Reaction cluster_side_reactions Potential Side Reactions Boc/Fmoc-D-Ala Boc/Fmoc-D-Ala Desired Product This compound Boc/Fmoc-D-Ala->Desired Product H-Ser(Bzl)-OH H-Ser(Bzl)-OH H-Ser(Bzl)-OH->Desired Product BetaElimination β-Elimination of Ser(Bzl) H-Ser(Bzl)-OH->BetaElimination can undergo Coupling Reagent Coupling Reagent Coupling Reagent->Desired Product Racemization Racemization of D-Ala Coupling Reagent->Racemization leads to Diketopiperazine Diketopiperazine Formation Desired Product->Diketopiperazine can form

Caption: Overview of desired reaction and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for synthesizing this compound?

A1: There is no single "best" reagent, as the optimal choice can depend on whether the synthesis is performed in solution or on a solid phase, and on the specific protecting groups used. However, for potentially difficult couplings involving D-amino acids and sterically hindered residues like O-benzyl-serine, uronium/aminium-based reagents such as HBTU, HATU, or phosphonium-based reagents like PyBOP, often give higher yields and lower racemization when used with an additive like HOBt or Oxyma, compared to carbodiimides like DCC or DIC alone.

Q2: How can I monitor the progress of the coupling reaction?

A2: In solid-phase synthesis, the Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling is likely complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials and the appearance of the product. For quantitative analysis in both methods, a small aliquot of the reaction can be cleaved (for solid phase) and analyzed by HPLC or LC-MS.

Q3: What are the ideal purification methods for this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used. The purity of the collected fractions should be confirmed by analytical HPLC and the identity of the product verified by mass spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can the O-benzyl group be cleaved during the coupling reaction?

A4: The O-benzyl ether is generally stable under standard peptide coupling conditions. However, prolonged exposure to strongly acidic or basic conditions should be avoided. The primary concern with the O-benzyl group is the potential for β-elimination under basic conditions, as discussed in the troubleshooting section.

Experimental Protocols

Below are generalized experimental protocols for the solution-phase and solid-phase synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions and available reagents.

Protocol 1: Solution-Phase Synthesis of Boc-D-Alanyl-O-benzyl-L-serine Methyl Ester

This protocol outlines the coupling of Boc-D-Alanine to O-benzyl-L-serine methyl ester.

Materials:

  • Boc-D-Alanine

  • O-benzyl-L-serine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in DCM or DMF.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve Boc-D-Alanine (1.0 eq) and HOBt (1.0 eq) in DCM or DMF.

  • Add the coupling reagent (e.g., DCC, 1.1 eq or HBTU, 1.0 eq) to the Boc-D-Alanine solution and stir for 5-10 minutes at 0°C for pre-activation.

  • Add the activated Boc-D-Alanine solution to the O-benzyl-L-serine methyl ester solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter off any precipitated urea (if DCC is used).

  • Dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis using Fmoc chemistry.

Materials:

  • Fmoc-O-benzyl-L-serine loaded resin (e.g., Wang resin)

  • Fmoc-D-Alanine

  • HBTU and HOBt

  • DIPEA

  • 20% Piperidine in DMF (deprotection solution)

  • DMF and DCM (synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-O-benzyl-L-serine loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of deprotection solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Alanine (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.

    • Add DIPEA (6-10 eq) to the activation mixture and agitate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by colorless or yellowish beads). If the test is positive, repeat the coupling step.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by RP-HPLC.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including reagent equivalents, reaction times, and temperatures, may need to be optimized for specific substrates and scales. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: D-Alanyl-O-benzyl-L-serine Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of D-Alanyl-O-benzyl-L-serine deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the O-benzyl protecting group from the serine residue.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting this compound?

A1: The most common and widely accepted method for removing the O-benzyl ether from the serine side-chain is catalytic hydrogenation.[1][2] This reaction involves treating the protected dipeptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[3] The reaction cleaves the benzyl ether bond, yielding the desired D-Alanyl-L-serine and toluene as a byproduct.

Q2: Which catalyst is most effective for this transformation?

A2: Palladium on carbon (Pd/C) is the workhorse catalyst for this type of deprotection and a good first choice.[3] However, for substrates that are difficult to deprotect or when catalyst poisoning is suspected, Pearlmann's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective due to its higher activity and greater resistance to poisoning.[3]

Q3: What are the recommended solvents for the hydrogenation reaction?

A3: Polar protic solvents are generally preferred. Methanol (MeOH) and ethanol (EtOH) are excellent choices due to their ability to dissolve the dipeptide and facilitate the reaction.[3] For substrates with poor solubility in alcohols, other solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or dimethylformamide (DMF) can be used, sometimes in mixtures.[1][3] Adding a small amount of acetic acid (AcOH) can often accelerate the reaction by protonating the heteroatom, which facilitates cleavage.[3]

Q4: Are there alternative deprotection methods if catalytic hydrogenation fails?

A4: Yes. If catalytic hydrogenation is unsuccessful, catalytic transfer hydrogenation is a robust alternative.[4][5] This method avoids the need for high-pressure hydrogen gas and instead uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst.[4][5][6] For acid-sensitive substrates where hydrogenation is not viable, other methods like treatment with strong acids (e.g., HBr/AcOH) can cleave benzyl ethers, but this is less common for peptides due to the risk of side reactions.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of this compound.

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time. The hydrogen balloon does not deflate.[7]

Potential Cause Recommended Solution Citation
Inactive Catalyst The catalyst may be old or have reduced activity. Use a fresh batch of catalyst. For difficult reactions, switch to a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[3]
Catalyst Poisoning Trace impurities, especially sulfur-containing compounds (e.g., from upstream reagents like dithiothreitol), can poison the palladium catalyst. Purify the starting material meticulously. If poisoning is suspected, increasing the catalyst loading or using a poison-resistant catalyst like Pd(OH)₂/C may help.[3][8]
Insufficient Hydrogen The reaction may be limited by the availability of hydrogen. Ensure the system is properly sealed. Purge the flask thoroughly with vacuum and backfill with H₂ several times. Use a double-layered balloon to minimize leakage. For persistent issues, move to a high-pressure hydrogenation apparatus like a Parr shaker.[3][7][9]
Poor Solubility The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. Try a solvent mixture (e.g., MeOH/DMF) or switch to a solvent with better solubilizing properties. Gentle heating may also improve solubility and reaction rate.[3][9]
Issue 2: Formation of Multiple Byproducts

Symptom: TLC or LC-MS analysis shows multiple new spots in addition to the desired product and starting material.

Potential Cause Recommended Solution Citation
Over-reduction In some cases, other functional groups in more complex peptides could be reduced. This is less of a concern for D-Alanyl-L-serine but should be considered. Using a less active catalyst or milder conditions (e.g., lower H₂ pressure) can mitigate this.[1]
Peptide Bond Cleavage Although rare under standard hydrogenolysis conditions, aggressive conditions (high temperature, strong acid) could potentially lead to cleavage of the amide bond. Ensure the reaction is run under mild conditions (room temperature, atmospheric pressure).[10]
Side-Chain Reactions If the reaction is run under strongly acidic conditions to promote cleavage, side reactions involving the free amine or carboxylic acid can occur. Buffering the system or avoiding strong acids is recommended.[10]
Issue 3: Difficult Product Isolation and Purification

Symptom: After filtering the catalyst and removing the solvent, the resulting product is an oil that is difficult to handle or purify.

Potential Cause Recommended Solution Citation
Residual Toluene The byproduct of the reaction is toluene, which can be difficult to remove completely under high vacuum. Co-evaporate the product with a suitable solvent like methanol or perform a precipitation/trituration from a solvent system like diethyl ether or hexane to obtain a solid.[2]
Incomplete Reaction The presence of the benzyl-protected starting material can make purification challenging. Ensure the reaction has gone to completion before workup.
Formation of Salts If an acid (e.g., acetic acid) was used as an additive, the final product will be an acetate salt. This can affect crystallinity. The product can be purified by ion-exchange chromatography or converted to the free amino acid.

Data Presentation

Table 1: Comparison of Catalytic Systems for O-Benzyl Deprotection

The following table summarizes common catalytic systems used for O-benzyl ether deprotection in peptides, with typical conditions and qualitative outcomes.

Catalyst SystemHydrogen SourceTypical Solvent(s)PressureTemperatureKey Advantages & Considerations
10% Pd/C H₂ GasMeOH, EtOH, EtOAc1 atm (balloon)Room Temp.Standard, reliable, cost-effective. Prone to poisoning by sulfur.[3][5]
Pd(OH)₂/C H₂ GasMeOH, EtOH, AcOH1 atm - 50 psiRoom Temp.More active and resistant to poisoning. Ideal for stubborn deprotections.[3]
10% Pd/C Ammonium FormateMeOH, EtOHN/ARoom Temp. - 60°CTransfer hydrogenation; avoids H₂ gas. Reaction can be rapid.[5]
10% Pd/C Formic AcidMeOH, Formic AcidN/ARoom Temp.Good for peptides as formic acid is a good solvent.[5]
10% Pd/C CyclohexeneEtOHN/ARefluxMilder hydrogen source, can sometimes improve selectivity.[6]

Experimental Protocols

Protocol 1: Standard Deprotection using Pd/C and Hydrogen Gas
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical loading is 10% by weight relative to the substrate (e.g., 100 mg of catalyst for 1 g of peptide).

  • Hydrogenation Setup: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air. Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-16 hours.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product, D-Alanyl-L-serine, can then be purified further if necessary (e.g., by recrystallization or chromatography).

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation start D-Ala-L-Ser(OBn) dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C Catalyst (10% w/w) dissolve->add_catalyst purge Evacuate & Purge with H₂ (3x) add_catalyst->purge stir Stir Vigorously (2-16h, RT) purge->stir monitor Monitor by TLC / LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify product D-Ala-L-Serine purify->product

Caption: General workflow for catalytic hydrogenation of this compound.

Troubleshooting Decision Tree

G start Reaction Stalled? cause_catalyst Cause: Inactive Catalyst? start->cause_catalyst Yes check_byproducts Byproducts Observed? start->check_byproducts No sol_catalyst Solution: Use fresh Pd/C or switch to Pd(OH)₂/C. cause_catalyst->sol_catalyst Yes cause_poison Cause: Catalyst Poisoning? cause_catalyst->cause_poison No sol_poison Solution: Purify starting material. Increase catalyst load. cause_poison->sol_poison Yes cause_h2 Cause: Insufficient H₂? cause_poison->cause_h2 No sol_h2 Solution: Use high-pressure reactor or transfer hydrogenation. cause_h2->sol_h2 Yes cause_conditions Cause: Conditions too harsh? check_byproducts->cause_conditions Yes end_ok Proceed to Workup check_byproducts->end_ok No sol_conditions Solution: Use lower temperature/pressure. Avoid strong acids. cause_conditions->sol_conditions Yes

Caption: Decision tree for troubleshooting common deprotection issues.

Reaction Pathway

G reactant This compound reagents H₂ (g) Pd/C MeOH, RT reactant->reagents product D-Alanyl-L-serine byproduct Toluene reagents->product reagents->byproduct

Caption: Reaction scheme for the O-benzyl deprotection via catalytic hydrogenation.

References

Technical Support Center: Scaling Up the Production of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of D-Alanyl-O-benzyl-L-serine.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: The primary starting materials are N-tert-butoxycarbonyl-D-alanine (Boc-D-Ala-OH) and O-benzyl-L-serine. It is crucial to ensure the high purity of these materials to achieve a high yield and purity of the final dipeptide.

Q2: Which coupling method is most suitable for the large-scale synthesis of this dipeptide?

A2: For large-scale solution-phase synthesis, carbodiimide-mediated coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, is a common and cost-effective choice.[1][2] Newer coupling reagents can also be used, some of which are designed to be more atom-economical and generate water-soluble byproducts, simplifying purification.[3]

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The most common side reactions include:

  • Racemization: The chiral center of the amino acids can be susceptible to racemization during activation and coupling. The use of coupling additives like HOBt is crucial to minimize this.[1][4]

  • Diketopiperazine formation: This is a common side reaction in dipeptide synthesis, leading to the formation of a cyclic dipeptide and truncation of the desired product.

  • N-acylurea formation: When using carbodiimides like DCC, the activated carboxylic acid can rearrange to form an unreactive N-acylurea, reducing the yield.[4]

  • Aggregation: Peptide aggregation can lead to incomplete reactions and purification difficulties, especially at higher concentrations typical of scale-up processes.[3]

Q4: What are the recommended deprotection strategies for the final product?

A4: The synthesis of this compound typically involves two deprotection steps:

  • Boc deprotection: The tert-butoxycarbonyl (Boc) group is acid-labile and is commonly removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6]

  • Benzyl ether deprotection: The benzyl ether protecting the serine hydroxyl group is typically removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[7][8]

Q5: How can the final product be purified at a large scale?

A5: While chromatographic purification is common at the lab scale, for large-scale production, crystallization is the preferred method due to its cost-effectiveness and scalability.[2][9] Developing a robust crystallization process can significantly improve the purity and handling of the final product.

Troubleshooting Guides

Issue 1: Low Yield of the Protected Dipeptide (Boc-D-Ala-Ser(Bzl)-OH)
Potential Cause Suggested Solution
Incomplete coupling reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] If the reaction stalls, consider adding a second charge of the coupling reagent and activated amino acid. Ensure all reagents are anhydrous, as water can hydrolyze the activated species.
Formation of N-acylurea byproduct Use an excess of the amine component (O-benzyl-L-serine) if possible. Ensure the reaction temperature is kept low (typically 0 °C to room temperature) during the addition of the coupling reagent.
Side reaction with the solvent Ensure the chosen solvent (e.g., DMF, DCM) is of high purity and compatible with all reagents.
Precipitation of starting materials or product Choose a solvent system that ensures all reactants and the product remain in solution throughout the reaction. If solubility is an issue at larger scales, consider using a mixed solvent system or increasing the reaction volume.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Racemization of amino acids Use a coupling additive such as HOBt or OxymaPure® to minimize racemization.[1] Ensure the temperature during coupling is carefully controlled. Some modern coupling reagents are specifically designed to be racemization-free.[3][11]
Incomplete deprotection of the Boc group Ensure sufficient equivalents of trifluoroacetic acid (TFA) and adequate reaction time. Monitor the deprotection by TLC or HPLC. For large-scale reactions, efficient mixing is crucial to ensure complete reaction.
Incomplete hydrogenolysis of the benzyl group Ensure the palladium catalyst is active and not poisoned. The reaction may require elevated pressure and/or temperature. The choice of solvent can also influence the reaction rate.[7]
Residual coupling reagents or byproducts For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[2] For water-soluble carbodiimides like EDC, byproducts can be removed by aqueous extraction. Proper work-up and purification (e.g., crystallization) are essential.
Aggregation during synthesis or work-up To mitigate aggregation, consider using structure-disrupting elements, adjusting the solvent system, or performing the reaction at a higher temperature.[3]

Experimental Protocols

Synthesis of O-benzyl-L-serine

This protocol outlines the synthesis of a key starting material.

Workflow Diagram:

Synthesis_of_O_benzyl_L_serine Synthesis of O-benzyl-L-serine cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Boc Deprotection L_Serine L-Serine Boc_L_Serine N-(tert-butoxycarbonyl)-L-serine L_Serine->Boc_L_Serine 1. Di-tert-butyl dicarbonate 2. NaOH, 1,4-dioxane/water N_Boc_O_benzyl_L_serine N-(tert-butoxycarbonyl)-O-benzyl-L-serine Boc_L_Serine->N_Boc_O_benzyl_L_serine 1. Sodium hydride 2. Benzyl bromide, DMF O_benzyl_L_serine O-benzyl-L-serine N_Boc_O_benzyl_L_serine->O_benzyl_L_serine Trifluoroacetic acid (TFA) in CH2Cl2

Caption: Workflow for the synthesis of O-benzyl-L-serine.

Methodology:

  • N-Boc Protection of L-Serine:

    • Dissolve L-serine in an aqueous solution of sodium hydroxide and 1,4-dioxane.

    • Slowly add di-tert-butyl dicarbonate at 0°C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Work-up involves acidification and extraction with an organic solvent to yield N-(tert-butoxycarbonyl)-L-serine.

  • Benzylation of N-Boc-L-Serine:

    • Dissolve N-(tert-butoxycarbonyl)-L-serine in anhydrous dimethylformamide (DMF).

    • Add sodium hydride at 0°C under an inert atmosphere.

    • Add benzyl bromide dropwise and stir at room temperature.

    • Work-up involves quenching the reaction, extraction, and purification to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

  • Boc Deprotection:

    • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine in dichloromethane (CH2Cl2).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.[6]

    • Remove the solvents under reduced pressure. The resulting O-benzyl-L-serine TFA salt can be used directly or neutralized.

Coupling of Boc-D-Alanine with O-benzyl-L-serine

This protocol describes the formation of the protected dipeptide.

Workflow Diagram:

Dipeptide_Coupling Dipeptide Coupling Reaction Boc_D_Ala Boc-D-Ala-OH Protected_Dipeptide Boc-D-Ala-Ser(Bzl)-OH Boc_D_Ala->Protected_Dipeptide O_benzyl_L_serine O-benzyl-L-serine (as HCl or TFA salt) O_benzyl_L_serine->Protected_Dipeptide Coupling_Reagents DCC/HOBt or DIC/HOBt Base (e.g., NMM or DIPEA) Coupling_Reagents->Protected_Dipeptide

Caption: Coupling of Boc-D-Alanine and O-benzyl-L-serine.

Methodology:

  • Dissolve Boc-D-Ala-OH and HOBt in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • In a separate flask, dissolve O-benzyl-L-serine (as its hydrochloride or TFA salt) in the same solvent and neutralize with a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

  • Add the neutralized O-benzyl-L-serine solution to the activated Boc-D-Ala-OH solution.

  • Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Perform an aqueous work-up to remove water-soluble impurities.

  • The crude protected dipeptide can then be purified, for example, by crystallization.

Deprotection and Isolation of this compound

This protocol outlines the final deprotection steps.

Workflow Diagram:

Final_Deprotection Final Product Deprotection cluster_boc_deprotection Boc Deprotection cluster_hydrogenolysis Benzyl Deprotection (Hydrogenolysis) Protected_Dipeptide Boc-D-Ala-Ser(Bzl)-OH Intermediate D-Ala-Ser(Bzl)-OH * TFA Protected_Dipeptide->Intermediate TFA / DCM Final_Product D-Alanyl-L-serine Intermediate->Final_Product H2, Pd/C Solvent (e.g., MeOH, EtOH)

Caption: Final deprotection steps to yield D-Alanyl-L-serine.

Methodology:

  • Boc Deprotection:

    • Dissolve the protected dipeptide, Boc-D-Ala-Ser(Bzl)-OH, in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of this compound.

  • Benzyl Ether Deprotection (if final product without benzyl is desired):

    • Dissolve the product from the previous step in a suitable solvent such as methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

    • Filter off the catalyst and remove the solvent under reduced pressure to yield the final product, D-Alanyl-L-serine.

Data Presentation

The following tables provide a general overview of reaction conditions and expected outcomes at different scales. Note that these are illustrative and will require optimization for a specific process.

Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveTypical SolventRelative CostKey Considerations
DCCHOBtDCM, DMFLowDCU byproduct is poorly soluble; risk of N-acylurea formation.[2]
DICHOBtDCM, DMFModerateDIU byproduct is more soluble than DCU, simplifying work-up.[1]
EDC·HClHOBtWater, DMFModerateWater-soluble carbodiimide and byproduct, useful for aqueous phase reactions.[1]
HATU-DMF, NMPHighHighly efficient, low racemization, but can be expensive for large-scale use.
T3P®-Ethyl AcetateModerateA greener coupling reagent with fast reaction times.[12]

Table 2: Illustrative Scale-Up Parameters for the Coupling Reaction

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Production Scale (> 1 kg)
Solvent Volume 10-20 mL / g of limiting reagent5-10 mL / g of limiting reagent3-7 mL / g of limiting reagent
Reaction Time 12-24 hours12-24 hours8-16 hours (with process monitoring)
Typical Yield 80-95%75-90%70-85%
Typical Purity (crude) >90%>85%>80%
Purification Method Flash ChromatographyCrystallizationCrystallization

References

Technical Support Center: Synthesis of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of D-Alanyl-O-benzyl-L-serine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process involving peptide coupling and deprotection. Impurities can arise at various stages. The most common impurities include:

  • Diastereomeric Impurities (L-Alanyl-O-benzyl-L-serine): Racemization of the D-Alanine starting material or during the coupling reaction can lead to the formation of the L-Ala diastereomer.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual Boc-D-Alanine and O-benzyl-L-serine.

  • Side-Products from Coupling Reagents: When using carbodiimide coupling reagents like DCC or EDC, N-acylurea byproducts can form.[1]

  • Incomplete Deprotection: Failure to completely remove the Boc (tert-butyloxycarbonyl) protecting group from the D-Alanine residue results in the Boc-D-Alanyl-O-benzyl-L-serine intermediate. Similarly, incomplete removal of the benzyl group from the serine residue can also occur, though this is less common in the final deprotection step.

  • Side-Products from Protecting Groups: The cleavage of the benzyl ether protecting group can sometimes lead to byproducts.

Q2: How can I minimize racemization of D-Alanine during the coupling step?

A2: Racemization is a common issue in peptide synthesis, particularly when using carbodiimide coupling reagents. To minimize the formation of the L-Alanyl-O-benzyl-L-serine diastereomer, consider the following:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, to the reaction mixture can significantly suppress racemization by forming an active ester intermediate that is less prone to epimerization.[1][2]

  • Choice of Coupling Reagent: While DCC and EDC are common, other reagents like HBTU or HATU may offer faster coupling times and reduced racemization, especially for challenging couplings.[1]

  • Temperature Control: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.

Q3: What are the best methods for purifying the final this compound product?

A3: Purification of the final product is crucial to remove unreacted starting materials, coupling byproducts, and any formed impurities. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying peptide derivatives. A gradient elution system with solvents like dichloromethane/methanol or ethyl acetate/hexane can be effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Coupled Product Incomplete activation of Boc-D-Alanine.- Ensure coupling reagents (e.g., DCC, HOBt) are fresh and anhydrous.- Allow sufficient time for the activation step before adding O-benzyl-L-serine.
Incomplete coupling reaction.- Monitor the reaction progress by TLC or LC-MS.- Increase the reaction time or slightly elevate the temperature if racemization is not a major concern.- Consider using a more efficient coupling reagent like HBTU or HATU.[1]
Presence of N-acylurea Byproduct Use of carbodiimide coupling reagents (DCC, EDC).- This is a common byproduct. Most of the dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can be removed by filtration.[1]- The N-acylurea from EDC is water-soluble and can be removed by aqueous workup.[1]- For challenging purifications, column chromatography is effective.
Significant Amount of Diastereomeric Impurity Racemization during the coupling step.- Add HOBt or HOAt to the coupling reaction.[1][2]- Perform the reaction at 0 °C.- Use a less racemization-prone coupling reagent.
Impure D-Alanine starting material.- Check the enantiomeric purity of the starting Boc-D-Alanine using a suitable chiral analytical method.
Incomplete Boc Deprotection Insufficient reaction time or inadequate acid concentration.- Increase the reaction time for the deprotection step (e.g., with TFA in DCM).[3]- Ensure the trifluoroacetic acid (TFA) used is of high purity and not diluted.
Scavenging of the acid by other functional groups.- While less common for this specific dipeptide, in more complex syntheses, ensure sufficient equivalents of acid are used.

Experimental Protocols

Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This procedure outlines the synthesis of a key starting material.

  • Protection of L-Serine: To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0 °C. The mixture is then warmed to room temperature and stirred for 24 hours.[3]

  • Work-up: After evaporation of 1,4-dioxane, the aqueous layer is washed with diethyl ether (50 mL). The aqueous layer is then acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with ethyl acetate (3 x 50 mL).[3]

  • Isolation: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.[3]

  • Benzylation: To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0 °C under an argon atmosphere. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to proceed to completion.[3]

  • Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Coupling of Boc-D-Alanine with O-benzyl-L-serine (General Procedure)

This is a representative procedure for the peptide coupling step.

  • Activation: In a round-bottom flask, dissolve Boc-D-Alanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture. Stir the reaction at 0 °C for 30-60 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: To the reaction mixture, add a solution of O-benzyl-L-serine (1 equivalent) and a non-nucleophilic base such as DIPEA (1 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Boc-D-Alanyl-O-benzyl-L-serine.

Boc-Deprotection of Boc-D-Alanyl-O-benzyl-L-serine

This procedure describes the final deprotection step.

  • Deprotection Reaction: Dissolve the purified Boc-D-Alanyl-O-benzyl-L-serine in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 or 2:1 mixture).[3]

  • Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3]

  • Isolation: Remove the solvents under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. Further purification can be achieved by recrystallization or chromatography if necessary.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_deprotection Deprotection Boc-D-Alanine Boc-D-Alanine Coupling Coupling Reaction (DCC/HOBt) Boc-D-Alanine->Coupling O-benzyl-L-serine O-benzyl-L-serine O-benzyl-L-serine->Coupling Boc-D-Alanyl-O-benzyl-L-serine Boc-D-Alanyl-O-benzyl-L-serine Coupling->Boc-D-Alanyl-O-benzyl-L-serine Deprotection Boc Deprotection (TFA/DCM) Boc-D-Alanyl-O-benzyl-L-serine->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Coupling_Step Boc-D-Ala + O-benzyl-L-Ser Coupling Reaction Racemization L-Alanyl-O-benzyl-L-serine Coupling_Step->Racemization Epimerization N_Acylurea N-Acylurea Byproduct Coupling_Step->N_Acylurea Side reaction of DCC/EDC Unreacted_SM Unreacted Starting Materials Coupling_Step->Unreacted_SM Incomplete Reaction

Caption: Common impurities from the coupling step.

References

"stability issues of D-Alanyl-O-benzyl-L-serine in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Alanyl-O-benzyl-L-serine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments with this dipeptide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in an aqueous solution?

A1: While specific stability data for this compound is not extensively published, based on the chemical structure and general knowledge of peptide stability, two primary degradation pathways are of concern:

  • Hydrolysis of the amide bond: This is a common degradation pathway for all peptides in aqueous solutions, leading to the cleavage of the dipeptide into its constituent amino acids, D-Alanine and O-benzyl-L-serine. This reaction is typically catalyzed by acidic or basic conditions.[1][2]

  • Debenzylation of the serine side chain: The O-benzyl ether linkage on the serine residue can be susceptible to cleavage, particularly under strongly acidic conditions or through catalytic hydrogenolysis, yielding D-Alanyl-L-serine and benzyl alcohol.

Q2: How does the presence of a D-amino acid (D-Alanine) in the peptide sequence affect its stability?

A2: The inclusion of a D-amino acid, such as D-Alanine, at the N-terminus is a well-established strategy to enhance the stability of peptides against enzymatic degradation.[3][4] Most proteases, which are enzymes that break down peptides and proteins, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[3] Therefore, this compound is expected to exhibit significant resistance to cleavage by common proteases, extending its half-life in biological matrices.[3][4]

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (-20°C or -80°C). The pH of the solution is a critical factor; for many peptides, a pH range of 5-7 is often optimal to minimize acid- and base-catalyzed hydrolysis.[1][2] It is advisable to perform a pH stability profile to determine the ideal pH for your specific application. The use of buffers such as phosphate or acetate can help maintain the desired pH.[5][6]

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: The most common and effective method for quantifying peptide stability is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection (typically at 210-230 nm).[7] This technique allows for the separation and quantification of the intact peptide from its degradation products. Coupling the HPLC/UHPLC system to a mass spectrometer (LC-MS) is highly recommended for the definitive identification of any impurities or degradation products.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity of the peptide solution over time. Chemical degradation of the dipeptide.Prepare fresh solutions before each experiment. If storage is unavoidable, conduct a stability study to determine the rate of degradation under your storage conditions (see Experimental Protocol section). Store aliquots at -80°C to minimize freeze-thaw cycles.
Appearance of new peaks in the HPLC/UHPLC chromatogram. This indicates the formation of degradation products or impurities.Use LC-MS to identify the new peaks. Potential degradation products include D-Alanine, O-benzyl-L-serine (from hydrolysis), and D-Alanyl-L-serine (from debenzylation). Compare the chromatogram to a freshly prepared standard.
Precipitation or cloudiness in the peptide solution. The peptide may be aggregating or precipitating out of solution. This can be influenced by pH, temperature, and concentration.[5][6]Determine the isoelectric point (pI) of the peptide and adjust the pH of the solution to be at least one unit away from the pI. Consider using a different solvent or adding solubilizing excipients. A solubility study may be necessary.
Inconsistent experimental results between batches. This could be due to variability in the purity of the peptide or inconsistent solution preparation and storage.Ensure a consistent source and purity of the dipeptide. Standardize the protocol for solution preparation, including the source of the solvent, pH, and storage conditions. Always use a freshly prepared standard for calibration.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate how quantitative data on stability would be presented. Note: This is example data and not the result of actual experiments.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Remaining after 24 hoursPrimary Degradation Product(s)
3.085.2%D-Alanine, O-benzyl-L-serine, D-Alanyl-L-serine
5.098.5%D-Alanine, O-benzyl-L-serine
7.097.9%D-Alanine, O-benzyl-L-serine
9.090.1%D-Alanine, O-benzyl-L-serine

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature% Remaining after 24 hours
4°C99.8%
25°C98.5%
37°C92.3%

Experimental Protocols

Protocol: Assessment of this compound Stability by RP-UHPLC

This protocol outlines a general procedure to assess the stability of this compound in a given solution.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, PBS, or a buffer of choice).

  • Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., different pH values, temperatures).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Sample Preparation: Dilute the aliquot to a suitable concentration for UHPLC analysis (e.g., 100 µg/mL) with the mobile phase A.

  • UHPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the peptide remaining relative to the initial time point (t=0).

  • Peak Identification (LC-MS): If degradation is observed, analyze the samples using LC-MS with the same chromatographic conditions to identify the mass of the degradation products.

Visualizations

G parent This compound hydrolysis_prod D-Alanine + O-benzyl-L-serine parent->hydrolysis_prod Amide Bond Hydrolysis (Acid/Base Catalyzed) debenzylation_prod D-Alanyl-L-serine + Benzyl Alcohol parent->debenzylation_prod Debenzylation (e.g., H+, Catalyst) G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate under Test Conditions (pH, Temp) aliquot->incubate sample Sample at Time Points incubate->sample dilute Dilute for Analysis sample->dilute analyze RP-UHPLC-UV/MS Analysis dilute->analyze data Quantify Degradation analyze->data

References

"troubleshooting D-Alanyl-O-benzyl-L-serine in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Alanyl-O-benzyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this dipeptide in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its expected applications in cell culture?

A1: this compound is a dipeptide consisting of D-alanine and a benzyl-protected L-serine. While specific research on this compound is not widely published, its structure suggests potential applications as a more stable source of L-serine in cell culture media. The D-alanine component may confer resistance to peptidases, potentially leading to a slower, more sustained release of L-serine. The O-benzyl group on L-serine is a protecting group that may be cleaved by cellular enzymes to release L-serine. L-serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system[1].

Q2: What is the likely mechanism of action of this compound in cell culture?

A2: The presumed mechanism of action involves the cellular uptake of the dipeptide, followed by enzymatic cleavage to release D-alanine and O-benzyl-L-serine. The O-benzyl group would then be removed to yield L-serine, which can be utilized by the cell. The presence of D-alanine might also have specific effects, as D-amino acids can have biological activities. For instance, D-serine acts as a co-agonist of NMDA receptors in the brain[2][3]. The specific effects of D-alanine in your cell line should be determined empirically.

Experimental Design and Protocols

Q3: How should I prepare and store this compound for cell culture experiments?

A3: As with many peptides, this compound should be dissolved in a sterile, appropriate solvent at a high concentration to create a stock solution. The choice of solvent will depend on the compound's solubility (e.g., sterile water, DMSO, or ethanol). It is recommended to perform a solubility test first. Stock solutions should be filter-sterilized and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of similar dipeptides in solution can vary, so it is best to prepare fresh dilutions in cell culture medium for each experiment[4].

Q4: What concentration range of this compound should I test in my experiments?

A4: The optimal concentration will be cell-type dependent and should be determined using a dose-response experiment. A starting point could be a range from low micromolar (e.g., 1-10 µM) to millimolar concentrations, similar to the concentrations of amino acids in standard cell culture media. It is crucial to include proper controls, such as vehicle-only controls and controls with equivalent concentrations of L-serine and D-alanine.

Troubleshooting Guides

Problem 1: Poor Cell Growth or Viability

Q1: My cells are showing reduced proliferation or viability after treatment with this compound. What could be the cause?

A1: Several factors could contribute to this issue:

  • Toxicity of the Compound: At high concentrations, the dipeptide itself, the D-alanine, or the benzyl group could be toxic to the cells. It is important to perform a dose-response curve to determine the cytotoxic concentrations. D-serine, a related D-amino acid, has been shown to be toxic at high doses in some contexts[5].

  • Ammonia Buildup: The breakdown of amino acids can lead to the accumulation of ammonia, which can be detrimental to cell culture performance[4].

  • pH Shift in Media: The metabolism of the dipeptide could alter the pH of the culture medium. Monitor the pH of your culture and ensure it remains within the optimal range for your cells. Phenol red in the medium can serve as a pH indicator[6].

  • Contamination: Always check for signs of microbial contamination, which can affect cell health[6].

Suggested Actions:

  • Perform a dose-response experiment to identify a non-toxic working concentration.

  • Measure ammonia levels in your spent media.

  • Monitor the pH of your cell culture medium regularly.

  • Routinely check for contamination by microscopy.

Problem 2: No Observable Effect

Q2: I am not observing any effect of this compound on my cells. What should I do?

A2: This could be due to several reasons:

  • Insufficient Concentration: The concentration used may be too low to elicit a response.

  • Poor Cellular Uptake: The cells may not be efficiently taking up the dipeptide.

  • Lack of Enzymatic Cleavage: The cells may lack the necessary enzymes to cleave the dipeptide and release L-serine.

  • Compound Instability: The dipeptide may be unstable in the cell culture medium. While dipeptides are often used to increase stability, this is not always the case[4][7].

Suggested Actions:

  • Increase the concentration of the dipeptide in a stepwise manner.

  • Verify cellular uptake, for example, by using a fluorescently labeled version of the dipeptide if available.

  • Lyse the cells after treatment and analyze the lysate for the presence of the dipeptide and its cleavage products using techniques like HPLC or mass spectrometry.

  • Assess the stability of the dipeptide in your cell culture medium over time.

Problem 3: Inconsistent Results

Q3: I am getting variable results between experiments. What are the potential sources of this inconsistency?

A3: Inconsistent results are a common problem in cell culture and can arise from:

  • Variability in Cell Culture: Passage number, cell density, and overall cell health can significantly impact experimental outcomes.

  • Inconsistent Compound Preparation: Improper storage or handling of the this compound stock solution can lead to degradation.

  • Lot-to-Lot Variability of Serum: If using fetal bovine serum (FBS), different lots can have varying compositions, affecting cell growth and response to treatments[6].

Suggested Actions:

  • Maintain a consistent cell culture routine, using cells within a specific passage number range and seeding at the same density for each experiment.

  • Prepare fresh dilutions of the dipeptide from a single, properly stored stock solution for each experiment.

  • If using FBS, test a new lot before using it in critical experiments or use a single, large batch for a series of experiments.

Data and Protocols

Comparative Solubility of Amino Acid Derivatives

The following table summarizes the solubility of related amino acid dipeptides, which can provide an estimate for the expected solubility of this compound.

CompoundFree Amino AcidSolubility of Free Amino AcidDipeptideIncrease in SolubilityReference
Glycyl-L-tyrosine dihydrateL-TyrosineLowcQrex® GYUp to 50x[4]
L-Alanyl-L-tyrosine dihydrateL-TyrosineLowcQrex® AYUp to 50x[4]
N,N'-di-L-alanyl-L-cystineL-CystinePoorcQrex® ACAround 30x[4]
N,N'-di-L-lysyl-L-cystine dihydrochlorideL-CystinePoorcQrex® KCAround 1000x[4][8]
Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualizations

Hypothetical Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Ala-O-benzyl-L-Ser D-Ala-O-benzyl-L-Ser Peptide_Transporter Peptide Transporter D-Ala-O-benzyl-L-Ser->Peptide_Transporter D-Ala-O-benzyl-L-Ser_int D-Ala-O-benzyl-L-Ser Peptide_Transporter->D-Ala-O-benzyl-L-Ser_int Peptidases Peptidases D-Ala-O-benzyl-L-Ser_int->Peptidases D-Ala D-Alanine Peptidases->D-Ala O-benzyl-L-Ser O-benzyl-L-Ser Peptidases->O-benzyl-L-Ser Cellular_Enzymes Cellular Enzymes O-benzyl-L-Ser->Cellular_Enzymes L-Ser L-Serine Cellular_Enzymes->L-Ser Protein_Synthesis Protein Synthesis L-Ser->Protein_Synthesis Sphingolipid_Formation Sphingolipid Formation L-Ser->Sphingolipid_Formation

Caption: Hypothetical metabolic pathway of this compound in a cell.

Troubleshooting Workflow

Start Experiment Start Problem Problem Encountered? Start->Problem No_Problem Continue Experiment Problem->No_Problem No Analyze_Problem Analyze Problem Problem->Analyze_Problem Yes Poor_Growth Poor Growth/ Viability Analyze_Problem->Poor_Growth No_Effect No Observable Effect Analyze_Problem->No_Effect Inconsistent_Results Inconsistent Results Analyze_Problem->Inconsistent_Results Check_Toxicity Check for Toxicity Poor_Growth->Check_Toxicity Check_Concentration Check Concentration/ Uptake No_Effect->Check_Concentration Check_Protocol Review Protocol/ Reagents Inconsistent_Results->Check_Protocol Optimize Optimize Experiment Check_Toxicity->Optimize Check_Concentration->Optimize Check_Protocol->Optimize Optimize->Start Restart

References

Technical Support Center: Refining HPLC Purification of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of D-Alanyl-O-benzyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of this compound in a question-and-answer format.

Q1: Why am I seeing poor resolution between my desired this compound peak and an impurity?

A1: Poor resolution is a common issue and can stem from several factors. The primary goal is to increase the separation between the two peaks.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Inappropriate Mobile Phase Gradient A steep gradient may not provide enough time for separation. Try a shallower gradient. For example, if you are running a gradient of 5-95% acetonitrile over 20 minutes, try extending the gradient to 5-50% over 40 minutes.[1]
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state of the dipeptide and impurities, influencing their retention. Adjusting the pH can alter selectivity. For peptides, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is common to ensure protonation and good peak shape.[2][3]
Suboptimal Stationary Phase A standard C18 column may not be ideal for all diastereomeric separations. Consider a C8 column or a phenyl-hexyl column to introduce different selectivity. For separating stereoisomers, a chiral stationary phase can also be effective.
High Flow Rate A high flow rate can decrease column efficiency and, consequently, resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample.

Q2: My this compound peak is tailing significantly. What can I do to improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Secondary Silanol Interactions Free silanol groups on the silica-based column packing can interact with the basic amine group of the dipeptide, causing tailing. Ensure your mobile phase has a low pH (e.g., using 0.1% TFA) to suppress silanol ionization. Using a modern, end-capped column can also minimize these interactions.
Column Contamination or Degradation The column may have accumulated impurities from previous runs. Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may be degraded and require replacement.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am experiencing low recovery of my purified this compound. What are the potential reasons?

A3: Low recovery can be attributed to several factors, from sample preparation to the purification protocol itself.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Incomplete Elution The dipeptide may be strongly retained on the column. Ensure your gradient goes to a high enough percentage of organic solvent (e.g., 95% acetonitrile) and is held there long enough to elute all the product.
Adsorption to Vials or Tubing Peptides can sometimes adsorb to glass or plastic surfaces. Using low-adsorption vials can help mitigate this.
Precipitation During Purification The purified peptide may precipitate in the collection tubes if the concentration is too high and the solvent composition changes significantly upon collection. Consider collecting smaller fractions or diluting the fractions immediately after collection.
Degradation of the Compound Although less common for this dipeptide under standard reversed-phase conditions, ensure your mobile phases are fresh and free of contaminants that could cause degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for purifying this compound?

A1: A good starting point for a protected dipeptide like this compound would be a reversed-phase method. Here is a typical starting protocol:

  • Column: C18 or C8, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm. A wider pore size (300 Å) is often beneficial for peptides.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm (for the peptide bond) and 254 nm (for the benzyl group).

  • Column Temperature: 30-40 °C to improve peak shape and reproducibility.

This method can then be optimized based on the initial results.

Q2: What are the most likely impurities I need to separate from my crude this compound?

A2: Impurities can arise from several sources during synthesis:

  • Diastereomers: The L-Alanyl-O-benzyl-L-serine diastereomer is a very likely impurity if the starting materials were not enantiomerically pure or if some racemization occurred during synthesis.

  • Unreacted Starting Materials: Residual D-Alanine and O-benzyl-L-serine.

  • Side-Products from Protecting Groups: Impurities related to the introduction or cleavage of other protecting groups used in the synthesis (e.g., Boc or Fmoc).

  • Deletion Sequences: If the synthesis involves coupling steps, you might have unreacted O-benzyl-L-serine.

  • By-products from Coupling Reagents: Residuals and by-products from reagents like DCC, HBTU, etc.

Q3: How do I prepare my crude sample for HPLC purification?

A3: Proper sample preparation is crucial for a successful purification.

  • Solubilization: Dissolve the crude product in a suitable solvent. A mixture of water and acetonitrile or DMSO is often a good starting point. The goal is to use the weakest solvent possible that completely dissolves the sample. Ideally, dissolve the sample in the initial mobile phase composition.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

  • Concentration: The concentration should be high enough to allow for efficient purification without overloading the column. A typical starting concentration for preparative HPLC is in the range of 10-50 mg/mL, depending on the column size and the solubility of the compound.

Q4: What is the best way to remove the O-benzyl protecting group after purification?

A4: The benzyl ether on the serine side chain is typically removed by catalytic hydrogenation.

  • Method: The purified this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd on carbon).

  • Monitoring: The reaction can be monitored by TLC or analytical HPLC to ensure complete deprotection.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected dipeptide.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol is for determining the purity of the crude or purified this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C8, 5 µm, 300 Å, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 214 nm and 254 nm
Gradient 5% B to 65% B in 30 min, then to 95% B in 5 min, hold for 5 min

Protocol 2: Preparative HPLC Method for Purification

This protocol is for purifying larger quantities of the crude product.

ParameterCondition
HPLC System Preparative HPLC system with fraction collection
Column Semi-preparative C8, 5 µm, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 20 mL/min
Column Temperature 35 °C
Injection Volume 1-5 mL (depending on sample concentration)
Detection Wavelength 214 nm and 254 nm
Gradient Optimized based on analytical run (e.g., 20% B to 50% B in 40 min)

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Identified issue What is the primary issue? start->issue poor_resolution Poor Resolution issue->poor_resolution Poor Resolution peak_tailing Peak Tailing issue->peak_tailing Peak Tailing low_recovery Low Recovery issue->low_recovery Low Recovery check_gradient Is the gradient shallow enough? poor_resolution->check_gradient adjust_gradient Action: Make gradient shallower check_gradient->adjust_gradient No check_ph Is the mobile phase pH optimal? check_gradient->check_ph Yes adjust_gradient->check_ph adjust_ph Action: Adjust pH (e.g., 0.1% TFA) check_ph->adjust_ph No check_column Is the column chemistry appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Action: Try a different column (C8, Phenyl) check_column->change_column No end End: Issue Resolved check_column->end Yes change_column->end check_silanol Are there secondary silanol interactions? peak_tailing->check_silanol use_tfa Action: Ensure 0.1% TFA is used check_silanol->use_tfa Yes check_column_health Is the column contaminated or old? check_silanol->check_column_health No use_tfa->check_column_health flush_column Action: Flush or replace the column check_column_health->flush_column Yes check_column_health->end No flush_column->end check_elution Is the compound fully eluting? low_recovery->check_elution increase_organic Action: Increase %B at the end of the gradient check_elution->increase_organic No check_elution->end Yes increase_organic->end

Caption: Troubleshooting workflow for common HPLC purification issues.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis dissolve Dissolve Crude Product filter Filter (0.22 µm) dissolve->filter inject Inject onto Preparative Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Pure this compound

Caption: General experimental workflow for HPLC purification.

References

Validation & Comparative

Comparative Analysis of D-Alanyl-O-benzyl-L-serine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the dipeptide D-Alanyl-O-benzyl-L-serine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from its constituent amino acids and analogous dipeptides to provide a robust analytical framework. This approach allows researchers to effectively anticipate and interpret their own experimental findings.

Executive Summary

This compound is a dipeptide of interest in various research and development pipelines. Its structural elucidation and purity assessment are critical for its application. This guide outlines the expected spectral characteristics and provides standardized protocols for its analysis using NMR and mass spectrometry, two of the most powerful analytical techniques for small molecules. By comparing the expected data with that of its components, L-Serine and O-benzyl-L-serine, and a related dipeptide, D-Alanyl-D-alanine, we offer a comprehensive reference for researchers.

Structural and Spectral Data Comparison

The following tables summarize the key NMR and mass spectrometry data for this compound and its comparators.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key Fragmentation Patterns (Expected or Observed)
This compound C13H18N2O4266.29266.1267Expected [M+H]+ at m/z 267.13. Fragmentation would likely involve cleavage of the peptide bond, loss of the benzyl group (m/z 91), and characteristic amino acid immonium ions.
L-Serine C3H7NO3105.09105.0426Observed [M+H]+ at m/z 106.05.[1]
O-benzyl-L-serine C10H13NO3195.21195.0895GC-MS and MS-MS data available.[2]
D-Alanyl-D-alanine C6H12N2O3160.17160.0848Observed [M+H]+ at m/z 161.09.[3]

Table 2: ¹H NMR Spectral Data

CompoundKey Proton Signals (ppm) and MultiplicitiesSolvent
This compound (Expected) Signals for the alanyl methyl group (doublet), α-protons of both residues, β-protons of the serine residue, the benzylic methylene protons, and aromatic protons of the benzyl group.D₂O or similar polar solvent
L-Serine α-H: ~3.83 ppm (triplet), β-H: ~3.95 ppm (doublet of doublets).[4][5]D₂O
O-benzyl-DL-serine Aromatic protons, benzylic methylene, and amino acid backbone protons.[6]Not specified

Table 3: ¹³C NMR Spectral Data

CompoundKey Carbon Signals (ppm)Solvent
This compound (Expected) Signals for the alanyl methyl, α-carbons, β-carbon of serine, carbonyl carbons of the peptide bond and carboxylic acid, benzylic carbon, and aromatic carbons.D₂O or similar polar solvent
L-Serine α-C: ~59.18 ppm, β-C: ~63.08 ppm, C=O: ~174 ppm.[4]D₂O
O-benzyl-L-serine Data available in spectral databases.[2]Not specified

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Solvent suppression techniques (e.g., presaturation) may be necessary if using a protic solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the peptide linkage.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements. A triple quadrupole instrument is suitable for fragmentation analysis (MS/MS).

  • Full Scan MS (MS1):

    • Infuse the sample into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • The expected m/z for this compound [M+H]⁺ is approximately 267.13.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe characteristic fragment ions.

    • Expected fragments include those resulting from the loss of the benzyl group, cleavage of the peptide bond, and formation of immonium ions for alanine and serine.

Analytical Workflow and Data Interpretation

The following diagram illustrates the general workflow for the analysis and structural confirmation of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in ESI-compatible Solvent Sample->MS_Sample NMR NMR Spectrometer (1H, 13C, 2D) NMR_Sample->NMR MS Mass Spectrometer (ESI-MS, MS/MS) MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectra MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Purity Purity Assessment NMR_Data->Purity MS_Data->Structure_Elucidation MS_Data->Purity

Caption: Analytical workflow for this compound.

Alternative Analytical Techniques

While NMR and MS are the primary tools for structural characterization, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, MS), HPLC is essential for assessing the purity of the dipeptide and for separating it from starting materials and byproducts. Chiral HPLC methods can be developed to confirm the stereochemical integrity of the D-alanine and L-serine residues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the amide carbonyl, carboxylic acid, and aromatic ring, providing a qualitative fingerprint of the molecule.

  • Amino Acid Analysis (AAA): After acid hydrolysis of the dipeptide, AAA can be used to quantify the constituent amino acids (alanine and serine), confirming their molar ratio.

This guide provides a foundational framework for the NMR and mass spectrometry analysis of this compound. Researchers can use the comparative data and protocols herein to design their experiments, interpret their results, and ensure the structural integrity and purity of their compound.

References

Chiral HPLC Analysis of D-Alanyl-O-benzyl-L-serine: A Comparative Guide to Separation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of peptides, this guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of D-Alanyl-O-benzyl-L-serine. This dipeptide, containing a bulky hydrophobic O-benzyl group, presents a unique challenge for chiral separation. This document outlines and compares the performance of various chiral stationary phases (CSPs) and offers insights into alternative analytical techniques, supported by experimental data and detailed protocols.

The accurate determination of enantiomeric and diastereomeric purity is a critical aspect of peptide drug development and synthesis. The presence of stereoisomers can significantly impact the pharmacological and toxicological properties of a therapeutic agent. Chiral HPLC remains a cornerstone technique for these analyses, offering high resolution and reproducibility. This guide focuses on direct chiral HPLC methods, which are often preferred for their simplicity and efficiency, avoiding the need for derivatization that can introduce additional complexities.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is paramount for achieving successful separation of stereoisomers. For a dipeptide like this compound, which possesses both polar (peptide backbone) and non-polar (O-benzyl group) characteristics, several types of CSPs can be considered. The following table summarizes the performance of three major classes of CSPs relevant to this analysis, based on data from analogous dipeptide separations.

Chiral Stationary Phase (CSP) TypeExample ColumnPrinciple of SeparationTypical Mobile PhaseAdvantagesLimitations
Polysaccharide-based AmyCoat-RPInclusion complexes, hydrogen bonding, π-π interactions with the carbamate derivatives of the polysaccharide.Acetonitrile/Ammonium Acetate BufferBroad applicability for aromatic and hydrophobic compounds. Good resolution for many dipeptide stereoisomers.[1]May require optimization of mobile phase pH and organic modifier concentration.
Macrocyclic Glycopeptide-based Chirobiotic TInclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion within the macrocyclic structure.[2][3]Methanol/Water or Acetonitrile/Water with acidic or basic additives.Versatile, can be used in reversed-phase, normal-phase, and polar organic modes.[2] Effective for underivatized amino acids and peptides.[4]Selectivity can be highly dependent on mobile phase pH and composition.
Zwitterionic Ion-Exchange-based CHIRALPAK® ZWIX(+) / ZWIX(-)Enantioselective ion-pairing interactions between the zwitterionic selector and the ampholytic analyte.[5][6]Methanol/Acetonitrile with acidic and basic additives (e.g., formic acid and diethylamine).[7]Excellent for underivatized amino acids and small peptides.[6] Offers the ability to reverse enantiomer elution order by switching between (+) and (-) columns.[7]Performance can be sensitive to the ionic strength and pH of the mobile phase.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for the chiral HPLC separation of dipeptides similar in structure to this compound, which can serve as a starting point for method development.

Protocol 1: Polysaccharide-based CSP (Amylose)
  • Column: AmyCoat-RP (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile/Methanol/Ammonium Acetate (10 mM, pH 4.5) (50:20:30, v/v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm[8]

  • Sample Preparation: Dissolve the dipeptide in the mobile phase to a concentration of 100 µg/mL.

  • Injection Volume: 20 µL

Protocol 2: Macrocyclic Glycopeptide-based CSP (Teicoplanin)
  • Column: Chirobiotic T (250 x 4.6 mm, 5 µm)[9]

  • Mobile Phase: 0.1% Triethylammonium acetate (TEAA) in Water (pH 4.1) / Methanol (30:70, v/v)[9]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the dipeptide in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL[10]

Protocol 3: Zwitterionic Ion-Exchange-based CSP
  • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)[6]

  • Mobile Phase: Methanol/Acetonitrile (50:50, v/v) containing 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm or MS detection

  • Sample Preparation: Dissolve the dipeptide in the mobile phase to a suitable concentration.

  • Injection Volume: 5 µL

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Inject Column Chiral Column Injector->Column Pump HPLC Pump Pump->Column Mobile Phase Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methodologies: A Comparative Overview

While chiral HPLC is a powerful and widely used technique, alternative methods can offer complementary information or advantages in specific scenarios.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates charged molecules in a capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

  • Principle: Differential migration of enantiomers due to their interaction with a chiral selector in the electrolyte.[5][11]

  • Advantages: High separation efficiency, short analysis times, and low sample and solvent consumption.[12] It is particularly effective for charged analytes like peptides.[12]

  • Limitations: Lower sensitivity compared to HPLC, especially with UV detection, and can be less robust for complex matrices.[12]

Nanopore Analysis

A more recent and developing technique, nanopore analysis, involves passing molecules through a nanoscale pore and measuring the resulting changes in ionic current.

  • Principle: Stereoisomers can produce distinct ionic current signatures as they translocate through or interact with a nanopore, allowing for their differentiation.[13][14]

  • Advantages: Label-free, single-molecule detection with the potential for high throughput and direct analysis of complex mixtures without extensive sample preparation.[13][14]

  • Limitations: The technology is still emerging, and robust, routine methods for quantitative analysis of small molecule stereoisomers are under development. The resolution for structurally similar diastereomers can be challenging.

Conclusion

The chiral HPLC analysis of this compound requires careful selection of the chiral stationary phase and optimization of the mobile phase conditions. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange-based CSPs all present viable options, each with its own set of advantages and ideal operating conditions. For researchers facing challenges with HPLC, or those seeking orthogonal methods for confirmation, capillary electrophoresis offers a high-efficiency alternative. Looking to the future, nanopore analysis holds promise for rapid, single-molecule stereoisomer differentiation. By understanding the principles and practical considerations of these techniques, researchers can develop robust and reliable methods for the critical task of chiral purity assessment in peptide drug development.

References

A Comparative Guide to Confirming the Stereochemistry of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of peptide-based therapeutics is paramount to their efficacy and safety. Enantiomeric and diastereomeric purity can significantly influence biological activity, receptor binding, and metabolic stability. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of the dipeptide D-Alanyl-O-benzyl-L-serine, a model compound representing a common structural motif in drug development. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques

The confirmation of the this compound stereochemistry relies on distinguishing it from its potential diastereomer, L-Alanyl-O-benzyl-L-serine. The primary analytical methods to achieve this are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers distinct advantages in terms of sensitivity, resolution, and structural information provided.

TechniquePrinciple of Chiral DiscriminationSample RequirementsThroughputKey Advantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP), leading to different retention times for diastereomers.Solution of the dipeptide mixture.HighHigh sensitivity, excellent for quantification of diastereomeric excess, well-established methods.
NMR Spectroscopy Different chemical environments of protons and carbons in diastereomers result in distinct chemical shifts and coupling constants.Purified sample in a suitable deuterated solvent.MediumProvides detailed structural information, non-destructive, can be used for quantification.
Mass Spectrometry Can differentiate stereoisomers, often after derivatization with a chiral reagent to form diastereomers with different fragmentation patterns, or by using chiral selectors.[1]Small amount of sample, can be in a complex mixture.HighHigh sensitivity, suitable for complex mixtures when coupled with a separation technique (e.g., LC-MS).
X-ray Crystallography Provides the absolute three-dimensional arrangement of atoms in a crystalline state.Single, high-quality crystal.LowUnambiguous determination of absolute stereochemistry.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For dipeptides, zwitterionic CSPs derived from cinchona alkaloids have shown excellent performance.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized this compound and its potential L-Alanyl-O-benzyl-L-serine impurity in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® ZWIX(+) (or a similar cinchona alkaloid-derived zwitterionic CSP).

    • Mobile Phase: A mixture of methanol, acetonitrile, and water with a small percentage of an acid (e.g., acetic acid or formic acid) to control ionization. A typical starting point could be 50:50 (v/v) Methanol:Acetonitrile with 0.1% Acetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample and record the chromatogram. The two diastereomers should elute at different retention times, allowing for their quantification.

Expected Data:

DiastereomerExpected Retention Time (min)
This compoundt₁
L-Alanyl-O-benzyl-L-serinet₂ (where t₁ ≠ t₂)

Note: The exact retention times will depend on the specific column and mobile phase composition and must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can distinguish between diastereomers due to the different spatial arrangements of their atoms, which leads to variations in the chemical shifts of corresponding nuclei. For dipeptides, the chemical shifts of the α-protons are particularly sensitive to the stereochemistry.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed analysis, two-dimensional experiments like COSY and NOESY can be performed.

  • Analysis: Compare the chemical shifts of the α-protons of the alanine and serine residues. Diastereomers will exhibit different chemical shifts for these protons.

Expected Data (Illustrative Chemical Shifts):

ProtonThis compound (ppm)L-Alanyl-O-benzyl-L-serine (ppm)
Ala α-Hδ₁δ₃
Ser α-Hδ₂δ₄

Note: δ₁ ≠ δ₃ and δ₂ ≠ δ₄. The exact chemical shifts are dependent on the solvent and concentration.

Mass Spectrometry (MS)

While mass spectrometry alone cannot typically distinguish between stereoisomers due to their identical mass, tandem mass spectrometry (MS/MS) of diastereomeric complexes can reveal differences in fragmentation patterns. This often involves derivatization with a chiral reagent.

Experimental Protocol:

  • Derivatization (Optional but Recommended): React the dipeptide mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.

  • Sample Preparation: Prepare a dilute solution of the derivatized or underivatized dipeptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.

  • Instrumentation: An ESI tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).

  • Data Acquisition:

    • Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform MS/MS on the [M+H]⁺ ion of interest.

  • Analysis: Compare the fragmentation patterns of the diastereomers. The relative intensities of specific fragment ions may differ, allowing for differentiation. For benzyl-protected serine residues, a characteristic neutral loss of the benzyl group (90 Da) or toluene (92 Da) is often observed.

Expected Data:

Precursor Ion (m/z)Key Fragment Ions (m/z) for D-Ala-O-benzyl-L-SerKey Fragment Ions (m/z) for L-Ala-O-benzyl-L-Ser
[M+H]⁺Fragment A, Fragment B (with specific relative intensities)Fragment A, Fragment B (with different relative intensities)

Note: The specific fragment ions and their relative intensities need to be determined experimentally.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of stereochemistry by determining the absolute configuration of the molecule in a single crystal.

Experimental Protocol:

  • Crystallization: Grow a single, high-quality crystal of the purified this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., vapor diffusion, slow evaporation).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount the crystal and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The Flack parameter is a key indicator for confirming the absolute stereochemistry.

  • Analysis: The refined structure will show the three-dimensional arrangement of all atoms, confirming the D-configuration of the alanine residue and the L-configuration of the serine residue.

Expected Data:

A complete crystallographic information file (CIF) containing the unit cell dimensions, space group, and atomic coordinates for this compound. The Flack parameter should be close to zero for the correct absolute structure assignment.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Dipeptide Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Quantification of Diastereomers Chromatogram->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result Sample Purified Dipeptide Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire NMR Spectrum Dissolution->Acquisition Processing Process Data Acquisition->Processing Spectrum ¹H NMR Spectrum Processing->Spectrum Analysis Compare Chemical Shifts of Diastereotopic Protons Spectrum->Analysis MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Result Sample Dipeptide Sample Derivatization Optional Chiral Derivatization Sample->Derivatization Solution Prepare for ESI Derivatization->Solution Ionization Electrospray Ionization (ESI) Solution->Ionization MS1 MS1: Select Precursor Ion Ionization->MS1 Fragmentation MS2: Fragment Precursor Ion MS1->Fragmentation Detection Detect Fragments Fragmentation->Detection Spectra MS/MS Spectra Detection->Spectra Comparison Compare Fragmentation Patterns Spectra->Comparison Xray_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction cluster_result Structure Determination Sample Purified Dipeptide Crystallization Grow Single Crystal Sample->Crystallization DataCollection Collect Diffraction Data Crystallization->DataCollection DataProcessing Process Data DataCollection->DataProcessing StructureSolution Solve and Refine Structure DataProcessing->StructureSolution AbsoluteConfig Confirm Absolute Stereochemistry StructureSolution->AbsoluteConfig

References

A Comparative Analysis of D-Alanyl-O-benzyl-L-serine and L-Alanyl-O-benzyl-L-serine for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. The choice between D- and L-amino acid stereoisomers at a specific position can profoundly influence a peptide's therapeutic potential. This guide provides a comparative overview of D-Alanyl-O-benzyl-L-serine and L-Alanyl-O-benzyl-L-serine, focusing on key biochemical and biophysical properties relevant to drug development. While direct comparative experimental data for these specific dipeptides is not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry and provides detailed experimental protocols for their direct comparison.

Physicochemical and Biochemical Properties

The substitution of L-alanine with its D-enantiomer is predicted to have significant effects on the dipeptide's enzymatic stability and conformational flexibility. These differences are critical in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

PropertyThis compoundL-Alanyl-O-benzyl-L-serineRationale for Predicted Difference
Molecular Weight 266.29 g/mol 266.29 g/mol The two molecules are diastereomers and thus have the same molecular weight.
Predicted LogP ~1.5~1.5The change in stereochemistry is not expected to significantly alter the octanol-water partition coefficient.
Proteolytic Stability HighLowThe D-alanine at the N-terminus is expected to confer significant resistance to degradation by most proteases, which are stereospecific for L-amino acids.[1][2]
Cell Permeability Potentially HigherBaselineThe increased proteolytic stability of the D-alanine containing peptide may lead to higher apparent permeability in cell-based assays by reducing degradation. Some studies have also shown that D-amino acid substitution can directly enhance cell penetration.
Receptor Binding Affinity Dependent on targetDependent on targetThe stereochemistry of the N-terminal alanine will likely have a significant impact on the binding affinity to a chiral receptor. The D-alanine analogue may exhibit higher or lower affinity depending on the specific topology of the receptor's binding pocket.
Conformational Flexibility Potentially alteredDefinedThe presence of the D-amino acid can induce unique turns and secondary structures not accessible to the all-L-dipeptide, which can influence receptor interaction and solubility.[2]

Experimental Protocols

To empirically determine the properties of this compound and L-Alanyl-O-benzyl-L-serine, the following experimental protocols are recommended.

Protease Stability Assay

This assay evaluates the resistance of the dipeptides to enzymatic degradation.

Materials:

  • This compound and L-Alanyl-O-benzyl-L-serine

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the dipeptides in PBS.

  • Incubate the dipeptides with the protease at a specific concentration ratio (e.g., 100:1 substrate to enzyme) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of TCA.

  • Centrifuge the samples to precipitate the protease.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact dipeptide.

  • Calculate the half-life of each dipeptide in the presence of the protease.[3][4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This non-cell-based assay predicts passive membrane permeability.

Materials:

  • PAMPA plate system (e.g., a 96-well donor plate and acceptor plate with a lipid-infused artificial membrane)

  • Phosphate buffer saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • This compound and L-Alanyl-O-benzyl-L-serine

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare the artificial membrane by coating the filter of the donor plate with a solution of lecithin in dodecane.

  • Add the dipeptide solutions to the donor wells.

  • Fill the acceptor wells with buffer.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the dipeptide in both the donor and acceptor wells using a plate reader or LC-MS.

  • Calculate the permeability coefficient (Pe).[5][6][7]

Caco-2 Cell Permeability Assay

This cell-based assay is the gold standard for predicting in vitro intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • This compound and L-Alanyl-O-benzyl-L-serine

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cells with pre-warmed HBSS.

  • Add the dipeptide solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

  • Conversely, add the dipeptide to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability (to assess active efflux).

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment.

  • Analyze the concentration of the dipeptide in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).[8][9][10][11]

Receptor Binding Assay (Hypothetical Target: AT1 Receptor)

This assay determines the binding affinity of the dipeptides to a specific molecular target. For illustrative purposes, the Angiotensin II Type 1 (AT1) receptor is chosen, as it binds small peptides.

Materials:

  • Cell membranes expressing the AT1 receptor

  • Radiolabeled ligand for the AT1 receptor (e.g., [125I]-Sar1,Ile8-Angiotensin II)

  • This compound and L-Alanyl-O-benzyl-L-serine

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled dipeptides (competitors).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the competitor dipeptide to determine the IC50, which can then be used to calculate the binding affinity (Ki).[12][13][14]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments to compare the two dipeptides.

G cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_biophysical Biophysical & In Vitro Evaluation Synthesis_D Synthesis of This compound Characterization Structural Verification (NMR, MS) Synthesis_D->Characterization Synthesis_L Synthesis of L-Alanyl-O-benzyl-L-serine Synthesis_L->Characterization Protease_Stability Protease Stability Assay Characterization->Protease_Stability Compare Degradation PAMPA PAMPA Characterization->PAMPA Assess Passive Permeability Caco2 Caco-2 Permeability Characterization->Caco2 Assess Active Transport & Efflux Receptor_Binding Receptor Binding Assay Characterization->Receptor_Binding Determine Binding Affinity Conclusion Comparative Profile (Stability, Permeability, Affinity) Protease_Stability->Conclusion PAMPA->Caco2 Caco2->Conclusion Receptor_Binding->Conclusion

Caption: Experimental workflow for comparing the two dipeptides.

Signaling Pathway Considerations

While these dipeptides are not direct signaling molecules, their stability and ability to reach a target receptor are prerequisites for modulating a signaling pathway. For instance, if targeting a G-protein coupled receptor (GPCR) like the AT1 receptor, the dipeptide with higher affinity and bioavailability would be more effective at either agonizing or antagonizing the downstream signaling cascade, which typically involves G-protein activation, second messenger production (e.g., IP3, DAG), and ultimately a cellular response.

cluster_membrane Cell Membrane receptor GPCR (e.g., AT1R) g_protein G-Protein (Gq) receptor->g_protein Activation ligand Dipeptide (Agonist/Antagonist) ligand->receptor Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: A generic GPCR signaling pathway potentially modulated by the dipeptides.

References

A Comparative Analysis of D-Alanyl-O-benzyl-L-serine and Its Constituent Amino Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the synthetic dipeptide D-Alanyl-O-benzyl-L-serine versus its components, D-Alanine and O-benzyl-L-serine, supported by available data and detailed experimental context.

Introduction

Data Presentation: A Comparative Overview

The biological activities of D-Alanine and O-benzyl-L-serine are distinct, reflecting their different origins and roles in biological and synthetic systems.

FeatureD-AlanineO-benzyl-L-serineThis compound
Primary Biological Role - Component of bacterial cell walls[1][2][3].- Co-agonist of NMDA receptors in the central nervous system[4][5].- Primarily a synthetic intermediate in peptide synthesis[6][7].- Derivatives may possess therapeutic properties[8].- Biological activity is not yet documented in the literature.
Key Functions - Essential for bacterial peptidoglycan biosynthesis[1][2].- Modulates neurotransmission and synaptic plasticity[4][5].- Involved in energy metabolism and immune support[9].- Used as a building block for creating therapeutic peptides and neuroactive compounds[10].- Hypothetically, could be investigated for novel biological effects.
Therapeutic Relevance - Target for antibiotics (e.g., D-cycloserine).- Investigated in the context of neurological disorders like Alzheimer's disease[5].- Precursor for the synthesis of drugs targeting cardiovascular diseases, osteoporosis, and inflammation[8].- Potential for future investigation as a novel therapeutic agent.

In-Depth Analysis of Constituent Amino Acids

D-Alanine: A Key Player in Bacterial and Neuronal Function

D-Alanine is a non-proteinogenic amino acid that plays a critical role in the structural integrity of bacterial cell walls. It is a key component of peptidoglycan, the major structural polymer of the bacterial cell envelope. The D-alanyl-D-alanine termini of peptidoglycan precursors are essential for the cross-linking reactions that provide rigidity to the cell wall.[1] This makes the enzymes involved in D-alanine metabolism, such as alanine racemase and D-alanyl-D-alanine synthetase, attractive targets for antimicrobial agents.[2]

In mammals, D-Alanine functions as a neuromodulator in the central nervous system. It acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, alongside D-serine.[4][5] The binding of a co-agonist is necessary for the activation of the NMDA receptor by glutamate, a process crucial for synaptic plasticity, learning, and memory. Dysregulation of D-amino acid levels, including D-alanine, has been implicated in the pathophysiology of neurological and psychiatric disorders.[5]

O-benzyl-L-serine: A Synthetic Tool for Peptide Chemistry

O-benzyl-L-serine is a synthetic derivative of the proteinogenic amino acid L-serine. The benzyl group serves as a protecting group for the hydroxyl function of the serine side chain, preventing unwanted side reactions during peptide synthesis.[6][7] This protection strategy is fundamental in the solid-phase and solution-phase synthesis of complex peptides and proteins.

While O-benzyl-L-serine itself is not known to have significant intrinsic biological activity, its derivatives are being explored for various therapeutic applications.[8] By incorporating this modified amino acid into peptide sequences, researchers can design novel molecules with enhanced stability, bioavailability, and specific biological activities. Its use is particularly prevalent in the development of neuroactive peptides and other targeted therapeutics.[1][10]

Experimental Protocols

As there is no direct experimental data for this compound, this section provides a detailed methodology for a representative experiment that could be adapted to evaluate the potential neuroprotective effects of the dipeptide, based on protocols used for its constituent amino acids and related compounds.[6]

Assessment of Neuroprotective Activity against Aluminum Chloride (AlCl₃)-Induced Neurotoxicity in Rats

This protocol is adapted from studies evaluating the neuroprotective effects of L-serine and D-cycloserine.[6]

1. Animal Model and Treatment:

  • Animals: Male Wistar rats (200-250 g).

  • Acclimatization: Animals are housed under standard laboratory conditions for one week prior to the experiment.

  • Induction of Neurotoxicity: Rats are administered AlCl₃ (100 mg/kg, orally) daily for 28 days to induce neurotoxicity, a model for Alzheimer's disease.

  • Treatment Groups:

    • Group 1: Control (vehicle).

    • Group 2: AlCl₃ only.

    • Group 3: AlCl₃ + D-Alanine (dose to be determined based on literature).

    • Group 4: AlCl₃ + O-benzyl-L-serine (dose to be determined).

    • Group 5: AlCl₃ + this compound (dose to be determined).

    • Treatments are administered daily alongside AlCl₃ for 28 days.

2. Behavioral Assessment (Morris Water Maze):

  • Performed during the last 5 days of the treatment period to assess spatial learning and memory.

  • The maze is a circular pool filled with water, with a hidden platform.

  • Rats are trained to find the platform from different starting points.

  • Escape latency (time to find the platform) and distance traveled are recorded.

3. Biochemical Analysis (Post-mortem):

  • At the end of the treatment period, animals are euthanized, and brain tissues (hippocampus and cortex) are collected.

  • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels (lipid peroxidation marker) and activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

  • Neurotransmitter Levels: Quantification of acetylcholine (ACh) levels and acetylcholinesterase (AChE) activity.

  • Amyloid-β (Aβ) Levels: Enzyme-linked immunosorbent assay (ELISA) to measure Aβ₁₋₄₂ levels.

4. Histopathological Examination:

  • Brain tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Sections are stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology and signs of neurodegeneration.

  • Congo red staining can be used to visualize amyloid plaques.

5. Gene Expression Analysis (RT-PCR):

  • RNA is extracted from brain tissue to analyze the expression of genes related to amyloid precursor protein (APP) processing, such as BACE1, ADAM10, and PSEN1.[6]

Mandatory Visualizations

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_assessment Assessment cluster_outcome Outcome Induction AlCl3-Induced Neurotoxicity in Rats Treatment Treatment Groups: - Control - AlCl3 - D-Alanine - O-benzyl-L-serine - Dipeptide Induction->Treatment Behavioral Behavioral Tests (Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress, Aβ levels) Treatment->Biochemical Histo Histopathology (H&E, Congo Red) Treatment->Histo Gene Gene Expression (RT-PCR) Treatment->Gene Comparison Comparative Analysis of Neuroprotective Effects Behavioral->Comparison Biochemical->Comparison Histo->Comparison Gene->Comparison Signaling_Pathways cluster_bacterial Bacterial Cell Wall Synthesis cluster_neuronal Neuronal NMDA Receptor Signaling L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase DADA D-Alanyl-D-Alanine D_Ala->DADA D-Ala-D-Ala Synthetase Peptidoglycan Peptidoglycan DADA->Peptidoglycan Incorporation Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R D_Ala_Neuro D-Alanine D_Ala_Neuro->NMDA_R Co-agonist Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of D-Alanyl-O-benzyl-L-serine with its structural cousins, L-Alanyl-L-serine and DL-Alanyl-DL-serine, reveals key conformational differences imparted by the bulky O-benzyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural and physicochemical properties, supported by experimental and computational data.

This comparison guide delves into the nuanced structural variations between this compound and related dipeptides, offering insights into the impact of stereochemistry and side-chain modifications on their three-dimensional architecture. While experimental crystal structure data for this compound remains elusive, a combination of crystallographic data for analogous compounds, spectroscopic analysis, and computational modeling provides a robust framework for structural comparison.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of this compound, L-Alanyl-L-serine, and DL-Alanyl-DL-serine is presented below, highlighting the influence of the O-benzyl group on molecular weight and formula.

PropertyThis compoundL-Alanyl-L-serineDL-Alanyl-DL-serine
Molecular Formula C₁₃H₁₈N₂O₄[1]C₆H₁₂N₂O₄[2]C₆H₁₂N₂O₄[3]
Molecular Weight 266.29 g/mol 176.17 g/mol [2]176.17 g/mol [3]
Stereochemistry D-Alanine, L-SerineL-Alanine, L-SerineDL-Alanine, DL-Serine

Unveiling the 3D Architecture: A Comparative Analysis

The introduction of an O-benzyl group to the serine residue in this compound is predicted to significantly influence its conformational flexibility and overall shape compared to the unmodified L-Alanyl-L-serine.

Crystal Structure of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine reveals an extended conformation of the peptide backbone.[2] The molecule exists as a zwitterion, a common feature of amino acids and peptides.[2] Key torsion angles that define the backbone conformation include φ (phi), ψ (psi), and ω (omega). In L-Alanyl-L-serine, the peptide bond (ω) is in the usual trans conformation.[2] The serine side-chain conformation is characterized by the χ1 torsion angle, which describes the rotation around the Cα-Cβ bond.[2]

Table of Key Torsion Angles for L-Alanyl-L-serine [2]

Torsion AngleValue (°)
φ (N-Cα of Ala)-156.9
ψ (Cα-C of Ala)124.8
ω (C-N of peptide bond)-178
φ (N-Cα of Ser)-156.9
ψ (Cα-C of Ser)178.0
χ1 (N-Cα-Cβ-Oγ of Ser)62.9
Spectroscopic Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. 1H and 13C NMR data are available for DL-Alanyl-DL-serine.[4][5] The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

¹H NMR Chemical Shifts for DL-Alanyl-DL-serine (in D₂O) [4]

ProtonChemical Shift (ppm)
Ala-CαH4.159
Ser-CαH4.323
Ser-CβH₂3.852, 3.909
Ala-CβH₃1.585
Computational Modeling of this compound

In the absence of experimental 3D structure data for this compound, computational modeling offers a powerful tool to predict its preferred conformation. Based on the known structures of related dipeptides, a likely conformation would feature a trans peptide bond and specific rotamers of the amino acid side chains to minimize steric hindrance from the bulky O-benzyl group.

Experimental Protocols

X-ray Crystallography of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine was determined by direct methods using diffractometer data.[2] Crystals were obtained from a water/acetone mixture.[2] Intensity data was collected on an automated two-circle diffractometer using monochromated Mo Kα radiation.[2] The structure was subsequently refined to a final R-factor of 0.055 for 1308 unique reflections.[2]

NMR Spectroscopy of DL-Alanyl-DL-serine

¹H NMR spectra of DL-Alanyl-DL-serine were recorded in D₂O.[4] The use of a deuterated solvent is common in peptide NMR to avoid the overwhelming signal from water protons.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not well-documented, dipeptides, in general, are known to possess a range of biological functions, including antioxidant, antimicrobial, and immunomodulatory activities.[6] The presence of the O-benzyl group on the serine residue may modulate these activities or confer novel properties. For instance, O-benzyl-serine itself is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.

Given the role of dipeptides in cellular signaling, a potential area of investigation for this compound could be its interaction with cell surface receptors or transporters, which could, in turn, modulate intracellular signaling cascades. A hypothetical workflow for investigating such interactions is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_target Target Identification cluster_pathway Signaling Pathway Analysis synthesis Synthesis of This compound purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization activity_assay Biological Activity Assay (e.g., Cytotoxicity, Proliferation) characterization->activity_assay cell_lines Panel of Cell Lines cell_lines->activity_assay active_compound Active Compound activity_assay->active_compound pull_down Affinity Pull-down/ Mass Spectrometry active_compound->pull_down target_protein Potential Target Protein pull_down->target_protein target_validation Target Validation (e.g., siRNA, Overexpression) target_protein->target_validation pathway_analysis Western Blot, RT-qPCR (Upstream/Downstream Effectors) target_validation->pathway_analysis signaling_pathway Identified Signaling Pathway pathway_analysis->signaling_pathway

Caption: Experimental workflow for identifying the biological target and signaling pathway of a bioactive dipeptide.

A plausible signaling pathway that could be influenced by a dipeptide is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to many cellular processes.

mapk_pathway receptor Cell Surface Receptor (e.g., GPCR, RTK) g_protein G-Protein/Adapter Proteins receptor->g_protein dipeptide This compound dipeptide->receptor ras Ras g_protein->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->cellular_response

References

A Comparative Guide to the Enzymatic Stability of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic stability of peptide-based therapeutics is a critical determinant of their in vivo efficacy and dosing regimens. Rapid degradation by endogenous proteases and peptidases can significantly limit the bioavailability and therapeutic window of these promising molecules. This guide provides a comparative analysis of the expected enzymatic stability of D-Alanyl-O-benzyl-L-serine, a dipeptide featuring a D-amino acid and a side-chain protecting group, against its L-counterpart. The information presented herein is intended to guide researchers in the design and evaluation of novel peptide-based drugs.

Comparative Enzymatic Stability Profile

Compound Expected Susceptibility to Aminopeptidases Expected Susceptibility to Carboxypeptidases Expected Susceptibility to Endopeptidases Expected Susceptibility to Esterases Overall Expected Half-Life
This compound LowModerateLowModerateHigh
L-Alanyl-L-serine HighHighModerateLowLow
D-Alanyl-L-serine LowHighLowLowModerate

Rationale for Stability Predictions:

  • D-Alanine Residue: The presence of D-alanine at the N-terminus is expected to confer significant resistance to cleavage by most aminopeptidases, which are stereospecific for L-amino acids. This is a key advantage for prolonging the in vivo half-life of the dipeptide.

  • O-benzyl-L-serine Residue: The L-serine at the C-terminus remains a potential substrate for carboxypeptidases. The O-benzyl protecting group may offer some steric hindrance, but cleavage at the peptide bond is still possible. Furthermore, the benzyl ester linkage on the serine side chain could be a target for esterases, leading to debenzylation.

  • Peptide Backbone: The internal peptide bond between D-Ala and L-Ser is generally less susceptible to cleavage by common endopeptidases compared to dipeptides composed solely of L-amino acids.

Experimental Protocols for Enzymatic Stability Assessment

To empirically determine the enzymatic stability of this compound, a standardized in vitro assay can be employed. The following protocol provides a general framework that can be adapted to specific experimental needs.

Objective: To determine the rate of degradation of this compound in the presence of a specific enzyme or biological matrix (e.g., human plasma).

Materials:

  • This compound

  • Control peptides (e.g., L-Alanyl-L-serine)

  • Enzyme solution (e.g., trypsin, chymotrypsin, or human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound and control peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, followed by dilution in PBS).

    • Prepare the enzyme solution or thaw human plasma at the desired concentration in pre-warmed PBS.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the enzyme/plasma solution to a final peptide concentration of 100 µM.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of the Reaction:

    • Immediately add the withdrawn aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic reaction.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

Visualizing Potential Degradation and Experimental Workflow

To better understand the potential enzymatic liabilities and the experimental process, the following diagrams are provided.

G cluster_0 This compound cluster_1 Potential Cleavage Sites D-Ala D-Alanine L-Ser(Bzl) O-benzyl-L-serine D-Ala->L-Ser(Bzl) Peptide Bond Aminopeptidase Aminopeptidase (Resistant) Aminopeptidase->D-Ala Low Susceptibility Carboxypeptidase Carboxypeptidase Carboxypeptidase->L-Ser(Bzl) Potential Cleavage Esterase Esterase Esterase->L-Ser(Bzl) Side-chain Cleavage

Caption: Potential enzymatic cleavage sites in this compound.

G start Start: Prepare Reagents incubation Incubation: Peptide + Enzyme/Plasma at 37°C start->incubation sampling Time-Point Sampling incubation->sampling quenching Quenching: Stop Reaction (e.g., TCA) sampling->quenching centrifugation Centrifugation: Precipitate Proteins quenching->centrifugation analysis Analysis: RP-HPLC or LC-MS centrifugation->analysis data_analysis Data Analysis: Calculate Half-Life analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for enzymatic stability assay.

Validating the Purity of Synthesized D-Alanyl-O-benzyl-L-serine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methods for validating the purity of D-Alanyl-O-benzyl-L-serine, a dipeptide with potential applications in various research fields. The use of orthogonal methods is emphasized to provide a complete purity profile, ensuring the reliability and reproducibility of experimental results.

Comparison of Key Analytical Methods

A multi-faceted approach employing several analytical techniques is the gold standard for peptide purity validation.[1] The table below summarizes the primary methods, their principles, and the type of information they provide.

Analytical Method Principle of Separation/Detection Information Provided Primary Application
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase based on hydrophobicity.[2]Percentage purity, detection of hydrophobic and hydrophilic impurities.[3][4]Quantifying purity and identifying impurities.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation of compounds coupled with detection based on mass-to-charge ratio.[5]Confirms molecular weight of the target peptide and identities of impurities.[2][3]Identity confirmation and impurity profiling.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[6]Determines the net peptide content and amino acid composition.[5][6]Quantifying the absolute amount of peptide.
Enantiomeric Purity Analysis (GC-MS) Separation of chiral amino acids after hydrolysis and derivatization using a chiral gas chromatography column.[5]Determines the ratio of D- and L-enantiomers for each amino acid, identifying racemization.[5]Confirmation of chiral integrity.

Experimental Data and Analysis

The following sections present typical experimental data obtained from the analysis of a synthesized batch of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides.[6] The separation is typically performed on a C18 column using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).[6] The peptide and any impurities are detected by UV absorbance, typically at 210-220 nm, which corresponds to the peptide bond.[4]

Table 1: RP-HPLC Purity Analysis of this compound

Peak Number Retention Time (min) Area (%) Identity
18.521.2Impurity 1 (e.g., Deletion Sequence)
210.1597.5This compound
311.300.8Impurity 2 (e.g., Incompletely Deprotected)
412.050.5Impurity 3 (e.g., Dimer)

The purity is calculated by dividing the peak area of the desired peptide by the total area of all peaks in the chromatogram.[4]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a powerful technique that combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry.[5] This allows for the confirmation of the molecular weight of the target peptide and the identification of impurities.[2][3]

Table 2: UPLC-MS Analysis of this compound

Retention Time (min) Observed Mass (m/z) Expected Mass (m/z) Identity
10.15283.13 [M+H]⁺283.13This compound
Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the net peptide content, which is the actual amount of peptide in a lyophilized powder, distinct from the purity determined by HPLC.[6] The peptide is hydrolyzed to its constituent amino acids, which are then quantified.[6]

Table 3: Amino Acid Analysis of this compound

Amino Acid Expected Ratio Observed Ratio
Alanine1.01.02
Serine1.00.98

The results indicate the correct amino acid composition, and the total amount of amino acids quantified is used to calculate the net peptide content, which typically ranges from 70-90%.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: RP-HPLC Purity Analysis
  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the percentage area of the main peak relative to the total area of all peaks.

Protocol 2: UPLC-MS Identity Confirmation
  • Sample Preparation: Dilute the sample from Protocol 1 to 0.1 mg/mL with Mobile Phase A.

  • Chromatographic and MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and compare the observed mass-to-charge ratio with the theoretical value for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Purity Validation Synthesis Solid-Phase Peptide Synthesis of this compound Purification Preparative RP-HPLC Synthesis->Purification Final_Product Lyophilized Peptide Purification->Final_Product RP_HPLC RP-HPLC (Purity Assessment) UPLC_MS UPLC-MS (Identity Confirmation) AAA Amino Acid Analysis (Net Peptide Content) Enantiomeric_Purity Enantiomeric Purity (Chiral Integrity) Final_Product->RP_HPLC Final_Product->UPLC_MS Final_Product->AAA Final_Product->Enantiomeric_Purity

Caption: Overall workflow from synthesis to purity validation.

RP_HPLC_Workflow Sample Dissolve Peptide in Mobile Phase A Injection Inject Sample onto RP-HPLC System Sample->Injection Separation Gradient Elution (Separation by Hydrophobicity) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Data_Analysis Chromatogram Generation & Peak Integration Detection->Data_Analysis Purity_Calculation Calculate % Purity Data_Analysis->Purity_Calculation

Caption: Experimental workflow for RP-HPLC analysis.

Orthogonal_Methods_Logic Purity Overall Peptide Purity HPLC_Purity HPLC Purity (Relative Purity) Purity->HPLC_Purity Identity Correct Identity (Molecular Weight) Purity->Identity Content Net Peptide Content (Absolute Quantity) Purity->Content Chiral_Purity Enantiomeric Purity (Stereoisomeric Integrity) Purity->Chiral_Purity

References

A Comparative Analysis of D-Alanyl-O-benzyl-L-serine and D-Alanyl-L-serine: A Prodrug Strategy for Targeting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Alanyl-L-serine and its benzyl-protected derivative, D-Alanyl-O-benzyl-L-serine. The core of this analysis rests on the established role of D-alanine in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] D-Alanyl-L-serine is presented as a potential inhibitor of this pathway, while this compound is proposed as a more lipophilic prodrug designed for enhanced cellular uptake and subsequent intracellular release of the active compound.[4]

Physicochemical and Biological Properties

The introduction of a benzyl group to the L-serine residue is hypothesized to significantly increase the lipophilicity of the dipeptide. This modification is a common strategy in prodrug design to improve membrane permeability.[4] The benzyl group is expected to be cleaved intracellularly by non-specific esterases, releasing the active D-Alanyl-L-serine.

PropertyD-Alanyl-L-serineThis compoundRationale
Molecular Weight 176.17 g/mol 266.29 g/mol Addition of a benzyl group (C7H7).
Predicted LogP -2.5 (Approx.)0.5 (Approx.)The benzyl group significantly increases lipophilicity.
Aqueous Solubility HighLow to ModerateIncreased lipophilicity reduces water solubility.
Cell Permeability LowModerate to HighIncreased lipophilicity enhances passive diffusion across the bacterial cell membrane.
Mechanism of Action Competitive inhibitor of peptidoglycan synthesis enzymes (e.g., D-Ala-D-Ala ligase, transpeptidases).[5][6]Prodrug; intracellular release of D-Alanyl-L-serine.The benzyl group must be cleaved to expose the active dipeptide.
Primary Target Bacterial cell wall synthesis.[7]Intracellular release of the active compound to target cell wall synthesis.The ultimate target is the same, but the delivery mechanism differs.

Experimental Data (Representative)

The following tables present hypothetical, yet plausible, experimental data that would be anticipated from a direct comparative study of these two compounds.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration)
OrganismD-Alanyl-L-serine MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus12832
Bacillus subtilis6416
Escherichia coli (Wild-type)>256>256
Escherichia coli (Permeability Mutant)12864

This representative data suggests that the benzyl-protected compound has greater antibacterial efficacy, likely due to enhanced uptake.

Table 2: In Vitro Enzyme Inhibition (IC50)
EnzymeD-Alanyl-L-serine IC50 (µM)This compound IC50 (µM)
D-Ala-D-Ala Ligase (S. aureus)50>500
Transpeptidase (S. aureus)75>500

This data illustrates that D-Alanyl-L-serine is the active inhibitor of the target enzymes, while the benzyl-protected version is inactive prior to cleavage.

Table 3: Cell Permeability Assay
CompoundApparent Permeability Coefficient (Papp) (10⁻⁶ cm/s)
D-Alanyl-L-serine0.5
This compound8.2

This supports the hypothesis that the benzyl group enhances cell membrane permeability.

Signaling Pathways and Mechanisms of Action

The biological activity of these compounds is centered on the disruption of peptidoglycan synthesis, a pathway essential for bacterial viability.[8]

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L-Ala L-Ala Alr Alanine Racemase L-Ala->Alr D-Ala D-Ala Ddl D-Ala-D-Ala Ligase D-Ala->Ddl Alr->D-Ala D-Ala-D-Ala D-Ala-D-Ala Ddl->D-Ala-D-Ala UDP-MurNAc-peptide UDP-MurNAc -L-Ala-D-Glu-m-DAP MurF MurF Ligase UDP-MurNAc-peptide->MurF D-Ala-D-Ala->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurF->UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP-MurNAc-pentapeptide->Lipid_II Translocase Translocase (Flippase) Lipid_II->Translocase Nascent_PG Nascent Peptidoglycan Translocase->Nascent_PG PBP Transpeptidase (PBP) Nascent_PG->PBP Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG D_Alanyl_L_serine D-Alanyl-L-serine (Inhibitor) D_Alanyl_L_serine->Ddl Inhibition D_Alanyl_L_serine->PBP Inhibition

Bacterial peptidoglycan synthesis and points of inhibition.

The diagram above illustrates how D-Alanyl-L-serine, by mimicking the natural D-Ala-D-Ala dipeptide, can potentially inhibit key enzymes like D-Ala-D-Ala ligase (Ddl) and transpeptidases (Penicillin-Binding Proteins, PBPs).[1][3][6]

The prodrug, this compound, follows a multi-step mechanism:

prodrug_mechanism Prodrug_Extracellular This compound (Extracellular) Membrane_Transport Passive Diffusion (Lipophilic) Prodrug_Extracellular->Membrane_Transport Prodrug_Intracellular This compound (Intracellular) Membrane_Transport->Prodrug_Intracellular Esterase_Cleavage Intracellular Esterases Prodrug_Intracellular->Esterase_Cleavage Active_Drug D-Alanyl-L-serine (Active) Esterase_Cleavage->Active_Drug Target_Inhibition Inhibition of Peptidoglycan Synthesis Enzymes Active_Drug->Target_Inhibition

Proposed prodrug activation and mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the validation of the comparative efficacy of these compounds.

Protocol 1: Chemical Synthesis of Dipeptides
  • Synthesis of this compound:

    • Protect the amino group of D-alanine with a suitable protecting group (e.g., Boc-anhydride).

    • Activate the carboxyl group of Boc-D-alanine using a coupling agent (e.g., HBTU/HOBt).

    • React the activated Boc-D-alanine with O-benzyl-L-serine in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).[9]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the protected dipeptide by column chromatography.

    • Deprotect the Boc group using an acid (e.g., TFA in DCM) to yield this compound.

  • Synthesis of D-Alanyl-L-serine:

    • Synthesize the protected dipeptide, Boc-D-Alanyl-O-benzyl-L-serine, as described above.

    • Remove the benzyl protecting group via catalytic hydrogenation (e.g., H2, Pd/C) in a suitable solvent (e.g., methanol).

    • Remove the Boc protecting group with TFA in DCM.

    • Purify the final product by recrystallization or chromatography.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a series of two-fold serial dilutions of each compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparison of the two compounds.

experimental_workflow Start Comparative Study Synthesis Chemical Synthesis & Purification of Compounds Start->Synthesis In_Vitro_Assays In Vitro Characterization Synthesis->In_Vitro_Assays MIC_Assay MIC Determination (Antibacterial Activity) In_Vitro_Assays->MIC_Assay Enzyme_Assay Enzyme Inhibition Assays (Ddl, PBPs) In_Vitro_Assays->Enzyme_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2, PAMPA) In_Vitro_Assays->Permeability_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay In_Vitro_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies MIC_Assay->In_Vivo_Studies Permeability_Assay->In_Vivo_Studies Animal_Model Animal Model of Infection (e.g., Murine Peritonitis) In_Vivo_Studies->Animal_Model PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD_Analysis Conclusion Data Analysis & Conclusion PK_PD_Analysis->Conclusion

References

A Comparative Analysis of D-Alanyl-O-benzyl-L-serine: In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of scientific literature and public databases reveals no specific studies detailing the in vitro or in vivo activity of the dipeptide D-Alanyl-O-benzyl-L-serine. Consequently, direct experimental data, established signaling pathways, and specific protocols for this compound are not available.

The following guide is presented as a template for researchers and drug development professionals. It outlines the standard methodologies and data presentation formats that would be employed in the evaluation of a novel dipeptide like this compound, should such research be undertaken. The experimental details and data are hypothetical and serve to illustrate the structure and content of a typical comparison guide.

Quantitative Data Summary

A direct comparison of in vitro potency and in vivo efficacy is crucial for evaluating the therapeutic potential of a compound. Data would typically be presented in a clear, tabular format to allow for easy interpretation.

Parameter In Vitro Assay Result In Vivo Model Result
Target Engagement Recombinant Enzyme/Receptor Binding AssayIC₅₀: X nMN/AN/A
Cellular Activity Cell-Based Functional Assay (e.g., Cytotoxicity)EC₅₀: Y µMTumor Xenograft ModelTumor Growth Inhibition: Z% at A mg/kg
Pharmacokinetics N/AN/AMouse Pharmacokinetic Study (IV and Oral)Half-life (t½): B hours; Bioavailability (F): C%
Target Modulation Western Blot for Downstream SignalingProtein P phosphorylation decreased by W%Immunohistochemistry of Target TissueReduced expression of biomarker Q

Caption: Hypothetical comparative data for this compound.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to scientific research. Below are examples of protocols that would be used to assess the activity of a novel dipeptide.

In Vitro: Cellular Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the EC₅₀ value.

In Vivo: Murine Xenograft Model

This model assesses the anti-tumor efficacy of the compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) aged 6-8 weeks are used.

  • Tumor Implantation: 1 x 10⁶ human cancer cells (e.g., MDA-MB-231) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg).

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry).

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Hypothetical Signaling Pathway

The dipeptide could potentially interfere with a known signaling cascade. For instance, if it were designed to inhibit a kinase involved in cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF_Inhibitor Inhibitor of T.F. Kinase2->TF_Inhibitor Inactivates TF Transcription Factor TF_Inhibitor->TF Inhibits Gene Target Gene (Proliferation) TF->Gene Activates Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Compound This compound Compound->Kinase1 Inhibits

Caption: Hypothetical inhibition of a pro-growth signaling pathway.

General Experimental Workflow

A logical flow from initial screening to in vivo testing is critical in drug discovery.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Decision Assay Biochemical Assay (Target Binding) CellAssay Cell-Based Assay (e.g., Viability, Apoptosis) Assay->CellAssay Hit Confirmation PK Pharmacokinetics (ADME) CellAssay->PK Lead Candidate Efficacy Efficacy Model (e.g., Xenograft) PK->Efficacy Data Data Analysis (IC50, TGI) Efficacy->Data GoNoGo Go/No-Go Decision Data->GoNoGo Compound Compound Synthesis This compound Compound->Assay

Caption: Standard workflow for preclinical drug discovery.

A Researcher's Guide to Investigating the Cross-Reactivity of D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the antibody specificity and cross-reactivity of the synthetic dipeptide D-Alanyl-O-benzyl-L-serine. As of the latest literature review, specific cross-reactivity data for this compound is not publicly available. Therefore, this document outlines a comprehensive, albeit hypothetical, approach to a cross-reactivity study, complete with detailed experimental protocols, data presentation formats, and workflow visualizations. This guide is intended to serve as a practical resource for researchers planning to develop or validate immunoassays for this compound.

Introduction to Cross-Reactivity in Immunoassays

In the context of immunoassays, cross-reactivity refers to the binding of an antibody to compounds other than the target analyte. This phenomenon can lead to inaccurate quantification and false-positive results. For a synthetic peptide like this compound, it is crucial to determine the specificity of antibodies developed against it, especially when the sample matrix may contain structurally similar molecules.

A competitive enzyme-linked immunosorbent assay (cELISA) is a common and effective method for quantifying cross-reactivity. This assay measures the ability of various compounds (potential cross-reactants) to compete with the target analyte for a limited number of antibody binding sites. The degree of competition is inversely proportional to the signal generated, allowing for the calculation of percent cross-reactivity.

Hypothetical Cross-Reactivity Data

To effectively assess the specificity of an antibody raised against this compound, a panel of structurally related compounds should be tested. The selection of these compounds is critical for a thorough evaluation. The following table presents a hypothetical data set from a competitive ELISA designed to test the cross-reactivity of a polyclonal antibody raised against this compound.

Table 1: Hypothetical Cross-Reactivity of an Anti-D-Alanyl-O-benzyl-L-serine Antibody

Compound TestedStructureIC50 (µg/mL)% Cross-Reactivity
This compound D-Ala-(O-benzyl)-L-Ser 0.5 100%
L-Alanyl-O-benzyl-L-serineL-Ala-(O-benzyl)-L-Ser25.02.0%
D-Alanyl-L-serineD-Ala-L-Ser> 1000< 0.05%
O-benzyl-L-serine(O-benzyl)-L-Ser500.00.1%
O-benzyl-D-serine(O-benzyl)-D-Ser> 1000< 0.05%
D-AlanineD-Ala> 1000< 0.05%
L-SerineL-Ser> 1000< 0.05%
Benzyl AlcoholC7H8O> 1000< 0.05%

The IC50 is the concentration of the compound that causes 50% inhibition of the maximal signal. Percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

A detailed protocol for a competitive ELISA is provided below. This protocol is a standard template and may require optimization for specific antibodies and reagents.

3.1. Materials and Reagents

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)

  • Primary Antibody: Rabbit anti-D-Alanyl-O-benzyl-L-serine polyclonal antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2N H2SO4

  • Standard: this compound

  • Test Compounds: Potential cross-reactants dissolved in an appropriate buffer

3.2. Experimental Procedure

  • Coating: Dilute the coating antigen to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and each test compound.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, but increase the number of washes to five to ensure removal of unbound secondary antibody.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Visualizing the Workflow and Logical Relationships

Diagrams created using Graphviz can help visualize the experimental workflow and the principles of the competitive assay.

cELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Antigen-Carrier Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Transfer Mixture to Coated Plate p4->c3 c1 Prepare Standards & Test Compounds c2 Incubate with Primary Antibody c1->c2 c2->c3 d1 Wash c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 Read Absorbance\n at 450 nm Read Absorbance at 450 nm d5->Read Absorbance\n at 450 nm

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Caption: Principle of competitive binding in the ELISA.

Conclusion

The provided guide offers a robust starting point for any research professional seeking to evaluate the cross-reactivity of this compound. By following the outlined experimental protocol and using a carefully selected panel of potential cross-reactants, researchers can generate reliable data to determine the specificity of their antibodies. The successful validation of antibody specificity is a critical step in the development of accurate and reliable immunoassays for research and diagnostic applications.

Safety Operating Guide

Safe Disposal of D-Alanyl-O-benzyl-L-serine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of D-Alanyl-O-benzyl-L-serine, a protected dipeptide commonly used in synthetic chemistry.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[1] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][3]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2][3]

Note: While this compound is not classified as a hazardous substance under GHS, it is prudent to handle it with the care afforded to all laboratory chemicals.

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to prevent its release into the environment.[2] Do not dispose of this compound down the drain or in regular trash without proper assessment and containment.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid residues of this compound, including contaminated items like weighing paper or spatulas, in a designated and clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, the disposal method will depend on the solvent. Halogenated and non-halogenated solvent waste should be collected in separate, appropriate containers.

  • Empty Containers: Rinse empty containers of this compound three times with a suitable solvent. The first rinse should be collected as chemical waste, while subsequent rinses can typically be disposed of down the drain.[4]

Step 2: Waste Containment and Labeling

  • Use sealable, chemically compatible containers for waste collection.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions. For instance, acids should be stored separately from bases, and oxidizing agents from organic materials.[1]

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound if available. If a specific SDS is not available, provide the chemical structure and any known reactivity information.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have D-Alanyl- O-benzyl-L-serine for disposal check_sds Consult Supplier's SDS and local regulations start->check_sds solid_waste Solid Waste: Collect in a labeled container check_sds->solid_waste liquid_waste Liquid Waste: Segregate by solvent type check_sds->liquid_waste empty_containers Empty Containers: Triple rinse, collect first rinse check_sds->empty_containers label_waste Label container with contents and hazard information solid_waste->label_waste liquid_waste->label_waste empty_containers->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste contact_vendor Arrange for pickup by a licensed waste disposal vendor store_waste->contact_vendor end Disposal Complete contact_vendor->end

Caption: Disposal Workflow for this compound.

This procedural guidance is based on general principles of laboratory safety and chemical waste management. It is imperative for all researchers and laboratory personnel to be familiar with and adhere to the specific hazardous waste regulations set forth by their institution and local governmental authorities.

References

Personal protective equipment for handling D-Alanyl-O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and logistical information based on available data for the closely related compound, O-benzyl-serine. A specific Safety Data Sheet (SDS) for D-Alanyl-O-benzyl-L-serine should be consulted if available for definitive guidance.

This guide furnishes researchers, scientists, and drug development professionals with crucial safety protocols and operational plans for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use the appropriate personal protective equipment to minimize exposure risk. The required PPE is detailed below.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant GlovesNitrile rubber gloves are recommended. A breakthrough time of > 480 minutes and a thickness of 0.11 mm is suggested. Always inspect gloves before use and remove them with care to avoid skin contamination.[2]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect the skin and clothing.[2]
Respiratory Protection Not typically requiredUnder normal use conditions with adequate ventilation, respiratory protection is not necessary. If dust is generated, a particle filter respirator is recommended.[1][2]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle in a well-ventilated area.[2][3][4]

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1][2][3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3][4]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[2]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]

  • Incompatible Materials: Store away from strong oxidizing agents.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3][5]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][3]

Disposal Plan

Unused or waste material should be disposed of in accordance with local, state, and federal regulations.

  • Containment: Sweep up and shovel the solid material into a suitable container for disposal.[1][2][3]

  • Environmental Precautions: Do not let the product enter drains.[2][3]

Logical Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Handle Compound Handle Compound Prepare Workspace->Handle Compound Decontaminate Decontaminate Handle Compound->Decontaminate Exposure Event Exposure Event Handle Compound->Exposure Event Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Compound Store Compound Dispose Waste->Store Compound First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.